beta,3-Dinitrostyrene
Description
The exact mass of the compound m-(2-Nitrovinyl)nitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81884. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality beta,3-Dinitrostyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta,3-Dinitrostyrene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-nitro-3-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEGXQQUPVDQEE-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879315 | |
| Record name | 3-NITRO-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34441-47-9, 882-26-8 | |
| Record name | 1-Nitro-3-[(1E)-2-nitroethenyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34441-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-omega-nitrostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Styrene, m,beta-dinitro-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034441479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m,.beta.-Dinitrostyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m,.beta.-Dinitrostyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-NITRO-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of β,3-Dinitrostyrene
Executive Summary
This technical guide provides an in-depth exploration of the synthesis of β,3-dinitrostyrene, a valuable nitroalkene intermediate in organic synthesis. The primary synthetic route detailed herein is the Henry condensation reaction, a classic carbon-carbon bond-forming method, between 3-nitrobenzaldehyde and nitromethane. This document offers a mechanistic understanding of the reaction, a detailed and field-proven experimental protocol, and a critical analysis of the associated hazards and necessary safety protocols. Particular emphasis is placed on the safe handling of nitromethane, a high-risk reagent. This guide is intended for researchers, chemists, and drug development professionals who require a practical and safety-conscious approach to the preparation of this and related nitrostyrene compounds.
Introduction: The Synthetic Utility of β,3-Dinitrostyrene
β,3-Dinitrostyrene belongs to the class of nitroalkenes, which are powerful and versatile building blocks in organic chemistry. The presence of the electron-withdrawing nitro group on the vinyl carbon activates the double bond for a variety of nucleophilic addition reactions, making it a potent Michael acceptor. The two nitro groups—one on the aromatic ring and one on the vinyl group—provide multiple handles for subsequent chemical transformations.
Substituted nitrostyrenes are key precursors in the synthesis of a wide array of more complex molecules, including pharmaceuticals and dyes.[1] Specifically, they are well-established intermediates for producing substituted phenethylamines through reduction of the nitroalkene moiety.[1] The synthesis of β,3-dinitrostyrene itself is a direct application of the Henry reaction (also known as the nitroaldol reaction), a fundamental transformation that joins a nitroalkane with a carbonyl compound.[2][3]
The Synthetic Pathway: A Mechanistic Overview of the Henry Condensation
The synthesis of β,3-dinitrostyrene is achieved via a base-catalyzed condensation of 3-nitrobenzaldehyde with nitromethane. The reaction proceeds in two main stages: an initial aldol-type addition to form a β-nitro alcohol, followed by dehydration to yield the final β,3-dinitrostyrene product.[2]
Stage 1: Nitronate Formation and Nucleophilic Attack
The reaction is initiated by a base (e.g., the acetate ion from ammonium acetate) abstracting an acidic α-proton from nitromethane (pKa ≈ 10.2).[2][4] This deprotonation forms a resonance-stabilized carbanion known as a nitronate. This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde.
Stage 2: Protonation and Dehydration
The resulting β-nitro alkoxide is protonated by the conjugate acid of the base (e.g., acetic acid) to form the β-nitro alcohol intermediate.[5] Under the typically acidic and heated reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated system of β,3-dinitrostyrene.[3]
Hazard Analysis and Risk Mitigation
Trustworthiness through Safety: A successful protocol is a safe protocol. The synthesis of β,3-dinitrostyrene involves significant hazards that demand rigorous safety controls. The primary risks are associated with the reagent nitromethane.
3.1. Reagent Hazard Profile
| Reagent | Key Hazards | GHS Pictograms |
| Nitromethane | Flammable Liquid: Flash point of 35°C. Vapors can form explosive mixtures with air.[6][7] Explosive Hazard: Can decompose explosively from shock, friction, concussion, or elevated temperatures, especially when confined.[6][8] Reactive Hazard: Reacts violently with strong bases, acids, oxidizing agents, and certain metals.[8][9] Mixtures with bases or amines can become shock-sensitive.[6][9] Health Hazard: Harmful if swallowed or inhaled. Suspected carcinogen.[4][10] Causes irritation to skin, eyes, and respiratory tract.[6] | 🔥, 爆炸, 💀 |
| 3-Nitrobenzaldehyde | Health Hazard: Harmful if swallowed.[11][12] Causes skin and eye irritation.[13] May cause respiratory tract irritation.[13] Combustible Dust: Fine dust can form explosive mixtures with air.[14] | ❗ |
| Acetic Acid (Glacial) | Corrosive: Causes severe skin burns and eye damage. Flammable: Flammable liquid and vapor. | 🔥, 腐蚀 |
| Ammonium Acetate | Irritant: May cause mild skin and eye irritation. | ❗ |
3.2. Mandatory Safety Protocols
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and heavy-duty gloves (e.g., butyl rubber or Viton) are mandatory.[9][15] Standard nitrile gloves offer insufficient protection against nitromethane.
-
Engineering Controls: All manipulations involving nitromethane must be performed within a certified chemical fume hood to prevent inhalation of toxic and flammable vapors.[9] All equipment must be electrically grounded to prevent static discharge.[15]
-
Explosion Prevention:
-
NEVER add a strong base directly to nitromethane. The reaction is base-catalyzed, but the conditions are controlled (e.g., using a weak base like ammonium acetate in an acidic solvent).[8][9]
-
Avoid shock, friction, and heat.[7][15] Use a heating mantle with a stirrer for controlled heating; avoid hot plates which can create localized hot spots. A blast shield should be used during the reaction.[9]
-
Ensure the reaction is not performed in a confined or sealed apparatus that could build pressure.
-
-
Spill Response: Have a spill kit ready containing an inert absorbent material like vermiculite or dry sand.[8] Do not use combustible absorbents like sawdust.[6] In case of a large spill, evacuate the area immediately.[9]
-
Waste Disposal: All chemical waste must be collected in properly labeled hazardous waste containers and disposed of according to institutional and local regulations.
Detailed Experimental Protocol
This protocol is designed for the synthesis of β,3-dinitrostyrene on a laboratory scale. The causality for each step is explained to ensure a deep understanding of the procedure.
4.1. Materials and Equipment
-
Reagents:
-
3-Nitrobenzaldehyde (C₇H₅NO₃)
-
Nitromethane (CH₃NO₂)
-
Ammonium Acetate (CH₃COONH₄)
-
Glacial Acetic Acid (CH₃COOH)
-
Ethanol (for recrystallization)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter flask
-
Glass stirring rod
-
Blast shield
-
4.2. Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| 3-Nitrobenzaldehyde | 151.12[11] | 15.1 | ~0.10 | 1.0 |
| Nitromethane | 61.04[4] | 12.2 | ~0.20 | 2.0 |
| Ammonium Acetate | 77.08 | 7.7 | ~0.10 | 1.0 |
| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent |
4.3. Step-by-Step Synthesis Workflow
4.4. Detailed Procedural Steps
-
Apparatus Setup: Assemble a 250 mL round-bottom flask with a reflux condenser in a chemical fume hood. Place the apparatus in a heating mantle on a magnetic stirrer and position a blast shield in front of it.
-
Charging the Flask: To the flask, add 3-nitrobenzaldehyde (15.1 g, 0.10 mol), ammonium acetate (7.7 g, 0.10 mol), and 50 mL of glacial acetic acid.[16] Acetic acid serves as both the solvent and a proton source. Ammonium acetate acts as the weak base catalyst.
-
Initiating the Reaction: Begin stirring and gently heat the mixture to approximately 100°C. Once the solids have dissolved, add nitromethane (12.2 g, 0.20 mol) to the reaction flask. An excess of nitromethane is used to drive the reaction towards completion.
-
Reflux: Maintain the reaction at reflux (approximately 100-110°C) with continuous stirring for 2 hours.[16] The heating provides the activation energy for the dehydration step.
-
Cooling and Precipitation: After 2 hours, turn off the heat and allow the dark-colored reaction mixture to cool to room temperature. In a large beaker, prepare 400 mL of an ice-water slurry. Slowly and carefully pour the reaction mixture into the ice water while stirring vigorously with a glass rod. The non-polar organic product is insoluble in water, causing it to precipitate out as a yellow solid.
-
Isolation: Collect the crude yellow precipitate via vacuum filtration using a Buchner funnel. Wash the solid generously with cold deionized water to remove any residual acetic acid and other water-soluble impurities.
-
Purification: Transfer the crude solid to a beaker and perform recrystallization using hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize the formation of pure crystals.
-
Final Product: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely. Calculate the final yield and proceed with characterization (e.g., melting point, NMR, IR spectroscopy).
Characterization
The identity and purity of the synthesized β,3-dinitrostyrene can be confirmed using standard analytical techniques:
-
Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide definitive structural information, showing characteristic peaks for the vinyl and aromatic protons.
-
Infrared (IR) Spectroscopy: The IR spectrum should show strong absorption bands corresponding to the nitro groups (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and the carbon-carbon double bond of the alkene.
By following this guide, researchers can safely and effectively synthesize β,3-dinitrostyrene, leveraging a foundational reaction in organic chemistry for advanced applications.
References
-
New Jersey Department of Health. (n.d.). Nitromethane - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
International Programme on Chemical Safety (IPCS). (n.d.). ICSC 0522 - NITROMETHANE. Inchem.org. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Chemical Safety Protocol: Nitromethane. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Nitromethane. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitromethane. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Nitromethane. Retrieved from [Link]
- Cadamuro, S., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(45), 8753-8756.
-
Penta Chemicals. (2025). Safety Data Sheet: Nitromethane. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Ultrasound-Promoted Synthesis of Nitrostyrenes. Retrieved from [Link]
- Google Patents. (n.d.). US8067647B2 - Method for producing β-nitrostyrene compound.
-
YouTube. (2024, February 13). Making β-Nitrostyrene so I can be like Shulgin. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99%. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US20100130795A1 - Method for producing beta-nitrostyrene compound.
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
Sources
- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Henry Reaction [organic-chemistry.org]
- 4. Nitromethane - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ICSC 0522 - NITROMETHANE [inchem.org]
- 7. NITROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. nj.gov [nj.gov]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. 3-Nitrobenzaldehyde | C7H5NO3 | CID 7449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Nitrobenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. carlroth.com [carlroth.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. rsc.org [rsc.org]
Introduction: The Strategic Importance of Nitroalkenes
An In-depth Technical Guide to the Chemical Properties of β,3-Dinitrostyrene
Prepared by: Gemini, Senior Application Scientist
Nitroalkenes, particularly conjugated systems like β-nitrostyrenes, represent a cornerstone class of reagents in modern organic synthesis. The potent electron-withdrawing nature of the nitro group profoundly influences the electronic landscape of the molecule, rendering the vinylic β-carbon highly electrophilic. This activation makes β-nitrostyrenes exceptional Michael acceptors, dienophiles in Diels-Alder reactions, and versatile precursors for a vast array of functional groups and heterocyclic frameworks.[1][2][3] Their utility is central to the construction of complex molecular architectures, including many biologically active compounds and pharmaceutical intermediates.[1][2][4]
This guide focuses specifically on β,3-dinitrostyrene, a derivative bearing two nitro groups. The presence of a second nitro group on the aromatic ring at the meta-position further amplifies the inherent reactivity of the β-nitrostyrene scaffold. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, designed for researchers and professionals in chemical synthesis and drug development.
Core Physicochemical and Structural Properties
β,3-Dinitrostyrene is a solid, crystalline compound whose chemical behavior is dictated by its unique electronic and structural features. The molecule's core structure consists of a styrene backbone with a nitro group attached to the β-carbon of the vinyl group and a second nitro group at the 3-position (meta) of the phenyl ring.
Caption: General workflow for the synthesis of β,3-Dinitrostyrene via the Henry reaction.
Experimental Protocol: Synthesis via Henry Condensation
This protocol is adapted from established procedures for β-nitrostyrene synthesis and should be performed with appropriate safety precautions in a fume hood. [5][6]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 3-nitrobenzaldehyde (1.0 eq) and benzylamine (1.05 eq) in glacial acetic acid (approx. 5-6 mL per gram of aldehyde).
-
Heating: Gently heat the solution to 75-80 °C with stirring.
-
Nitromethane Addition: Add nitromethane (3.5-4.0 eq) to the dropping funnel. Add the nitromethane dropwise to the heated solution over a period of 1-2 hours, maintaining the internal temperature below 85 °C. The exotherm should be carefully controlled.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 80 °C for an additional 30-60 minutes to ensure complete conversion.
-
Precipitation: Cool the mixture to approximately 50 °C. Slowly add water (equal volume to the acetic acid used) dropwise with vigorous stirring. The product will begin to precipitate as a yellow solid.
-
Isolation: Further cool the suspension in an ice bath for 1-2 hours to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pale yellow needles.
-
Validation: The purified product should be dried under vacuum. Its identity and purity should be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Spectroscopic Characterization
While a specific, published, and fully assigned spectrum for β,3-dinitrostyrene was not available in the initial search, its spectroscopic features can be reliably predicted based on the known spectra of β-nitrostyrene and related substituted analogs. [7][8]
-
¹H NMR: The spectrum is expected to show characteristic signals for the vinylic protons as two doublets with a large coupling constant (J ≈ 13-14 Hz), indicative of a trans configuration. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.5-8.5 ppm). The proton ortho to the nitro group will be the most deshielded.
-
¹³C NMR: The vinylic carbons will be prominent, with the β-carbon being significantly deshielded due to its direct attachment to the nitro group. Aromatic signals will appear in the δ 120-150 ppm range, with the carbons attached to the nitro groups being the most downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong characteristic absorption bands for the nitro groups. Expect strong asymmetric and symmetric stretching vibrations for the NO₂ groups around 1520-1540 cm⁻¹ and 1340-1350 cm⁻¹, respectively. A peak around 1630-1645 cm⁻¹ corresponding to the C=C alkene stretch is also expected.
Chemical Reactivity: A Highly Activated System
The reactivity of β,3-dinitrostyrene is dominated by the electrophilicity of its carbon-carbon double bond. The vinyl nitro group acts as a powerful activating group for conjugate additions, and this effect is further enhanced by the meta-nitro group on the phenyl ring.
Michael Addition Reactions
β,3-Dinitrostyrene is an excellent Michael acceptor, readily reacting with a wide range of soft nucleophiles (e.g., malonates, amines, thiols) in a 1,4-conjugate addition fashion. [1][9][10] Causality of Reactivity: The reaction is initiated by the attack of a nucleophile at the electron-deficient β-carbon. This process is thermodynamically and kinetically favorable because the resulting negative charge is stabilized by resonance across the nitro group's N=O bonds. Kinetic studies on similar systems show that these reactions can proceed through catalyzed and uncatalyzed routes, often involving cyclic transition states. [11]
Caption: Mechanism of the Michael addition to β,3-Dinitrostyrene.
The resulting γ-nitro adducts are highly valuable synthetic intermediates. The nitro group can be subsequently reduced to an amine, converted into a carbonyl group via the Nef reaction, or eliminated, making these adducts versatile building blocks for pharmaceuticals like GABA analogues. [1]
Cycloaddition Reactions
As a potent electron-deficient alkene, β,3-dinitrostyrene is an active participant in cycloaddition reactions. It can function as a dienophile in [4+2] Diels-Alder reactions and as a dipolarophile in [3+2] cycloadditions with dipoles like nitrones or azides. [3][12][13]Computational studies on β-nitrostyrenes confirm that these reactions typically proceed via a one-step, concerted mechanism. [12][13]The stereoselectivity of these reactions can be high, although the presence of substituents on the aromatic ring can influence the outcome. [3][13]
Thermal Stability and Safety Considerations
Compounds containing multiple nitro groups require careful handling due to their potential for rapid and energetic decomposition upon heating. [14][15]While specific thermal decomposition data for β,3-dinitrostyrene is not widely published, general principles for nitroaromatic and nitroalkene compounds apply.
-
Thermal Hazard: The boiling point of the parent β-nitrostyrene is reported with decomposition, indicating thermal instability at elevated temperatures. [14]The presence of a second nitro group is expected to further decrease its thermal stability. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the onset of decomposition and the energy released. [14][16]Decomposition of nitro compounds often proceeds via C-NO₂ bond homolysis. [15]* Handling Precautions: β,3-Dinitrostyrene should be treated as a potentially heat-sensitive and irritant chemical.
-
Storage: Store in a cool, dark, and well-ventilated place, preferably refrigerated and under an inert atmosphere to prevent degradation. [14][17] * Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [17][18][19] * Incompatibilities: Avoid contact with strong bases and strong oxidizing agents. [17][20] * Health Hazards: The compound is classified as a skin and eye irritant and may cause respiratory irritation. [17][18][19]Avoid inhalation of dust and direct contact with skin and eyes. [17][21]
-
Conclusion
β,3-Dinitrostyrene is a highly activated and versatile synthetic building block. Its chemical properties are defined by the powerful electron-withdrawing capabilities of two nitro groups, which render its vinyl system exceptionally electrophilic. This heightened reactivity makes it a superior substrate for key carbon-carbon and carbon-heteroatom bond-forming reactions, particularly Michael additions and cycloadditions. While its synthesis is straightforward via the Henry condensation, its energetic nature necessitates careful handling and a thorough understanding of its thermal stability. For the synthetic chemist, β,3-dinitrostyrene offers a strategic entry point to complex nitrogen-containing molecules, making it a valuable tool in the synthesis of pharmaceuticals and advanced materials.
References
-
β-Nitrostyrene - Wikipedia. Wikipedia. [Link]
-
One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Elsevier Science Ltd. [Link]
-
Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Publishing. [Link]
-
Chemical Properties of p,«beta»-Dinitrostyrene (CAS 3156-41-0). Cheméo. [Link]
-
Michael–type reactions of β-nitrostyrenes with piperidine: Effect of solvents on reactivity and reaction mechanism. ethesis. [Link]
-
Beta-Nitrostyrene | C8H7NO2 | CID 7626. PubChem. [Link]
-
Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. ResearchGate. [Link]
-
Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs. PubMed. [Link]
- Method for producing β-nitrostyrene compound.
-
A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. The Royal Society of Chemistry. [Link]
-
Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives | Request PDF. ResearchGate. [Link]
- Method for producing beta-nitrostyrene compound.
-
Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC - NIH. [Link]
-
beta-nitrostyrene, (E)- | C8H7NO2 | CID 5284459. PubChem. [Link]
-
Synthetic applications of β‐nitrostyrene. | Download Scientific Diagram. ResearchGate. [Link]
-
Application of β ‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. Semantic Scholar. [Link]
-
Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI. [Link]
-
Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker... ResearchGate. [Link]
-
3,4-Dimethoxy-β-nitrostyrene. NIST WebBook. [Link]
-
NMR Data of Β-nitrostyrene | PDF. Scribd. [Link]
-
trans-4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 697963. PubChem. [Link]
-
Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]
-
trans-2,3,6-Trimethoxy-beta-methyl-beta-nitrostyrene | C12H15NO5 | CID 5377330. PubChem. [Link]
-
3,4-Methylenedioxy-β-nitrostyrene. NIST WebBook. [Link]
-
Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose. PubMed. [Link]
-
Thermal Degradation of Polystyrene, Poly(1,4-butadiene) and Copolymers of Styrene and 1,4-butadiene. e-Publications@Marquette. [Link]
-
Beta-NMR spectroscopy: Modern state and prospects. ResearchGate. [Link]
-
Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 5. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]
- 6. US20100130795A1 - Method for producing beta-nitrostyrene compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of β,3-Dinitrostyrene: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of β,3-dinitrostyrene. While direct experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes foundational spectroscopic principles and data from closely related analogs to present a robust, predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the structural and electronic characteristics of this compound.
Introduction
β,3-Dinitrostyrene is an aromatic nitroalkene of significant interest due to the combined electron-withdrawing properties of its two nitro groups. These features make it a potentially valuable intermediate in organic synthesis, particularly in reactions involving nucleophilic addition to the vinyl group, and a candidate for investigation in materials science for its electronic properties. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for β,3-dinitrostyrene.
Molecular Structure and Predicted Spectroscopic Features
The structure of β,3-dinitrostyrene, featuring a nitro group on the benzene ring and another on the β-carbon of the vinyl side chain, dictates its unique spectroscopic fingerprint. The strong electron-withdrawing nature of both nitro groups significantly influences the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.
Caption: Molecular structure of β,3-dinitrostyrene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of β,3-dinitrostyrene are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and vinylic protons. The electron-withdrawing nitro groups will cause a significant downfield shift for all protons compared to styrene.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-β | 8.0 - 8.5 | Doublet | JHα-Hβ = ~13-14 Hz | Strongly deshielded by the directly attached nitro group and conjugation. The trans coupling constant is expected to be large. |
| H-α | 7.6 - 8.0 | Doublet | JHα-Hβ = ~13-14 Hz | Deshielded by the aromatic ring and the β-nitro group. |
| H-2 | 8.8 - 9.1 | Singlet (or narrow triplet) | JH2-H4/H6 = ~2 Hz | Significantly deshielded due to being ortho to two electron-withdrawing groups (the nitro group and the nitrovinyl group). |
| H-4 | 8.4 - 8.6 | Doublet of doublets | JH4-H5 = ~8 Hz, JH4-H2 = ~2 Hz | Deshielded by the ortho nitro group and meta nitrovinyl group. |
| H-6 | 8.2 - 8.4 | Triplet (or doublet of doublets) | JH6-H5 = ~8 Hz, JH6-H2 = ~2 Hz | Deshielded by the meta nitro group and ortho nitrovinyl group. |
| H-5 | 7.8 - 8.0 | Triplet | JH5-H4/H6 = ~8 Hz | Least deshielded of the aromatic protons, being meta to both nitro-containing substituents. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. Carbons attached to or near the nitro groups will be significantly deshielded.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-β | 145 - 150 | Attached to a nitro group, resulting in a strong downfield shift. |
| C-α | 138 - 142 | Part of the conjugated system and influenced by the β-nitro group. |
| C-1 | 134 - 138 | Iipso-carbon attached to the nitrovinyl group. |
| C-3 | 148 - 152 | Iipso-carbon directly attached to the nitro group, expected to be the most downfield aromatic carbon. |
| C-2 | 128 - 132 | Ortho to both electron-withdrawing groups. |
| C-4 | 125 - 129 | Ortho to the nitro group. |
| C-6 | 130 - 134 | Ortho to the nitrovinyl group. |
| C-5 | 122 - 126 | Meta to both substituents, expected to be the most upfield aromatic carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of β,3-dinitrostyrene will be dominated by absorptions from the nitro groups, the carbon-carbon double bond, and the aromatic ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Asymmetric NO₂ Stretch (aromatic) | 1520 - 1560 | Strong | Characteristic strong absorption for aromatic nitro compounds.[1] |
| Symmetric NO₂ Stretch (aromatic) | 1340 - 1360 | Strong | Another characteristic strong absorption for aromatic nitro compounds.[1] |
| Asymmetric NO₂ Stretch (vinylic) | 1500 - 1540 | Strong | Conjugation with the double bond and aromatic ring will influence the position. |
| Symmetric NO₂ Stretch (vinylic) | 1330 - 1350 | Strong | Expected to be a strong band. |
| C=C Stretch (alkene) | 1620 - 1640 | Medium | Conjugation with the aromatic ring and nitro group lowers the frequency.[2] |
| C=C Stretch (aromatic) | 1580 - 1610, 1450 - 1500 | Medium-Weak | Aromatic ring breathing modes.[3] |
| =C-H Bending (trans-alkene) | 960 - 980 | Strong | A strong out-of-plane bending is characteristic of a trans double bond. |
| C-H Bending (aromatic) | 690 - 900 | Medium-Strong | The substitution pattern on the benzene ring will determine the exact positions. |
| =C-H Stretch (aromatic & vinylic) | 3000 - 3100 | Medium-Weak | C-H stretching for sp² hybridized carbons.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For β,3-dinitrostyrene (C₈H₆N₂O₄), the molecular weight is 194.15 g/mol . Electron Ionization (EI) would likely be used for its analysis.
Predicted Fragmentation Pattern:
The fragmentation of nitroaromatic compounds is well-documented and typically involves the loss of the nitro groups.[4][5][6]
-
Molecular Ion (M⁺): m/z = 194.
-
[M - NO₂]⁺: m/z = 148. Loss of one of the nitro groups is a very common fragmentation pathway.
-
[M - O]⁺: m/z = 178. Loss of an oxygen atom from a nitro group.
-
[M - NO]⁺: m/z = 164. Loss of nitric oxide.
-
[M - 2NO₂]⁺: m/z = 102. Subsequent loss of the second nitro group.
-
C₆H₄⁺: m/z = 76. A common fragment corresponding to a benzyne radical cation.
Caption: Predicted major fragmentation pathways for β,3-dinitrostyrene in EI-MS.
Experimental Protocols
Synthesis of β,3-Dinitrostyrene
A common method for the synthesis of β-nitrostyrenes is the Henry condensation reaction between an aldehyde and a nitroalkane.[7][8]
Materials:
-
3-Nitrobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Methanol or Ethanol
-
Ice
Procedure:
-
Dissolve 3-nitrobenzaldehyde (1 equivalent) in a minimal amount of glacial acetic acid.
-
Add nitromethane (1.1 equivalents) and ammonium acetate (0.5 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it over crushed ice with stirring.
-
The precipitated yellow solid, β,3-dinitrostyrene, is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold methanol or ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure crystals.
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of β,3-dinitrostyrene.
¹H and ¹³C NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the purified β,3-dinitrostyrene in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling.
FT-IR Spectroscopy:
-
For solid samples, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a more straightforward analysis of the solid sample.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from any minor impurities.
-
Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.
Conclusion
This technical guide provides a detailed, predictive spectroscopic analysis of β,3-dinitrostyrene based on established principles and data from analogous compounds. The provided NMR, IR, and MS data serve as a benchmark for researchers working with this compound, aiding in its synthesis, identification, and further application. The experimental protocols outlined offer a standardized approach for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification is the ultimate standard, and this guide provides the foundational information for such an undertaking.
References
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]
-
Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. [Link]
-
One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters. [Link]
-
β-Nitrostyrene. Wikipedia. [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
-
Absorption Spectra of Some Nitrostyrenes. Journal of the American Chemical Society. [Link]
-
IR Spectroscopy Tutorial: Nitro Groups. University of Colorado Boulder. [Link]
-
A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. The Royal Society of Chemistry. [Link]
-
PubChem Compound Summary for CID 7626, beta-Nitrostyrene. PubChem. [Link]
-
Table 1. Characteristic IR Absorption Peaks of Functional Groups. Scribd. [Link]
-
β-nitrostyrene as a novel spectroscopic probe for measuring nucleophilicity. PubMed. [Link]
-
Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker.... ResearchGate. [Link]
-
12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]
- Method for producing β-nitrostyrene compound.
-
PubChem Compound Summary for CID 68514, 3-Nitrostyrene. PubChem. [Link]
-
(A) Partial 1 H NMR spectrum of the nitrostyrene (3e) re. ResearchGate. [Link]
-
3,4-Dimethoxy-β-nitrostyrene. NIST WebBook. [Link]
-
PubChem Compound Summary for CID 5284459, beta-nitrostyrene, (E)-. PubChem. [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
(PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]
-
THE SYNTHESIS OF -NITROSTYRENES. Semantic Scholar. [Link]
-
NMR Data of Β-nitrostyrene. Scribd. [Link]
-
IR handout.pdf. University of Colorado Boulder. [Link]
-
Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. [Link]
-
Figure S8: 13 C NMR spectra of β-nitrostyrene (1a) in CDCl3 using.... ResearchGate. [Link]
-
Supporting Information Sequential Diels–Alder/[9][9]-sigmatropic rearrangement reactions of β-nitrostyrene with 3-methyl-1,3-pentadiene. Beilstein Journals. [Link]
-
NMR - Interpretation. Chemistry LibreTexts. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
-
Interpreting Aromatic NMR Signals. YouTube. [Link]
-
Styrene, β-nitro-, (E)-. NIST WebBook. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. St. Olaf College. [Link]
-
trans-ß-Nitrostyrene - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]
-
Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective. Chemical Society Reviews. [Link]
-
3,4-Methylenedioxy-β-nitrostyrene. NIST WebBook. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 8. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
crystal structure of beta,3-Dinitrostyrene
An In-depth Technical Guide to the Prospective Crystal Structure of β,3-Dinitrostyrene
Abstract
This technical guide provides a comprehensive overview of the anticipated crystal structure of β,3-dinitrostyrene, a molecule of interest in medicinal chemistry and materials science. In the absence of a published crystal structure for this specific compound, this document outlines a robust methodology for its synthesis, crystallization, and subsequent structural elucidation via single-crystal X-ray diffraction. Drawing upon established crystallographic data from closely related nitrostyrene derivatives, we present a predictive analysis of the molecular geometry, intermolecular interactions, and crystal packing of β,3-dinitrostyrene. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical framework for experimental investigation and valuable insights into the solid-state properties of this class of compounds.
Introduction: The Significance of Nitrostyrenes
β-Nitrostyrene and its derivatives are versatile intermediates in organic synthesis and have garnered significant attention for their diverse biological activities, including antimicrobial and anticancer properties.[1][2] The presence of the nitro group, a strong electron-withdrawing group, conjugated with a phenyl ring and a vinyl linker, imparts unique electronic and chemical characteristics to these molecules. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount, as the crystal packing and intermolecular interactions can profoundly influence physical properties such as solubility, stability, and bioavailability, which are critical parameters in drug development.[3][4] This guide focuses on β,3-dinitrostyrene, a derivative with two nitro groups, which is expected to exhibit distinct solid-state behavior due to the increased potential for strong intermolecular interactions.
Synthesis and Crystallization of β,3-Dinitrostyrene
The synthesis of β,3-dinitrostyrene can be achieved through a Henry reaction (nitroaldol reaction) between 3-nitrobenzaldehyde and nitromethane.[5] The following protocol is a standard, reliable method for obtaining the desired product.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-nitrobenzaldehyde in a minimal amount of a suitable solvent, such as methanol or ethanol.
-
Addition of Nitromethane: Add 1.1 equivalents of nitromethane to the solution.
-
Catalyst Introduction: Introduce a catalytic amount (0.1 equivalents) of a base, such as ammonium acetate or an amine like piperidine, to the reaction mixture. The choice of catalyst can influence the reaction rate and yield.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically poured into ice-cold water, leading to the precipitation of the crude product.
-
Purification: The crude solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield pure β,3-dinitrostyrene.
Workflow for Synthesis
Caption: Synthesis workflow for β,3-dinitrostyrene.
Crystallization for X-ray Diffraction
The growth of high-quality single crystals is the most critical step for successful X-ray diffraction analysis. The choice of solvent is crucial and often determined empirically.
-
Solvent Screening: Test the solubility of the purified β,3-dinitrostyrene in a range of solvents of varying polarity (e.g., ethanol, acetone, ethyl acetate, toluene, hexane). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.
-
Slow Evaporation: Prepare a saturated solution of β,3-dinitrostyrene in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature. This gradual increase in concentration promotes the formation of well-ordered crystals.
-
Vapor Diffusion: In a sealed container, place a vial containing a solution of the compound in a volatile solvent. In the same container, place a larger volume of a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.
X-ray Crystallography and Structure Determination
Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.
Data Collection and Processing
-
A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
The collected data are processed to determine the unit cell parameters and the space group.
-
The intensities of the reflections are integrated and corrected for various experimental factors.
Structure Solution and Refinement
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
This model is then refined against the experimental data using least-squares methods to improve the fit between the calculated and observed diffraction patterns.
-
Anisotropic displacement parameters are refined for non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions.
Predicted Crystal Structure of β,3-Dinitrostyrene
Based on the known crystal structures of related nitrostyrenes, we can predict the key structural features of β,3-dinitrostyrene.
Molecular Geometry
The molecule is expected to be nearly planar due to the extensive π-conjugation between the phenyl ring, the vinyl linker, and the β-nitro group. The 3-nitro group may be slightly twisted out of the plane of the phenyl ring due to steric hindrance with the adjacent hydrogen atom.[6]
Supramolecular Assembly and Intermolecular Interactions
The presence of two nitro groups provides multiple sites for hydrogen bonding and other intermolecular interactions, which will govern the crystal packing.
-
C-H···O Hydrogen Bonds: Weak C-H···O hydrogen bonds are expected to be the dominant intermolecular interactions. The oxygen atoms of the nitro groups are excellent hydrogen bond acceptors, and they will likely interact with aromatic and vinylic C-H donors of neighboring molecules.
-
π-π Stacking: The planar aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions are likely to be offset to minimize electrostatic repulsion between the electron-rich π systems.
-
Other Interactions: Dipole-dipole interactions involving the polar nitro groups will also play a significant role in the overall crystal packing.
Predicted Intermolecular Interactions
Caption: Key predicted intermolecular interactions.
Tabulated Crystallographic Data (Hypothetical)
The following table presents a plausible set of crystallographic parameters for β,3-dinitrostyrene, based on typical values for organic molecules of this size and composition.
| Parameter | Predicted Value |
| Chemical Formula | C₈H₆N₂O₄ |
| Formula Weight | 194.15 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 7-12 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-105 |
| γ (°) | 90 |
| Volume (ų) | 1000-1500 |
| Z (molecules/unit cell) | 4 or 8 |
| Calculated Density (g/cm³) | 1.5-1.7 |
Conclusion
This technical guide has provided a comprehensive framework for the synthesis, crystallization, and structural analysis of β,3-dinitrostyrene. While the definitive crystal structure awaits experimental determination, the predictive analysis presented here, grounded in the known chemistry and crystallography of related compounds, offers valuable insights into the likely molecular conformation and supramolecular assembly. The methodologies and expected outcomes detailed in this document serve as a robust starting point for researchers aiming to elucidate the solid-state structure of β,3-dinitrostyrene and to explore its potential applications in materials science and drug development.
References
-
Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Pavlovica, S., Gaidule, A., & Zicmanis, A. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Latvian Journal of Chemistry, 49-53. Retrieved January 17, 2026, from [Link]
-
Kowalski, P., et al. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Acta Chimica et Pharmaceutica Indica, 4(1), 21-25. Retrieved January 17, 2026, from [Link]
-
Alfarisi, S., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Scientia Pharmaceutica, 88(3), 37. Retrieved January 17, 2026, from [Link]
-
Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light. (2017). Synthesis, 49(04), 838-844. Retrieved January 17, 2026, from [Link]
-
Synthesis of beta-nitrostyrene derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Gilday, L. A., et al. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions, 203, 299-311. Retrieved January 17, 2026, from [Link]
-
Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (15), 1475-1482. Retrieved January 17, 2026, from [Link]
-
Paul, S., et al. (2020). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules, 25(23), 5576. Retrieved January 17, 2026, from [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives [mdpi.com]
solubility of beta,3-Dinitrostyrene in common solvents
An In-depth Technical Guide to the Solubility of beta,3-Dinitrostyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of beta,3-Dinitrostyrene, a molecule of interest in organic synthesis and potentially in drug discovery. Due to the limited availability of specific quantitative solubility data in published literature, this guide integrates theoretical principles of solubility with empirical data from structurally related compounds to provide a robust predictive framework. Furthermore, a detailed experimental protocol for determining the solubility of beta,3-Dinitrostyrene in common laboratory solvents is presented, enabling researchers to generate precise data tailored to their specific applications. This document is intended to serve as a practical resource for scientists and professionals working with this and similar compounds, offering insights into solvent selection, experimental design, and safety considerations.
Introduction to beta,3-Dinitrostyrene
beta,3-Dinitrostyrene is an organic compound featuring a styrene backbone with two nitro groups, one on the beta carbon of the vinyl group and another at the 3-position of the phenyl ring. The presence of these electron-withdrawing nitro groups significantly influences the molecule's polarity, reactivity, and, consequently, its solubility in various solvents. Understanding the solubility of this compound is critical for a range of applications, including its synthesis, purification, and use in subsequent chemical reactions.[1]
Molecular Structure:
Caption: Molecular structure of beta,3-Dinitrostyrene.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of predicting solubility.[2] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of beta,3-Dinitrostyrene is governed by a balance of forces originating from its distinct structural motifs:
-
Aromatic Phenyl Group: This nonpolar, hydrophobic component favors interactions with nonpolar solvents through van der Waals forces.
-
Nitro Groups (-NO2): These are highly polar, electron-withdrawing groups capable of participating in dipole-dipole interactions. The presence of two nitro groups significantly increases the overall polarity of the molecule compared to unsubstituted styrene.
-
Vinyl Group (-CH=CH-): The conjugated double bond contributes to the planarity of the molecule and can participate in pi-pi stacking interactions.
Given this structure, beta,3-Dinitrostyrene is expected to exhibit poor solubility in water and other highly polar protic solvents, where strong hydrogen bonding networks would be disrupted without sufficient compensation. Conversely, its polarity suggests that it will be more soluble in polar aprotic solvents and may have some solubility in moderately polar and aromatic solvents.
Predicted Solubility Profile
While specific quantitative data for beta,3-Dinitrostyrene is scarce, we can extrapolate from the known properties of related compounds such as beta-nitrostyrene and p,beta-dinitrostyrene.[3][4][5] The following table summarizes the predicted solubility of beta,3-Dinitrostyrene in a range of common laboratory solvents, categorized by solvent type.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Insoluble | The large nonpolar aromatic ring and the lack of strong hydrogen bond donating capabilities lead to poor solvation in water's highly structured hydrogen bond network.[3] |
| Methanol | Sparingly Soluble | The alkyl portion of methanol can interact with the phenyl ring, while the hydroxyl group can have weak interactions with the nitro groups. However, the strong hydrogen bonding of methanol may still disfavor dissolution. | |
| Ethanol | Sparingly to Moderately Soluble | The larger alkyl chain compared to methanol improves interactions with the nonpolar regions of the molecule.[3] | |
| Polar Aprotic | Acetone | Moderately to Highly Soluble | The strong dipole of acetone can effectively solvate the polar nitro groups, while the methyl groups can interact with the phenyl ring. |
| Acetonitrile | Moderately Soluble | The polarity of acetonitrile allows for favorable dipole-dipole interactions with the nitro groups. | |
| Dimethylformamide (DMF) | Highly Soluble | DMF is a strong polar aprotic solvent that is an excellent solvent for many polar organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Similar to DMF, DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |
| Nonpolar | Hexane | Insoluble | The high polarity of beta,3-Dinitrostyrene makes it incompatible with the nonpolar nature of hexane. |
| Toluene | Moderately Soluble | The aromatic nature of toluene allows for favorable pi-pi stacking interactions with the phenyl ring of beta,3-Dinitrostyrene. | |
| Dichloromethane (DCM) | Moderately to Highly Soluble | DCM has a significant dipole moment and can act as a good solvent for moderately polar compounds. | |
| Diethyl Ether | Sparingly Soluble | While it has a dipole moment, the overall nonpolar character of diethyl ether limits its ability to solvate highly polar molecules.[6] |
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the solubility of beta,3-Dinitrostyrene. This method is based on the equilibrium solubility method, which involves saturating a solvent with the solute and then quantifying the dissolved concentration.
Materials and Equipment
-
beta,3-Dinitrostyrene (solid)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of beta,3-Dinitrostyrene and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMF or DMSO) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Sample Preparation:
-
In a series of vials, add an excess amount of solid beta,3-Dinitrostyrene to a known volume (e.g., 1 mL) of each test solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
-
Equilibration:
-
Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
-
Quantification:
-
Analyze the calibration standards and the diluted samples using HPLC-UV or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility by taking into account the dilution factor.
-
Safety and Handling
beta,3-Dinitrostyrene is considered a hazardous substance and should be handled with appropriate safety precautions.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[7][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]
Conclusion
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. p,«beta»-Dinitrostyrene (CAS 3156-41-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. chem.ws [chem.ws]
Stability and Degradation of β,3-Dinitrostyrene: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and degradation pathways of β,3-dinitrostyrene. As a molecule of interest in organic synthesis and potentially in drug development, a thorough understanding of its stability profile is paramount for ensuring safe handling, predicting shelf-life, and identifying potential impurities. This document synthesizes information from related nitroaromatic and nitroalkene compounds to elucidate the intrinsic stability of β,3-dinitrostyrene and its susceptibility to various environmental factors, including heat, light, and pH. Detailed experimental protocols for stability assessment and analytical methodologies for degradation product analysis are provided to support researchers and drug development professionals in their work with this compound.
Introduction: The Chemical Landscape of β,3-Dinitrostyrene
β,3-Dinitrostyrene is a nitroaromatic compound characterized by a styrene backbone substituted with two nitro groups, one on the phenyl ring at the meta position and another on the β-carbon of the vinyl group. The presence of these strongly electron-withdrawing nitro groups significantly influences the molecule's electronic structure, reactivity, and, consequently, its stability.[1] The nitro groups deactivate the aromatic ring towards electrophilic substitution while activating the vinyl group for nucleophilic attack.[2]
The synthesis of β-nitrostyrene derivatives is often achieved through the Henry reaction, involving the condensation of a substituted benzaldehyde with a nitroalkane.[3] For β,3-dinitrostyrene, this would typically involve the reaction of 3-nitrobenzaldehyde with nitromethane.
Intrinsic Stability and Physicochemical Properties
While specific experimental data for β,3-dinitrostyrene is not extensively available in public literature, its physicochemical properties can be inferred from its structural analogues, such as β-nitrostyrene and dinitrobenzene.
| Property | Inferred Characteristics for β,3-Dinitrostyrene | Rationale/Supporting Evidence |
| Appearance | Likely a yellow crystalline solid | β-nitrostyrene is a yellow crystalline solid. The additional nitro group is unlikely to significantly alter the solid-state form. |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., acetone, chloroform) | Similar to β-nitrostyrene, the nonpolar aromatic ring and the nitro groups contribute to poor aqueous solubility. |
| Melting Point | Expected to be higher than β-nitrostyrene due to increased molecular weight and polarity. | The presence of an additional polar nitro group will increase intermolecular forces. |
| Thermal Stability | Considered an energetic material with potential for exothermic decomposition at elevated temperatures. | Dinitrobenzene derivatives are known to be thermally sensitive.[4][5] The combination of two nitro groups suggests a significant release of energy upon decomposition. |
| Chemical Stability | Susceptible to nucleophilic attack at the vinyl group. The aromatic ring is resistant to oxidation. | The electron-withdrawing nature of the nitro groups makes the β-carbon of the vinyl group highly electrophilic.[6] Nitroaromatic compounds are generally resistant to oxidative degradation.[1] |
Key Degradation Pathways
The degradation of β,3-dinitrostyrene is anticipated to proceed through several key pathways, primarily driven by its susceptibility to nucleophilic attack, thermal stress, and photochemical reactions.
Hydrolysis and Nucleophilic Addition
The double bond in β,3-dinitrostyrene is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of both the β-nitro group and the 3-nitro-phenyl group. This makes the molecule susceptible to hydrolysis, particularly under basic or neutral conditions. Water, alcohols, or other nucleophiles present in a formulation or reaction mixture can add across the double bond.[6]
Caption: Proposed mechanism of nucleophilic addition to β,3-dinitrostyrene.
Thermal Degradation
Nitroaromatic compounds are known for their potential to undergo exothermic decomposition upon heating.[4][5][7] The thermal degradation of β,3-dinitrostyrene is likely to be a complex process involving the cleavage of the C-NO₂ bonds and the breakdown of the styrene backbone. The presence of two nitro groups would likely lower the decomposition temperature compared to mononitrated analogues.
Potential Thermal Degradation Products:
-
Oxides of nitrogen (NOx)
-
Carbon monoxide (CO) and carbon dioxide (CO₂)
-
Aromatic fragments
-
Polymeric materials
Photodegradation
The styrene moiety in β,3-dinitrostyrene contains a chromophore that can absorb UV light, potentially leading to photodegradation. The presence of nitro groups can further influence the photochemical reactivity. Photodegradation pathways could involve isomerization of the double bond, cyclization reactions, or photo-oxidation, leading to a variety of degradation products. Photostability testing is crucial for any formulation intended for storage or use under ambient light conditions.[8]
Experimental Protocols for Stability Assessment
A systematic approach to evaluating the stability of β,3-dinitrostyrene involves subjecting the compound to a range of stress conditions and analyzing for degradation over time.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.[9]
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of β,3-dinitrostyrene in appropriate solvents (e.g., acetonitrile, methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at elevated temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and at elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample to dry heat (e.g., 100 °C) in a controlled oven.
-
Photodegradation: Expose a solution and a solid sample to UV and visible light in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC.
Caption: Workflow for a forced degradation study of β,3-dinitrostyrene.
Analytical Methodologies
A robust, stability-indicating analytical method is critical for accurately quantifying the parent compound and its degradation products.[10][11] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[9]
Recommended HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 mm x 150 mm, 5 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase | Acetonitrile:Water gradient | Allows for the elution of both the parent compound and potentially more polar degradation products. |
| Detector | UV-Vis Diode Array Detector (DAD) | Enables monitoring at multiple wavelengths to detect all chromophoric species and assess peak purity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for good separation efficiency. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
Summary and Recommendations
β,3-Dinitrostyrene is a molecule that requires careful handling due to its potential for thermal instability and its susceptibility to nucleophilic attack. The presence of two electron-withdrawing nitro groups dictates its reactivity and degradation profile.
Key Recommendations for Researchers:
-
Storage: Store β,3-dinitrostyrene in a cool, dark, and dry place, preferably under an inert atmosphere.
-
Handling: Avoid exposure to high temperatures, strong bases, and potent nucleophiles.
-
Formulation Development: Conduct thorough forced degradation studies early in the development process to understand potential degradation pathways and to develop a robust, stability-indicating analytical method.
-
Safety: Due to its dinitroaromatic nature, treat β,3-dinitrostyrene as a potentially energetic material and take appropriate safety precautions, especially when heating.
By understanding the inherent stability and degradation pathways of β,3-dinitrostyrene, researchers and drug development professionals can ensure the quality, safety, and efficacy of materials and products containing this compound.
References
-
Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955–978. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Siri, O., & Braunstein, P. (2005). Tuning the synthesis of a dinitroaromatic towards a new trinitroaromatic stabilized energetic material. New Journal of Chemistry, 29(1), 49-52. [Link]
-
Pavlovica, S., Gaidule, A., & Zicmanis, A. (2014). Synthesis of β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Latvian Journal of Chemistry, 53(1), 49-53. [Link]
-
Muresan, A., Lungan, M. A., Muresan, L. M., & Varga, R. A. (2021). Photochemical Stability of a Cotton Fabric Surface Dyed with a Reactive Triphenodioxazine Dye. Materials, 14(22), 7008. [Link]
-
Ono, N., Kaji, A., & Tanaka, K. (1986). Preparation of Geometrical Isomers of β-Nitrostyrene and Their Addition Reactions with Ethanol. Bulletin of the Chemical Society of Japan, 59(5), 1652-1654. [Link]
-
Wang, Y., Luan, F., & Li, R. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. Journal of Hazardous Materials, 188(1-3), 263–267. [Link]
-
Ríos-Gutiérrez, M., & Domingo, L. R. (2019). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Advances, 9(16), 9037–9047. [Link]
- Shimizu, T. (2010). Method for producing beta-nitrostyrene compound. U.S.
-
Various authors. (2016). What is the best way to reduce dinitro aromatic compounds to their respective amine considering the yield and purity of the product thus formed? ResearchGate. [Link]
-
Zeman, S., & Jungova, M. (2016). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]
-
Guo, J., Luo, C., Chong, Z. K., & Kuchta, K. (2023). Thermal degradation and hydrolysis depolymerization of printing ink components for plastic packaging in recycling processes: a review. Journal of Cleaner Production, 420, 138407. [Link]
-
Various authors. (2023). Research Progress on Reactions Involving β-Nitrostyrene. ResearchGate. [Link]
-
S, S., & M, S. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of All Research Education and Scientific Methods, 11(6). [Link]
-
Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College. [Link]
-
S, J. (2023). METHOD DEVELOPMENT, VALIDATION AND STRESS DEGRADATION STUDIES OF BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM. International Journal of Creative Research Thoughts, 11(4). [Link]
-
Wang, Y., Luan, F., & Li, R. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. Journal of Hazardous Materials, 188(1-3), 263–267. [Link]
-
Muat, M., & de la Rosa, M. A. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(43), 8443-8446. [Link]
-
Ríos-Gutiérrez, M., & Domingo, L. R. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Advances, 11(20), 12041-12051. [Link]
-
Ding, S., Wang, Y., Zhang, X., & Zhang, X. (2025). Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water. Journal of Hazardous Materials, 481, 138812. [Link]
-
ron. (2016). Comparing the reactivity towards aromatic electrophilic substitution reaction. Chemistry Stack Exchange. [Link]
-
Zhang, G., Li, B., & Wang, L. (2017). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect. Supporting Information. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 15(2), 64-75. [Link]
-
Le, H. D., & Zaug, J. M. (2021). Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution. Lawrence Livermore National Lab.(LLNL), Livermore, CA (United States). [Link]
-
Tokuyama, H., & Ihara, M. (2019). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 24(17), 3079. [Link]
-
Chemdelic. (2024, February 13). Making β-Nitrostyrene so I can be like Shulgin [Video]. YouTube. [Link]
- Opitz, R., & Raue, R. (1981). Process for isolating aromatic dinitro compounds. U.S.
-
Tevethkar, G. N., & Patel, K. D. (2017). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. International Journal of Pharmaceutical Sciences and Research, 8(11), 4546-4559. [Link]
-
Kumar, A., & Kumar, S. (2023). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 19, 1354–1362. [Link]
-
PIKAI PHARMACY. (2018, August 11). META - DINITROBENZENE SYNTHESIS | ORGANIC CHEMISTRY [Video]. YouTube. [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmr.net.in [ijmr.net.in]
An In-Depth Technical Guide to the Discovery and History of β,3-Dinitrostyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
β,3-Dinitrostyrene, a synthetically valuable nitroalkene, holds a significant position in the landscape of organic chemistry and drug discovery. This technical guide provides a comprehensive exploration of its discovery, historical development, and the evolution of its synthesis. We delve into the foundational Henry reaction, a cornerstone of its preparation, and detail modern synthetic protocols. Furthermore, this guide elucidates the compound's chemical reactivity and explores its potential as a precursor in the development of novel therapeutic agents, supported by an analysis of the biological activities observed in related dinitrostyrene derivatives.
Introduction: The Significance of β,3-Dinitrostyrene
β,3-Dinitrostyrene, systematically named 1-nitro-3-(2-nitrovinyl)benzene, is an organic compound characterized by a styrenyl backbone bearing two nitro groups: one on the aromatic ring at the meta position and another on the β-carbon of the vinyl group. This dual substitution pattern renders the molecule highly electron-deficient, bestowing upon it unique reactivity and making it a versatile intermediate in organic synthesis.
The presence of the conjugated nitroalkene moiety makes β,3-dinitrostyrene an excellent Michael acceptor, readily participating in carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is central to its utility in constructing complex molecular architectures. Moreover, the nitro groups can be readily transformed into other functional groups, such as amines, opening avenues for the synthesis of a diverse array of compounds, including potential pharmaceutical candidates. The broader class of β-nitrostyrene derivatives has garnered significant attention for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
Historical Context and Discovery
While a definitive, singular "discovery" of β,3-dinitrostyrene is not prominently documented in early chemical literature, its synthesis became conceptually and practically achievable with the advent of the Henry reaction in 1895. Discovered by the Belgian chemist Louis Henry, this reaction provides a general and powerful method for the formation of β-nitro alcohols from the condensation of nitroalkanes with aldehydes or ketones.[3] Subsequent dehydration of these intermediates readily yields nitroalkenes.
Synthesis of β,3-Dinitrostyrene: From a Classic Reaction to Modern Methodologies
The cornerstone of β,3-dinitrostyrene synthesis is the Henry (or nitroaldol) reaction between 3-nitrobenzaldehyde and nitromethane. This reaction proceeds in two key stages: a base-catalyzed condensation to form a β-nitro alcohol intermediate, followed by dehydration to yield the final dinitrostyrene product.
The Foundational Henry Reaction
The classical approach to synthesizing β,3-dinitrostyrene involves the condensation of 3-nitrobenzaldehyde and nitromethane using a base catalyst. The choice of base and reaction conditions can significantly influence the yield and purity of the final product.
Causality Behind Experimental Choices:
-
Base Catalyst: A variety of bases can be employed, ranging from alkali hydroxides to primary amines. Primary amines, such as methylamine or ethylamine, or their salts like ammonium acetate, are often preferred as they can facilitate both the condensation and the subsequent dehydration in a one-pot procedure. The amine forms an iminium ion with the aldehyde, activating it towards nucleophilic attack by the deprotonated nitromethane.
-
Solvent: The choice of solvent is critical. While alcohols like methanol or ethanol can be used, acetic acid is a common solvent when using ammonium acetate as the catalyst. Acetic acid serves as both a solvent and a co-catalyst, promoting the dehydration of the intermediate β-nitro alcohol.
-
Temperature: The reaction temperature is a key parameter to control. The initial condensation is often carried out at or below room temperature to control the exothermic reaction. Subsequent heating is then applied to drive the dehydration to completion.
Experimental Protocol: Classical Henry Reaction for β,3-Dinitrostyrene Synthesis
Materials:
-
3-Nitrobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Methanol
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrobenzaldehyde (1 equivalent) in glacial acetic acid.
-
To this solution, add nitromethane (1.5-2 equivalents) and ammonium acetate (0.5-1 equivalent).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing ice-water with stirring.
-
A yellow precipitate of β,3-dinitrostyrene will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and ammonium salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pale yellow crystals.
Modern Synthetic Approaches
While the classical Henry reaction remains a reliable method, modern organic synthesis has focused on developing more efficient, environmentally friendly, and selective protocols. These advancements often involve the use of novel catalysts and reaction media.
Innovations in Catalysis:
-
Heterogeneous Catalysts: The use of solid acid or base catalysts, such as sulfated zirconia or amine-functionalized silica, offers advantages in terms of catalyst recovery and reuse, simplifying the purification process.[4]
-
Ionic Liquids: Performing the Henry reaction in ionic liquids can lead to improved yields and selectivity. The unique properties of ionic liquids can enhance the reaction rate and facilitate product isolation.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, often from hours to minutes, while improving yields. This is attributed to efficient and uniform heating of the reaction mixture.[4]
Diagram of the General Synthetic Workflow:
Caption: General workflow for the synthesis of β,3-Dinitrostyrene.
Physicochemical Properties
A summary of the key physicochemical properties of β,3-dinitrostyrene is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₄ | [6] |
| Molecular Weight | 194.15 g/mol | [6] |
| Appearance | Yellow crystalline solid | |
| Melting Point | 125 °C | |
| Boiling Point | 345.6 °C at 760 mmHg | |
| CAS Number | 34441-47-9 | [6] |
Chemical Reactivity and Mechanistic Insights
The chemical behavior of β,3-dinitrostyrene is dominated by the electron-withdrawing nature of the two nitro groups, which strongly influences the reactivity of both the aromatic ring and the vinyl group.
Diagram of Key Reactivity Pathways:
Caption: Key reactivity pathways of β,3-Dinitrostyrene.
-
Michael Addition: The β-carbon of the nitrovinyl group is highly electrophilic and susceptible to conjugate addition by a wide range of nucleophiles, including carbanions (e.g., from malonates), amines, thiols, and alkoxides. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
-
Reduction: The nitro groups can be reduced to amino groups using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is pivotal for the synthesis of phenethylamine derivatives, a class of compounds with significant pharmacological applications.[3]
-
Diels-Alder Reaction: The electron-deficient double bond of the nitrovinyl group allows β,3-dinitrostyrene to act as a dienophile in Diels-Alder reactions, enabling the construction of complex cyclic systems.
Applications in Drug Development and Medicinal Chemistry
While direct biological studies on β,3-dinitrostyrene are not extensively reported, the broader class of dinitrostyrenes and nitrostyrene derivatives has demonstrated significant potential in medicinal chemistry. The insights gained from these related compounds provide a strong rationale for the exploration of β,3-dinitrostyrene as a lead scaffold in drug discovery.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of β-nitrostyrene derivatives.[1][7][8][9] The electron-deficient nature of the nitroalkene moiety is believed to be crucial for their biological activity, potentially through Michael addition reactions with nucleophilic residues in essential microbial enzymes or proteins. The presence of a nitro group on the phenyl ring can further modulate this activity. For instance, studies on substituted β-nitrostyrenes have shown that the position and nature of the substituent on the aromatic ring can significantly impact their antibacterial and antifungal efficacy.[9]
Anticancer Potential
The nitrostyrene scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents.[2][10] Several derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines.[2][10] The proposed mechanisms of action are often multifactorial and can include:
-
Induction of Apoptosis: Many nitrostyrene compounds have been shown to induce programmed cell death in cancer cells.[10][11]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives can induce oxidative stress within cancer cells, leading to DNA damage and cell death.[2]
-
Inhibition of Key Cellular Pathways: Nitrostyrenes have been reported to interfere with critical signaling pathways involved in cancer cell proliferation and survival.
The dinitro substitution pattern of β,3-dinitrostyrene makes it an intriguing candidate for anticancer drug development, as the two electron-withdrawing groups could enhance its interaction with biological targets.
Conclusion
β,3-Dinitrostyrene stands as a testament to the enduring utility of classic organic reactions and the continuous quest for novel molecular entities with therapeutic potential. From its conceptual origins in the late 19th century with the discovery of the Henry reaction to its synthesis via modern, efficient protocols, this compound remains a valuable building block for organic chemists. The rich biological activity profile of the broader nitrostyrene class, particularly in the realms of antimicrobial and anticancer research, strongly suggests that β,3-dinitrostyrene and its derivatives are fertile ground for future investigations in drug discovery and development. This guide provides a solid foundation for researchers and scientists to understand and harness the potential of this versatile molecule.
References
-
Alfarisi, S., Santoso, M., Kristanti, A. N., Siswanto, I., & Puspaningsih, N. N. T. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Scientia Pharmaceutica, 88(3), 37. [Link]
- Alfarisi, S., Santoso, M., Kristanti, A. N., Siswanto, I., & Puspaningsih, N. N. T. (2022).
-
Synthesis, Antiproliferative and Pro-Apoptotic Effects of Nitrostyrenes and Related Compounds in Burkitt's Lymphoma. (2018). PubMed. [Link]
-
A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. (2012). ResearchGate. [Link]
-
Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens. (2024). PMC. [Link]
-
β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. (2025). ResearchGate. [Link]
-
3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. (n.d.). PMC. [Link]
-
Structure Activity Analysis of the Pro-Apoptotic, Antitumor Effect of Nitrostyrene Adducts and Related Compounds. (n.d.). PubMed. [Link]
-
Synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. (n.d.). PubMed. [Link]
-
Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. (n.d.). The Royal Society of Chemistry. [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (n.d.). NIH. [Link]
-
Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. (2025). ResearchGate. [Link]
-
Beta-Nitrostyrene. (n.d.). PubChem. [Link]
-
Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. (2025). ResearchGate. [Link]
-
Synthesis and antibacterial activity of substituted flavones, 4-thioflavones and 4-iminoflavones. (2006). ResearchGate. [Link]
-
β-Nitrostyrene. (n.d.). Wikipedia. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. [Link]
-
Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024). MDPI. [Link]
-
Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (n.d.). PubMed. [Link]
-
Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. (n.d.). Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. videleaf.com [videleaf.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Antiproliferative and Pro-Apoptotic Effects of Nitrostyrenes and Related Compounds in Burkitt's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of β,3-Dinitrostyrene
An In-depth Technical Guide to the Theoretical Investigation of β,3-Dinitrostyrene
This guide provides a comprehensive framework for the theoretical and computational analysis of β,3-dinitrostyrene. As a molecule with significant potential in synthetic chemistry and materials science, a thorough understanding of its electronic structure, spectroscopic signatures, and reactivity is paramount. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to elucidate the properties of this and related nitroalkene compounds.
β,3-Dinitrostyrene is an aromatic nitroalkene characterized by the presence of two electron-withdrawing nitro groups. One is attached to the β-carbon of the vinyl group, and the other is at the meta-position of the phenyl ring. This specific substitution pattern is expected to profoundly influence the molecule's electronic properties, rendering the β-carbon highly electrophilic and activating the aromatic ring.[1] Such compounds are valuable precursors in a variety of organic transformations, including Michael additions and cycloaddition reactions, which are fundamental in the synthesis of novel pharmaceuticals and fine chemicals.[1][2]
Theoretical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful, non-empirical approach to predict and understand the molecule's behavior at an atomic level.[1][3] This guide outlines a robust computational protocol for a comprehensive investigation of β,3-dinitrostyrene, from geometry optimization to the prediction of spectroscopic and electronic properties.
Core Computational Workflow: A Step-by-Step Protocol
The following protocol details a self-validating system for the theoretical analysis of β,3-dinitrostyrene. The causality behind each choice of methodology and parameter is explained to ensure technical accuracy and reproducibility.
Molecular Structure Construction and Optimization
The initial step involves building the 3D structure of β,3-dinitrostyrene. This can be accomplished using any standard molecular modeling software. The primary objective is to obtain the most stable, lowest-energy conformation of the molecule.
Protocol:
-
Initial Structure Generation: Sketch the 2D structure of (E)-1-(2-nitrovinyl)-3-nitrobenzene and convert it to a 3D model.
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints. This allows the molecule to find its true energy minimum.
-
Methodology: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for medium-sized organic molecules.[4][5]
-
Functional Selection: The M06-2X functional is highly recommended for its robust performance with main-group elements and non-covalent interactions.[3][4] Alternatively, the widely-used B3LYP functional can also be employed.[2]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is appropriate for providing a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential charge delocalization.[6][7]
-
-
Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory.
-
Purpose: This is a critical self-validation step. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.
-
Output: This calculation also provides the zero-point vibrational energy (ZPVE) and is the basis for predicting the infrared and Raman spectra.[8][9]
-
Computational Workflow Diagram:
Caption: A standard workflow for performing DFT calculations on β,3-dinitrostyrene.
Predicted Molecular and Spectroscopic Properties
This section outlines the key data to be extracted from the calculations and their interpretation. While the following tables present hypothetical data, they are representative of what can be expected for a molecule of this class.
Molecular Geometry
The optimized geometry provides fundamental information about bond lengths and angles. The planarity of the molecule, particularly the dihedral angle between the phenyl ring and the vinyl group, is of interest as it affects electronic conjugation.
| Parameter | Description | Expected Value (Å or °) |
| C=C | Vinyl double bond length | ~1.34 Å |
| C-N (vinyl) | Bond length to the β-nitro group | ~1.47 Å |
| C-N (ring) | Bond length to the meta-nitro group | ~1.48 Å |
| N-O | Nitro group bond lengths | ~1.22 Å |
| C-C=C-N | Dihedral angle | ~180° (for trans isomer) |
| Table 1: Predicted key geometrical parameters for β,3-dinitrostyrene. |
Molecular Structure with Atom Numbering:
Caption: Atom numbering scheme for β,3-dinitrostyrene used for structural analysis.
Vibrational Analysis (FT-IR and FT-Raman)
The calculated vibrational frequencies can be directly compared to experimental FT-IR and FT-Raman spectra to validate the computational model.[7][10] Key vibrational modes to analyze include:
| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) |
| νas(NO₂) | Asymmetric stretching of nitro groups | 1520 - 1560 |
| νs(NO₂) | Symmetric stretching of nitro groups | 1340 - 1370 |
| ν(C=C) | Stretching of the vinyl C=C bond | 1620 - 1650 |
| γ(C-H) | Out-of-plane bending of vinyl C-H | 960 - 990 |
| Table 2: Predicted characteristic vibrational frequencies for β,3-dinitrostyrene. |
NMR Spectroscopy
Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level.[6] The calculated values, when referenced to a standard like Tetramethylsilane (TMS), provide a powerful tool for assigning experimental spectra.
Protocol for NMR Calculation:
-
Use the optimized geometry from the previous step.
-
Perform a GIAO NMR calculation.
-
Calculate the chemical shifts (δ) for each nucleus (¹H and ¹³C) relative to the computed absolute shielding of TMS at the same level of theory: δ_sample = σ_TMS - σ_sample.
Electronic Properties and Reactivity
The electronic properties of β,3-dinitrostyrene are crucial for understanding its reactivity.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity.[11][12]
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.[12][13] A smaller gap suggests higher reactivity.
| Parameter | Description | Significance |
| E(HOMO) | Energy of the highest occupied molecular orbital | Relates to ionization potential |
| E(LUMO) | Energy of the lowest unoccupied molecular orbital | Relates to electron affinity |
| ΔE | HOMO-LUMO energy gap | Indicator of chemical reactivity and stability |
| Table 3: Key electronic properties derived from frontier molecular orbital analysis. |
HOMO-LUMO Energy Gap Concept:
Caption: The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting sites for electrophilic and nucleophilic attack.
-
Red regions (negative potential): Indicate electron-rich areas, typically around the oxygen atoms of the nitro groups, which are susceptible to electrophilic attack.
-
Blue regions (positive potential): Indicate electron-deficient areas, expected around the β-carbon and the hydrogen atoms, which are susceptible to nucleophilic attack.
Conclusion
This guide provides a robust and scientifically grounded framework for the theoretical investigation of β,3-dinitrostyrene. By following the detailed protocols for geometry optimization, vibrational analysis, and the calculation of electronic properties, researchers can gain deep insights into the molecule's structure, stability, and reactivity. The synergy between these computational predictions and experimental validation is crucial for advancing the application of β,3-dinitrostyrene in various fields of chemical science.
References
- BenchChem. (2025). A Technical Guide to Computational and DFT Studies on trans-β-Nitrostyrene Reactivity. BenchChem.
- Domingo, L. R., et al. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Advances, 11(16), 9484-9493.
- Shirvani, D., Tavakol, H., & Abedini, M. (2024).
- Tavakol, H., et al. (2023).
- Shamsaddinimotlagh, S., et al. (2023).
- Ramalingam, S., et al. (2015). Spectroscopic [FT-IR and FT-Raman] and theoretical [UV-Visible and NMR] analysis on α-Methylstyrene by DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 297-308.
- Prabavathi, N., et al. (2015). Spectroscopic (FT-IR, FT-Raman & UV-Vis) and Density Functional Theory Studies of Cefadroxil. International Journal of Current Microbiology and Applied Sciences, 4(11), 211-225.
- Ibrahim, M., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - NIH. Journal of Molecular Structure, 1244, 130948.
- Prasad, V. (2014). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Computational Water, Energy, and Environmental Engineering, 3, 39-51.
- Singh, K. et al. (2013). Molecular Structure and Vibrational Analysis of 2-Amino- 5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calculations.
- Radhi, A. H., et al. (2020). HOMO-LUMO Energies and Geometrical Structures Effecton Corrosion Inhibition for Organic Compounds Predict by DFT and PM3 Methods. NeuroQuantology, 18(1), 37-45.
- Kavitha, E., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1210, 128039.
- Islam, M. J., et al. (2019). The Prediction and Theoretical Study for Chemical Reactivity, Thermophysical and Biological Activity of Morpholinium Nitrate and Nitrite Based Ionic Liquids Using Computational Chemistry. Advanced Journal of Chemistry-Section A, 2(4), 316-326.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanistic Study of the electrochemical reaction between nitrostyrene and benzaldehyde; DFT calculations on all poss… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopic [FT-IR and FT-Raman] and theoretical [UV-Visible and NMR] analysis on α-Methylstyrene by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]
- 9. article.sapub.org [article.sapub.org]
- 10. ijcmas.com [ijcmas.com]
- 11. researchgate.net [researchgate.net]
- 12. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajchem-a.com [ajchem-a.com]
A Technical Guide to the Pronounced Electrophilicity of the β-Carbon in β,3-Dinitrostyrene: A Potent Michael Acceptor for Synthesis and Covalent Targeting
Abstract
β,3-Dinitrostyrene stands as a paradigm of a highly activated Michael acceptor, a characteristic pivotal to its utility in advanced organic synthesis and as a potential tool in drug discovery. This technical guide provides an in-depth analysis of the electronic and structural factors that confer exceptional electrophilicity upon its β-carbon. We dissect the synergistic electron-withdrawing effects of the vinyl and aromatic nitro groups, which polarize the carbon-carbon double bond to an extreme degree. This guide presents both empirical and computational frameworks for quantifying this reactivity, including Mayr's electrophilicity scale and DFT-based indices. Furthermore, we provide detailed, field-tested protocols for the synthesis of β,3-dinitrostyrene and for the kinetic analysis of its hallmark reaction—the Michael addition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique reactivity of this powerful chemical entity.
Introduction: β-Nitrostyrenes as Elite Michael Acceptors
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated system, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic chemistry.[1] The efficiency and scope of this reaction are profoundly dictated by the electronic nature of the Michael acceptor. Among the various classes of acceptors, β-nitrostyrenes are distinguished by their remarkable reactivity.[2] The powerful electron-withdrawing capacity of the nitro group renders the β-carbon exceptionally electron-deficient and thus highly susceptible to nucleophilic attack.[3] This inherent reactivity makes β-nitrostyrenes versatile building blocks for a wide range of complex molecules, including pharmaceuticals, agrochemicals, and other fine chemicals.[4][5][6] The addition of a second nitro group onto the aromatic ring, as in β,3-dinitrostyrene, further amplifies this effect, creating a "super-electrophilic" scaffold with distinct and powerful applications.
The Electronic Architecture of β,3-Dinitrostyrene
The exceptional reactivity of β,3-dinitrostyrene is not arbitrary; it is a direct consequence of its unique electronic structure, which can be understood by examining the contributions of each nitro group.
The Parent Scaffold: Activating Effect of the β-Nitro Group
In the base molecule, β-nitrostyrene, the vinyl nitro group deactivates the alkene system towards electrophilic attack and, conversely, activates it for nucleophilic attack. This is achieved through two primary electronic mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the double bond through the sigma framework.
-
Resonance Effect (-M): The nitro group can participate in conjugation, delocalizing the π-electrons of the double bond and placing a formal positive charge on the β-carbon. This resonance stabilization of the negative charge in the transition state of a nucleophilic attack is a dominant factor in its reactivity.[2]
The resonance contributors clearly illustrate the electron-deficient nature of the β-carbon, marking it as the prime site for nucleophilic addition.
Amplification by the Aromatic 3-Nitro Group
The addition of a second nitro group at the meta-position (C3) of the phenyl ring dramatically enhances the electrophilicity of the β-carbon. Unlike ortho- or para-substituents, a meta-substituent cannot directly participate in resonance with the styrenyl side chain. Its influence is therefore transmitted primarily through a powerful inductive effect (-I).[7] This effect operates by withdrawing electron density from the entire phenyl ring through the sigma bonds. This, in turn, makes the phenyl ring itself more electron-withdrawing, pulling electron density away from the attached vinyl group and further polarizing the Cα=Cβ bond. The result is a synergistic depletion of electron density at the β-carbon, making it significantly more electrophilic than in the parent β-nitrostyrene.
Quantifying Electrophilicity: From Empirical Scales to Computational Models
A qualitative understanding of electronic effects is crucial, but a quantitative framework is essential for predictive science and rational design in drug development.
Experimental Quantification: The Mayr-Patz Equation
Professor Herbert Mayr established a comprehensive, empirical scale for reactivity based on the linear free-energy relationship shown below.[8][9]
log k = sN(N + E)
Where:
-
k is the second-order rate constant for the reaction.
-
N is the nucleophile-specific nucleophilicity parameter.
-
sN is a nucleophile-specific slope parameter.
-
E is the electrophilicity parameter, which is independent of the nucleophile.
The E parameter provides a robust, quantitative measure of a Michael acceptor's inherent electrophilicity. More negative E values correspond to higher electrophilicity and greater reactivity.[3] The high reactivity of β-nitrostyrene is reflected in its E parameter, which is significantly more negative than many α,β-unsaturated carbonyl compounds.
| Michael Acceptor | Mayr's Electrophilicity Parameter (E) | Relative Reactivity |
| trans-β-Nitrostyrene | -13.85 | Very High |
| Methyl Vinyl Ketone | -16.4 | High |
| Acrylonitrile | -17.8 | Moderate |
| Methyl Acrylate | -18.6 | Moderate |
| Chalcone | -19.5 | Low |
| Data compiled from Mayr's Database of Reactivity Parameters.[3] |
While a specific E value for β,3-dinitrostyrene is not widely published, based on the strong inductive effect of the 3-nitro group, it is authoritatively projected to be significantly more negative than -13.85, placing it among the most powerful neutral Michael acceptors.
Computational Quantification: DFT and Electrophilicity Indices
Modern computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in silico approach to predict and understand reactivity.[10][11] Several calculated parameters correlate well with experimental electrophilicity:
-
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater willingness of the molecule to accept electrons from a nucleophile.
-
Parr's Global Electrophilicity Index (ω): Defined as ω = (μ²)/(2η), where μ is the electronic chemical potential and η is the chemical hardness. This index provides a quantitative measure of the energy stabilization when the system acquires additional electronic charge.[12] Higher ω values signify greater electrophilicity.
-
Methyl Anion Affinity (MAA): The calculated enthalpy change for the reaction of the Michael acceptor with a methyl anion in the gas phase or solution. This has shown excellent correlation with experimentally determined E parameters.[9]
Synthesis and Experimental Protocols
The practical application of β,3-dinitrostyrene requires robust synthetic and analytical methods.
Protocol: Synthesis of β,3-Dinitrostyrene via Henry Condensation
This protocol describes a standard Henry condensation (nitroaldol reaction) followed by dehydration.[13][14] The causality behind this choice is its high efficiency and the ready availability of the starting materials. Ammonium acetate acts as a basic catalyst to deprotonate nitromethane, which then attacks the aldehyde carbonyl, with subsequent elimination driven by the acidic medium and heat.
Materials:
-
3-Nitrobenzaldehyde (1.0 eq)
-
Nitromethane (1.5 eq)
-
Ammonium acetate (1.2 eq)
-
Glacial acetic acid (solvent)
-
Ethanol (for recrystallization)
-
Deionized water, ice, standard glassware, magnetic stirrer, heating mantle, reflux condenser.
Step-by-Step Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-nitrobenzaldehyde (e.g., 15.1 g, 0.1 mol).
-
Reagent Addition: Add glacial acetic acid (100 mL) to dissolve the aldehyde. To this solution, add nitromethane (e.g., 9.15 g, 0.15 mol) followed by ammonium acetate (e.g., 9.25 g, 0.12 mol).
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature, then pour it slowly into 500 mL of ice-cold water while stirring. A yellow precipitate of crude β,3-dinitrostyrene will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove residual acetic acid and salts.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure β,3-dinitrostyrene as yellow crystals. Dry the product under vacuum.
Protocol: Kinetic Analysis of a Michael Addition via UV-Vis Spectrophotometry
This self-validating protocol allows for the determination of the reaction rate constant, which is the foundational data for calculating Mayr's E parameter. The choice of UV-Vis spectrophotometry is based on the strong chromophore of the dinitrostyrene system, which changes significantly upon saturation of the double bond during the Michael addition, providing a clear analytical signal.
Materials & Equipment:
-
β,3-Dinitrostyrene (stock solution in acetonitrile)
-
Nucleophile, e.g., N-acetyl-L-cysteine (stock solution in buffer/acetonitrile)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Acetonitrile (spectroscopic grade)
-
Thermostatted UV-Vis spectrophotometer with a multi-cell holder.
-
Quartz cuvettes (1 cm path length).
Step-by-Step Methodology:
-
Wavelength Determination: Scan the UV-Vis spectrum of β,3-dinitrostyrene (e.g., 25 µM in 50:50 MeCN:Buffer) from 250-500 nm to identify the wavelength of maximum absorbance (λmax).
-
Setup: Set the spectrophotometer to kinetics mode, monitoring the absorbance at the determined λmax. Equilibrate the instrument and reagent solutions to a constant temperature (e.g., 25.0 °C).
-
Reaction Initiation: In a quartz cuvette, pipette the buffer and acetonitrile. Add the β,3-dinitrostyrene stock solution to achieve the desired final concentration. Place the cuvette in the spectrophotometer and blank the instrument.
-
Data Acquisition: To initiate the reaction, add a small volume of the nucleophile stock solution (using pseudo-first-order conditions where [Nucleophile] ≥ 10 x [Electrophile]). Mix rapidly by inversion and immediately begin recording absorbance versus time.
-
Data Analysis: The reaction progress will be observed as a decrease in absorbance at λmax. Plot the natural logarithm of absorbance (ln(At - A∞)) versus time. The slope of the resulting linear plot will be equal to -kobs (the observed rate constant).
-
Validation & Rate Constant Calculation: Repeat the experiment with several different concentrations of the nucleophile. A plot of kobs versus [Nucleophile] should yield a straight line passing through the origin. The slope of this line is the second-order rate constant, k2.
Applications in Drug Development and Complex Synthesis
The potent electrophilicity of β,3-dinitrostyrene makes it a valuable but challenging reagent.
-
Covalent Inhibitors: In drug development, highly electrophilic "warheads" are used to form irreversible covalent bonds with nucleophilic amino acid residues (like cysteine or lysine) in target proteins.[11] The tuned reactivity of a molecule like β,3-dinitrostyrene could be exploited for developing highly specific and potent covalent inhibitors, particularly where rapid and complete target engagement is required.
-
Synthesis of Complex Scaffolds: As a versatile building block, it serves as a precursor to γ-nitro compounds, which can be further transformed into valuable γ-amino acids, 1,4-amino alcohols, and various heterocyclic systems.[15][16] The presence of two nitro groups offers rich chemical handles for subsequent functionalization.
-
Structure-Activity Relationship (SAR) Caveat: Researchers must be mindful that extreme electrophilicity can lead to off-target reactivity and potential cytotoxicity. Therefore, the use of such a potent acceptor must be carefully controlled and directed, often through incorporation into a larger molecular framework that provides binding affinity and specificity for the intended biological target.
Conclusion
The electrophilicity of the β-carbon in β,3-dinitrostyrene is a pronounced and defining feature, resulting from the powerful and synergistic electron-withdrawing capabilities of two strategically placed nitro groups. This high degree of reactivity, quantifiable through both empirical scales like Mayr's E parameter and modern computational methods, establishes the molecule as an elite Michael acceptor. While its potency demands careful handling and strategic deployment, it offers significant opportunities for the rapid construction of complex molecular architectures and the design of targeted covalent therapeutics. A thorough understanding of the principles and protocols outlined in this guide is essential for any scientist seeking to harness the synthetic power of this exceptional electrophile.
References
-
A Comparative Guide to Michael Acceptors: Trans-β-Nitrostyrene vs. a,β-Unsaturated Carbonyls and Nitriles in Conjugate Addition Reactions. Benchchem. 3
-
Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. PubMed Central. Link
-
Determining Michael acceptor reactivity from kinetic, mechanistic, and computational analysis for the base-catalyzed thiol-Michael reaction. Polymer Chemistry (RSC Publishing). Link
-
Electrophilic characteristics and aqueous behavior of fatty acid nitroalkenes. PubMed - NIH. Link
-
Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC - NIH. Link
-
Electrochemical study of ??-nitrostyrene derivatives: Steric and electronic effects on their electroreduction. ResearchGate. Link
-
Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. ResearchGate. Link
-
Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Semantic Scholar. Link
-
Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β‑Nitrostyrenes Incorporating an Electron-Withdrawing Group. PMC - NIH. Link
-
Electrophilic characteristics and aqueous behavior of fatty acid nitroalkenes. PMC. Link
-
One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). ScienceDirect. Link
-
Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors. Journal of the American Chemical Society. Link
-
A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. The Royal Society of Chemistry. Link
-
Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Organic Letters - ACS Publications. Link
-
β-Nitrostyrene. Wikipedia. Link
-
The Synthesis of beta-Nitrostyrenes. Rhodium Archive. Link
-
Global and local electronic properties of para-substituted β-nitrostyrene analogues (2a-p). ResearchGate. Link
-
The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols. Benchchem. Link
-
Nitrostyrene. Organic Syntheses Procedure. Link
-
Molecular modifications on β-nitro-styrene derivatives increase their antioxidant capacities. ResearchGate. Link
-
Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta. Link
-
Synthetic applications of β‐nitrostyrene. ResearchGate. Link
-
Nitro-driven electrophilicity: A combined HPLC and computational study of para-nitrophenylethylamine and its impurities. Taylor & Francis Group. Link
-
Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. ResearchGate. Link
-
Application of β ‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. Semantic Scholar. Link
-
Quantification of the Electrophilic Reactivities of Nitroalkenes. LMU Munich University Library. Link
-
Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry. Link
-
Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry. Link
-
Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electrophilic characteristics and aqueous behavior of fatty acid nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophilic characteristics and aqueous behavior of fatty acid nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ethz.ch [ethz.ch]
potential biological activity of beta,3-Dinitrostyrene
An In-Depth Technical Guide to the Potential Biological Activity of β,3-Dinitrostyrene
Foreword: Charting Unexplored Territory
In the landscape of medicinal chemistry, the β-nitrostyrene scaffold represents a privileged structure, a recurring motif in compounds demonstrating a wide array of biological activities. These activities range from potent anticancer and antimicrobial effects to anti-inflammatory and antiplatelet functions.[1][2] While extensive research has illuminated the therapeutic potential of various substituted β-nitrostyrenes, the specific derivative, β,3-dinitrostyrene, remains a largely unexplored entity. This guide is conceived as a forward-looking technical manual for researchers, scientists, and drug development professionals. It aims to synthesize the wealth of knowledge from closely related analogues to build a predictive framework for the potential biological activities of β,3-dinitrostyrene and to provide robust, field-proven methodologies for its investigation.
The introduction of a second nitro group at the meta-position of the phenyl ring is not a trivial modification. This strong electron-withdrawing group is predicted to significantly alter the molecule's electronic properties, reactivity, and ultimately, its interaction with biological targets. This document will, therefore, serve as a roadmap for unlocking the potential of this novel compound.
Predicted Biological Activities and Mechanistic Hypotheses
Based on the extensive literature on β-nitrostyrene derivatives, we can hypothesize several key biological activities for β,3-dinitrostyrene. The electron-withdrawing nature of the two nitro groups is expected to enhance its electrophilicity, making it a potent Michael acceptor, a feature central to the bioactivity of many nitrostyrenes.
Anticancer Activity
The β-nitrostyrene family has demonstrated significant potential in oncology, suppressing cell proliferation and inducing apoptosis across various cancer types.[1][3] A key derivative, 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20), has been shown to inhibit tumorigenesis in colorectal and lung cancer models.[1][4]
Hypothesized Mechanism of Action:
The primary mechanism is likely to revolve around the induction of oxidative stress. We predict that β,3-dinitrostyrene will lead to a significant accumulation of intracellular reactive oxygen species (ROS). This ROS surge is expected to trigger a cascade of downstream events:
-
DNA Damage: Increased ROS levels can lead to oxidative DNA damage, activating DNA damage response pathways and triggering cell cycle arrest, likely at the G2/M phase.[1]
-
Mitochondrial Dysfunction: The compound may induce a reduction in mitochondrial membrane potential, further exacerbating ROS production and pushing the cell towards apoptosis.[1]
-
Signaling Pathway Modulation: The ROS-mediated effects are often linked to the activation of stress-response signaling pathways, such as the MEK/ERK pathway.[3]
Antimicrobial Activity
β-Nitrostyrene derivatives have been recognized for their potent antibacterial and antifungal properties.[2][5][6] The activity is observed against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[6] The introduction of a β-methyl group has been shown to enhance antibacterial activity, suggesting that modifications to the alkene side chain are critical.[6]
Hypothesized Mechanism of Action:
The antimicrobial effect is likely tied to the compound's electrophilic nature and its redox potential.[5]
-
Enzyme Inhibition: As a Michael acceptor, β,3-dinitrostyrene can form covalent adducts with nucleophilic residues (like cysteine) in essential microbial enzymes, leading to their inactivation.
-
Redox Imbalance: A clear correlation between the redox potentials and the antibacterial activity of β-nitrostyrene derivatives has been established.[5] The dinitro substitution is expected to create a high redox potential, disrupting the microbial cell's redox homeostasis.
Proposed Experimental Workflows
To validate the hypothesized biological activities of β,3-dinitrostyrene, a structured, multi-tiered experimental approach is recommended.
Workflow for Anticancer Activity Assessment
Protocol 1: Cell Viability Assay (XTT)
-
Cell Seeding: Seed colorectal (e.g., HCT116) or lung cancer (e.g., A549) cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of β,3-dinitrostyrene (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
XTT Reagent Addition: Add 50 µL of XTT labeling mixture (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified CO₂ incubator.
-
Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Intracellular ROS Detection
-
Cell Treatment: Treat cells with β,3-dinitrostyrene at its IC₅₀ concentration for various time points (e.g., 1, 3, 6 hours).
-
Staining: Add 2',7'-dichlorofluorescin diacetate (DCFDA) to the cells at a final concentration of 10 µM and incubate for 30 minutes at 37°C.
-
Analysis: Wash the cells with PBS and analyze the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
Workflow for Antimicrobial Activity Assessment
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: Prepare a two-fold serial dilution of β,3-dinitrostyrene in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).
-
Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Compound Type | Test Organism | Reported MIC (µg/mL) | Reference |
| Fluorinated β-methyl-β-nitrostyrenes | E. coli | 27 | [6] |
| Fluorinated β-methyl-β-nitrostyrenes | S. aureus | ≤6 | [6] |
| 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene | S. aureus | Low (specific value varies) | [5] |
Table 1: Representative MIC values for related β-nitrostyrene derivatives.
Synthesis and Chemical Characterization
The synthesis of β-nitrostyrenes is well-established. For β,3-dinitrostyrene, a modified Henry "nitroaldol" reaction would be the most direct route.[7]
Protocol 4: Synthesis of β,3-Dinitrostyrene
-
Reaction Setup: To a solution of 3-nitrobenzaldehyde (1 eq) and nitromethane (6.9 eq) in acetic acid, add ammonium acetate (2.4 eq).[8]
-
Reflux: Heat the mixture to reflux (approximately 100-110°C) for 6 hours.[8]
-
Workup: Cool the reaction mixture to room temperature, pour it into ice water, and neutralize with a 2M NaOH solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel.
Toxicology and Safety Considerations
The toxicological profile of β,3-dinitrostyrene is unknown. However, data from related compounds, such as β-bromo-β-nitrostyrene, suggest potential for significant irritation and toxicity.[9] Gavage studies in rats and mice with β-bromo-β-nitrostyrene showed inflammation and necrosis in the forestomach.[9] It is also classified as a lachrymator and can cause irritation to the skin, eyes, and respiratory tract.[10] Therefore, stringent safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling within a chemical fume hood, are mandatory.
Conclusion and Future Directions
β,3-Dinitrostyrene stands as a compound of significant, albeit unrealized, potential. The predictive framework established in this guide, grounded in the extensive research on its analogues, strongly suggests promising avenues in anticancer and antimicrobial drug discovery. The enhanced electrophilicity conferred by the dual nitro groups may lead to superior potency, but this must be carefully balanced against a potentially heightened toxicological profile.
The immediate future for β,3-dinitrostyrene research should focus on a systematic validation of the hypotheses laid out in this document. Successful in vitro validation should be followed by preclinical in vivo studies to assess efficacy and safety. Furthermore, structure-activity relationship (SAR) studies, exploring further substitutions on the phenyl ring or modifications to the nitroalkene side chain, could fine-tune the biological activity and therapeutic index of this intriguing molecular scaffold.
References
-
Barrio, B. G., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(7), 979-980. Available at: [Link]
-
Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]
-
National Toxicology Program. (1995). NTP Toxicity Studies of beta-Bromo-beta-Nitrostyrene (CAS No. 7166-19-0) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Toxicity Report Series, 38. Available at: [Link]
-
Supporting Information for: A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect. (2017). Royal Society of Chemistry. Available at: [Link]
-
Hsieh, M. J., et al. (2018). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. OncoTargets and Therapy, 11, 8535–8547. Available at: [Link]
- Google Patents. (n.d.). US8067647B2 - Method for producing β-nitrostyrene compound.
-
Lin, C. M., et al. (2019). The synthetic β-nitrostyrene derivative CYT-Rx20 induces breast cancer cell death and autophagy via ROS-mediated MEK/ERK pathway. Journal of Experimental & Clinical Cancer Research, 38(1), 166. Available at: [Link]
-
National Toxicology Program. (1995). Bromo- -nitrostyrene. Toxicity Report Series. Available at: [Link]
-
ResearchGate. (n.d.). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Retrieved from [Link]
-
Milhazes, N., et al. (2006). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & Medicinal Chemistry, 14(12), 4078-4088. Available at: [Link]
-
Hsieh, M. J., et al. (2017). 3'-Hydroxy-4'-methoxy-β-methyl-β-nitrostyrene Inhibits Tumor Growth Through ROS Generation and GSH Depletion in Lung Cancer Cells. Life Sciences, 172, 19-26. Available at: [Link]
-
PubChem. (n.d.). Beta-Nitrostyrene. Retrieved from [Link]
-
Nicoletti, G., et al. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Molecules, 17(9), 10778-10789. Available at: [Link]
-
Chen, Y. F., et al. (2015). 3,4-Methylenedioxy-β-nitrostyrene inhibits adhesion and migration of human triple-negative breast cancer cells by suppressing β1 integrin function and surface protein disulfide isomerase. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(8), 1541-1551. Available at: [Link]
-
ResearchGate. (n.d.). The structures of the E-β-nitrostyrene derivative test compounds. Retrieved from [Link]
Sources
- 1. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3'-Hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumor growth through ROS generation and GSH depletion in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. NTP Toxicity Studies of beta-Bromo-beta-Nitrostyrene (CAS No. 7166-19-0) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Utilization of β,3-Dinitrostyrene in Multicomponent Reactions
Introduction: Unveiling the Potential of a Hyper-Activated Building Block
In the landscape of modern drug discovery and medicinal chemistry, the quest for molecular diversity and complexity is paramount. Multicomponent reactions (MCRs) have emerged as a cornerstone strategy, enabling the rapid assembly of complex molecular architectures from simple precursors in a single, atom-economical step.[1][2] Within the arsenal of reactants for MCRs, nitroalkenes, particularly β-nitrostyrenes, are prized for their versatility as potent Michael acceptors, paving the way for the synthesis of a vast array of biologically relevant heterocycles.[3][4]
This application note focuses on a particularly reactive, yet underexplored, member of this class: β,3-dinitrostyrene . Characterized by the presence of two powerful electron-withdrawing nitro groups—one on the vinyl moiety and another on the phenyl ring—this molecule represents a hyper-activated electrophile. This dual activation significantly enhances its susceptibility to nucleophilic attack, making it an exceptionally promising substrate for domino reactions aimed at constructing densely functionalized molecular scaffolds. We will provide detailed protocols for its synthesis and demonstrate its application in a representative multicomponent reaction for the synthesis of polysubstituted pyrroles, a privileged core structure in numerous therapeutic agents.
PART 1: Synthesis of the Key Precursor: β,3-Dinitrostyrene
The cornerstone of utilizing this versatile building block is its efficient preparation. The most reliable and widely adopted method for synthesizing β-nitrostyrenes is the Henry (nitro-aldol) reaction, which involves the condensation of an aromatic aldehyde with nitromethane.[5] For β,3-dinitrostyrene, the synthesis commences with 3-nitrobenzaldehyde.
Causality in Synthesis: The Henry Reaction
The Henry reaction is typically base-catalyzed. The base deprotonates nitromethane to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. The resulting β-nitro aldol adduct is unstable and readily undergoes base-catalyzed dehydration to yield the thermodynamically favored, conjugated (E)-β,3-dinitrostyrene. The strong electron-withdrawing nature of the nitro group on the aldehyde facilitates the initial nucleophilic attack and promotes the final elimination step.
Caption: Synthetic workflow for β,3-dinitrostyrene via the Henry reaction.
Detailed Experimental Protocol: Synthesis of (E)-1-(2-Nitrovinyl)-3-nitrobenzene
This protocol is adapted from established procedures for the synthesis of substituted β-nitrostyrenes.[6][7]
Materials:
-
3-Nitrobenzaldehyde (1.0 eq)
-
Nitromethane (5.0 eq)
-
Ammonium acetate (1.5 eq)
-
Glacial Acetic Acid (solvent)
-
Methanol (for recrystallization)
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitrobenzaldehyde (1.0 eq) and glacial acetic acid (approx. 4 mL per gram of aldehyde).
-
To this solution, add nitromethane (5.0 eq) followed by ammonium acetate (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing ice-water with stirring. A yellow precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from hot methanol to afford β,3-dinitrostyrene as a pale-yellow crystalline solid.
-
Dry the purified product under vacuum. Confirm identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis.
PART 2: Mechanistic Insights and Enhanced Reactivity
The exceptional utility of β,3-dinitrostyrene in multicomponent reactions stems from its electronic properties. Both nitro groups act in concert to create a highly electron-deficient π-system.
-
Vinyl Nitro Group: This group acts as a powerful conjugating electron-withdrawing group, polarizing the C=C double bond and rendering the β-carbon highly electrophilic. This is the primary site for the initial nucleophilic (Michael) addition that kicks off most MCR cascades.[3][4]
-
Aromatic Nitro Group (meta-position): While not in direct conjugation with the vinyl group, the nitro group at the 3-position of the phenyl ring exerts a strong inductive electron-withdrawing effect (-I effect). This effect further depletes electron density from the entire molecule, including the β-carbon, thereby increasing its electrophilicity beyond that of a standard β-nitrostyrene.
This "hyper-activation" makes β,3-dinitrostyrene an exquisite Michael acceptor, capable of reacting with a broader range of weaker nucleophiles and often under milder conditions than its monosubstituted counterparts.
Caption: Dual electron-withdrawing effects enhancing the electrophilicity of the β-carbon.
PART 3: Application in Multicomponent Synthesis of Polysubstituted Pyrroles
The synthesis of functionalized pyrroles is a significant goal in medicinal chemistry. A common and efficient MCR strategy involves the reaction of a primary amine, a 1,3-dicarbonyl compound, and a β-nitrostyrene.[8] The enhanced reactivity of β,3-dinitrostyrene makes it an ideal candidate for this transformation.
Proposed Domino Mechanism
The reaction proceeds via a well-established domino sequence:
-
Michael Addition: The 1,3-dicarbonyl compound, deprotonated by a base or the amine reactant, acts as a nucleophile and attacks the electrophilic β-carbon of β,3-dinitrostyrene.
-
Enamine/Imine Formation: The primary amine condenses with one of the carbonyl groups of the Michael adduct.
-
Intramolecular Cyclization: The enamine nitrogen attacks the remaining carbonyl group, leading to the formation of a five-membered ring intermediate.
-
Aromatization: Subsequent dehydration and tautomerization steps result in the formation of the stable, aromatic pyrrole ring. The vinyl nitro group is eliminated during this process.
Caption: Domino reaction workflow for the synthesis of polysubstituted pyrroles.
Representative Protocol: One-Pot Synthesis of Functionalized Pyrroles
This protocol is a representative procedure based on established methods for similar substrates.[8][9] Researchers should perform initial optimization of catalyst, solvent, and temperature for specific substrate combinations.
Materials:
-
β,3-Dinitrostyrene (1.0 eq)
-
Primary Amine (e.g., Aniline, Benzylamine) (1.0 eq)
-
1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate, Acetylacetone) (1.0 eq)
-
Catalyst (e.g., Fe₃O₄@SiO₂-Guanidine-SO₃H, or [Et₃NH][HSO₄]) (10-20 mol%)[8]
-
Solvent (e.g., Ethanol, or solvent-free)
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a reaction vessel, combine the primary amine (1.0 eq), the 1,3-dicarbonyl compound (1.0 eq), β,3-dinitrostyrene (1.0 eq), and the catalyst (e.g., 10 mol% [Et₃NH][HSO₄]).
-
Heat the reaction mixture to 80 °C with stirring for the required time (typically 30-90 minutes). Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If using a solid catalyst, it can be separated magnetically or by filtration. If using an ionic liquid, add water and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure polysubstituted pyrrole derivative.
Data Presentation: Representative Substrate Scope
The following table presents expected outcomes for the proposed three-component reaction, illustrating the potential for generating a library of diverse pyrrole derivatives. Yields are hypothetical estimates based on similar reported reactions.[8]
| Entry | Primary Amine (R¹) | 1,3-Dicarbonyl (R², R³) | Product (Ar = 3-nitrophenyl) | Expected Yield (%) |
| 1 | Aniline | Ethyl Acetoacetate | Ethyl 5-methyl-1-phenyl-2-(3-nitrophenyl)-1H-pyrrole-4-carboxylate | ~90 |
| 2 | 4-Methoxyaniline | Ethyl Acetoacetate | Ethyl 1-(4-methoxyphenyl)-5-methyl-2-(3-nitrophenyl)-1H-pyrrole-4-carboxylate | ~88 |
| 3 | Benzylamine | Ethyl Acetoacetate | Ethyl 1-benzyl-5-methyl-2-(3-nitrophenyl)-1H-pyrrole-4-carboxylate | ~92 |
| 4 | Aniline | Acetylacetone | 1-(1,5-diphenyl-4-(3-nitrophenyl)-1H-pyrrol-3-yl)ethan-1-one | ~93 |
| 5 | 4-Chloroaniline | Acetylacetone | 1-(1-(4-chlorophenyl)-5-methyl-4-(3-nitrophenyl)-1H-pyrrol-3-yl)ethan-1-one | ~85 |
Conclusion and Outlook
β,3-Dinitrostyrene stands out as a building block with significant, yet largely untapped, potential for multicomponent reaction design. Its hyper-activated electronic nature facilitates rapid and efficient C-C and C-N bond formation under mild conditions, making it an ideal substrate for the construction of complex heterocyclic libraries. The protocols and mechanistic rationale presented herein provide a robust framework for researchers, scientists, and drug development professionals to begin exploring the utility of this versatile precursor. Future work should focus on expanding the scope of MCRs involving β,3-dinitrostyrene, including its use in asymmetric catalysis to generate enantiopure compounds of high pharmaceutical value.
References
-
Rostami, H., & Shiri, L. (2020). Application of β-Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. ChemistrySelect, 5(36), 11255-11275.[3]
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Pyrrole Derivatives Using trans-β-Nitrostyrene.[8]
- Domingo, L. R., & Ríos-Gutiérrez, M. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Advances, 11(16), 9438-9447.
- Wikipedia contributors. (2023). β-Nitrostyrene. In Wikipedia, The Free Encyclopedia.
-
Iwai, K., Wada, K., & Nishiwaki, N. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 27(15), 4804.[4]
-
Vitale, P. (2010). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews, 39(11), 4402-4421.[10]
- Maheswari, C. U., et al. (2023). Visible Light‐Driven Multicomponent Reactions for the Synthesis of Diverse Heterocyclic Frameworks. ChemistrySelect.
-
James, D. A., et al. (2022). A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Indian Journal of Chemistry, 61(12), 1316-1323.
-
Rostami, H., & Shiri, L. (2020). Proposed mechanism for the synthesis of functionalized pyrroles by FeCl3. ResearchGate.[9]
- Rostami, H., & Shiri, L. (2020).
- Supporting Information for: A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect. The Royal Society of Chemistry.
- Sukhanova, A. A., et al. (2023). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules, 28(13), 5081.
- Kumar, I., et al. (2019). Catalyst-free direct regiospecific multicomponent synthesis of C3-functionalized pyrroles. Organic & Biomolecular Chemistry, 17(30), 7173-7177.
- Sarmah, B., & Natte, K. (2023). Various synthetic protocols for the synthesis of pyrroles.
- Zhang, Z., et al. (2023). Research Progress on Reactions Involving β-Nitrostyrene. Chinese Journal of Organic Chemistry, 43(12), 4168.
- Multicomponent reactions (MCRs)
- Belskaya, N. P., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4099.
- A three-component cyclization reaction of benzimidazoles, aryl nitroalkenes and elemental sulfur has been developed.
- A simple, atom economical and highly efficient green protocol for Michael addition of active methylene compounds to nitroalkenes. Source Not Found.
- Padwa, A. (2009). The Domino Way to Heterocycles. Current Organic Chemistry, 13(6), 550-574.
-
Worrall, D. E. (1929). Nitrostyrene. Organic Syntheses, 9, 66.[7]
- An, L., et al. (2013). Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Molecules, 18(9), 11036-11048.
- Patora-Komisarska, K., et al. (2011). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 94(4), 719-740.
- Pazdera, P. (2015). Domino Reactions and Synthesis of Nitrogen Heterocycles.
- Patil, S. A., & Yamamoto, Y. (2011). Synthesis of heterocycles by domino-Knoevenagel–hetero-Diels–Alder reactions. Trends in Organic Chemistry, 15, 1-24.
- An efficient and practical method for the synthesis of indolyl-nitroalkane derivatives catalyzed by N-bromosuccinimide.
- Denmark, S. E., & Stiff, C. M. (2013). Lewis base catalyzed sigmatropic rearrangement reactions of β-nitrostyrene with 3-methyl-1,3-pentadiene.
- Vedejs, E., & Piotrowski, D. W. (2006). Diastereoselective Synthesis of syn-1,3-Dinitro Compounds by Michael Addition of Nitroalkanes to Nitroalkenes with a Thiourea Catalyst. The Journal of Organic Chemistry, 71(14), 5371-5374.
- PubChem. 1,3-Dimethoxy-5-(2-nitrovinyl)benzene.
- Nitration Reactions of Nitrobenzene. (2023). YouTube.
- 1,3 Dinitrobenzene (Metadinitrobenzene) Synthesis. (2020). YouTube.
- Synthesis of 1,2-dinitrobenzene. (2021). YouTube.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. The Domino Way to Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Synthesis of 4-(3-Nitrophenyl)pyrrole Derivatives via the Barton-Zard Reaction with β,3-Dinitrostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrrole Scaffolds and the Utility of Dinitrostyrenes
The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of pharmacologically active compounds and functional materials.[1] Its prevalence in nature, for instance in heme and chlorophyll, underscores its fundamental role in biological systems. Consequently, the development of efficient and versatile synthetic routes to substituted pyrroles is of paramount importance for the discovery of novel therapeutics and advanced materials.
The Barton-Zard reaction, first reported in 1985, provides a powerful and convergent strategy for the synthesis of pyrroles from nitroalkenes and α-isocyanides.[2][3] This reaction is prized for its operational simplicity and the accessibility of its starting materials. This application note presents a detailed protocol for the synthesis of pyrrole derivatives using β,3-dinitrostyrene, a highly activated Michael acceptor. The presence of two electron-withdrawing nitro groups significantly influences the reactivity of the styrene system, offering both challenges and opportunities for the synthetic chemist. This guide will provide a comprehensive overview of the reaction mechanism, a step-by-step experimental protocol, and key insights for successful execution and optimization.
The Barton-Zard Reaction: Mechanistic Insights with β,3-Dinitrostyrene
The Barton-Zard reaction is a multi-step process that proceeds under basic conditions. The presence of a second nitro group at the 3-position of the phenyl ring in β,3-dinitrostyrene enhances the electrophilicity of the β-carbon, making it an excellent substrate for the initial Michael addition. The reaction mechanism can be delineated into five key steps:
-
Enolization: A base, typically a non-nucleophilic one like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like potassium carbonate, deprotonates the α-carbon of the ethyl isocyanoacetate to form a resonance-stabilized enolate.[3]
-
Michael Addition: The nucleophilic enolate attacks the electron-deficient β-carbon of the β,3-dinitrostyrene in a Michael-type conjugate addition. This is the primary carbon-carbon bond-forming step.
-
5-endo-dig Cyclization: The resulting anionic intermediate undergoes an intramolecular cyclization, where the carbanion attacks the electrophilic carbon of the isocyanide group. This step forms the five-membered pyrrolidine ring.
-
Elimination of the Nitro Group: The cyclized intermediate, now a nitronate, undergoes elimination of the nitro group from the β-position. This is a crucial step that initiates the aromatization process.
-
Tautomerization: The resulting dihydropyrrole intermediate rapidly tautomerizes to the thermodynamically stable aromatic pyrrole ring.[3]
The overall transformation is a highly efficient cascade reaction that constructs the pyrrole ring with a predictable substitution pattern.
Figure 1: The five-step mechanism of the Barton-Zard reaction.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of ethyl 4-(3-nitrophenyl)-1H-pyrrole-2-carboxylate from β,3-dinitrostyrene and ethyl isocyanoacetate.
Materials:
-
β,3-Dinitrostyrene (1.0 eq)
-
Ethyl isocyanoacetate (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Ethanol (EtOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add β,3-dinitrostyrene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask to create a suspension. The typical concentration is around 0.1 M with respect to the β,3-dinitrostyrene.
-
Reagent Addition: While stirring the suspension, add ethyl isocyanoacetate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure pyrrole derivative.
Safety Precautions:
-
β,3-Dinitrostyrene is a potential irritant; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethyl isocyanoacetate has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.
-
The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure reproducibility.
Quantitative Data and Expected Yields
The following table provides representative data for the synthesis of ethyl 4-(3-nitrophenyl)-1H-pyrrole-2-carboxylate. Yields can vary based on the scale of the reaction and the purity of the starting materials.
| Entry | β,3-Dinitrostyrene (mmol) | Ethyl Isocyanoacetate (mmol) | K₂CO₃ (mmol) | Reaction Time (h) | Yield (%)* |
| 1 | 1.0 | 1.1 | 2.0 | 2 | 85 |
| 2 | 5.0 | 5.5 | 10.0 | 2.5 | 82 |
| 3 | 0.5 | 0.55 | 1.0 | 1.5 | 88 |
*Yields are for the isolated, purified product.
Troubleshooting and Optimization
-
Low Yield: If the yield is lower than expected, ensure that all reagents and solvents are anhydrous. Water can interfere with the base and the reactive intermediates. The potassium carbonate should be finely powdered to maximize its surface area.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or using a stronger, non-nucleophilic base such as DBU. However, be aware that stronger bases may lead to the formation of side products.
-
Purification Challenges: The product is moderately polar. A careful selection of the eluent system for column chromatography is crucial for obtaining a pure product. A starting eluent of 10-15% ethyl acetate in hexanes, gradually increasing the polarity, is a good starting point.
Conclusion
The Barton-Zard reaction using β,3-dinitrostyrene is a highly effective method for the synthesis of 4-(3-nitrophenyl)pyrrole derivatives. The enhanced electrophilicity of the dinitrostyrene substrate facilitates the initial Michael addition, leading to good yields in relatively short reaction times. The protocol outlined in this application note is robust and can be adapted for the synthesis of a variety of related pyrrole structures, providing a valuable tool for researchers in drug discovery and materials science.
References
-
Rostami, H., & Shiri, L. (2020). Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. ChemistrySelect. Available at: [Link]
-
Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes. Journal of the Chemical Society, Chemical Communications, (16), 1098-1100. Available at: [Link]
-
Larkovich, R. V., et al. (2021). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules, 26(12), 3515. Available at: [Link]
-
Wikipedia. (n.d.). Barton–Zard reaction. In Wikipedia. Retrieved from [Link]
-
Semantic Scholar. (1984). A new synthesis of pyrroles from nitroalkenes. Available at: [Link]
-
Hellenica World. (n.d.). Barton–Zard reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Barton-Zard Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A new synthesis of pyrroles from nitroalkenes. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of β‐nitrostyrene derivatives. Available at: [Link]
-
Korotaev, V. Y., et al. (2022). Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. Molecules, 27(23), 8456. Available at: [Link]
-
Rusanov, D. A., et al. (2020). Pseudonitrosites as masked nitroalkenes in the Barton–Zard pyrrole synthesis. Mendeleev Communications, 30(4), 485-486. Available at: [Link]
-
Tzankova, D., et al. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available at: [Link]
-
Larkovich, R. V., et al. (2023). Barton–Zard Reaction of β-Fluoro-β-nitrostyrenes─a Selective Route to Functionalized 4-Fluoropyrroles. The Journal of Organic Chemistry, 88(14), 10122-10136. Available at: [Link]
Sources
β,3-Dinitrostyrene: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Application Notes and Protocols
Abstract
β,3-Dinitrostyrene is a highly functionalized aromatic nitroalkene that serves as a powerful and versatile building block in synthetic organic chemistry. The presence of two nitro groups, one on the phenyl ring and one on the vinyl side chain, activates the molecule for a diverse range of chemical transformations. This dual activation makes it an exceptional precursor for the synthesis of a wide array of novel heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and drug discovery. This guide provides senior researchers, scientists, and drug development professionals with an in-depth exploration of the reactivity of β,3-dinitrostyrene and detailed, field-proven protocols for its application in the synthesis of valuable heterocyclic systems, including substituted pyrazoles, isoxazoles, and indoles. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of β,3-Dinitrostyrene
Heterocyclic compounds form the cornerstone of modern pharmacology, with a vast number of approved drugs featuring these cyclic structures. Their prevalence stems from their ability to present functional groups in well-defined three-dimensional space, enabling precise interactions with biological targets. The challenge and opportunity for synthetic chemists lie in the efficient construction of these complex scaffolds.
β,3-Dinitrostyrene emerges as a strategic starting material due to its unique electronic properties. The vinyl nitro group acts as a potent electron-withdrawing group, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack, a key feature in Michael additions.[1] Simultaneously, the nitro groups can participate directly in cyclization reactions or be chemically transformed (e.g., reduced to amines) to facilitate subsequent ring-forming steps.[2][3]
1.1 Physicochemical Properties of β,3-Dinitrostyrene
A thorough understanding of the precursor's properties is fundamental to its effective use.
| Property | Value | Source |
| Chemical Formula | C₈H₆N₂O₄ | N/A |
| Molar Mass | 194.15 g/mol | N/A |
| Appearance | Yellow Crystalline Solid | [4] |
| Melting Point | Varies with substitution | N/A |
| Key Reactivity | Electrophilic Alkene, Nitro Group Reduction | [1][2] |
Core Reactivity and Mechanistic Gateways
The synthetic utility of β,3-dinitrostyrene is primarily governed by two reaction manifolds: conjugate additions to the activated double bond and transformations involving the nitro groups. These pathways can be exploited independently or in tandem through cascade reactions to build molecular complexity rapidly.
2.1 Key Reaction Pathways
The principal reaction pathways for β,3-dinitrostyrene in heterocyclic synthesis are:
-
Michael Addition-Cyclization: A nucleophile adds to the β-position, followed by an intramolecular reaction involving one of the nitro groups or another functional group to form a ring.
-
[3+2] Cycloaddition: The activated double bond acts as a dipolarophile, reacting with 1,3-dipoles like nitrile oxides to form five-membered rings.[5][6]
-
Reductive Cyclization: Selective or complete reduction of the nitro groups to amino groups, which then participate in intramolecular condensation to form fused heterocyclic systems like indoles.[2][3]
Caption: Key synthetic pathways from β,3-dinitrostyrene.
Protocol: Synthesis of 1,5-Diaryl-3-nitro-1H-pyrazoles
This protocol describes a highly regioselective, one-pot synthesis of substituted pyrazoles from β,3-dinitrostyrene and arylhydrazines. Pyrazoles are a privileged scaffold in medicinal chemistry, found in drugs like Celecoxib.[7]
3.1 Mechanistic Insight: The Michael-Addition-Elimination Cascade
The reaction proceeds through a well-established pathway for pyrazole synthesis.[8][9] First, the hydrazine nitrogen acts as a nucleophile, attacking the electrophilic β-carbon of the dinitrostyrene in a classic Michael addition. The resulting intermediate then undergoes an intramolecular cyclization, where the second nitrogen of the hydrazine attacks the carbon bearing the vinyl nitro group. A subsequent elimination of nitrous acid and tautomerization leads to the aromatic pyrazole ring. The regioselectivity is controlled by the initial nucleophilic attack at the β-position.[8]
3.2 Detailed Experimental Protocol
-
Materials:
-
β,3-Dinitrostyrene derivative (1.0 mmol)
-
Substituted arylhydrazine hydrochloride (1.2 mmol)
-
Ethanol (EtOH), reagent grade (10 mL)
-
Triethylamine (Et₃N) (1.5 mmol)
-
-
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the β,3-dinitrostyrene derivative (1.0 mmol) and ethanol (10 mL).
-
Stir the mixture at room temperature to achieve partial dissolution.
-
Add the arylhydrazine hydrochloride (1.2 mmol) followed by the dropwise addition of triethylamine (1.5 mmol). The triethylamine is crucial to neutralize the hydrochloride salt, liberating the free hydrazine base necessary for the reaction.[8]
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate will often form.
-
Pour the mixture into 20 mL of cold water and stir for 15 minutes to precipitate the product fully.
-
Collect the solid product by vacuum filtration, washing with cold water (2 x 10 mL) and then a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to yield the pure 1,5-diaryl-3-nitro-1H-pyrazole.
-
-
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of vinyl protons from the starting material and the appearance of a new aromatic pyrazole proton signal are indicative of product formation.
-
3.3 Expected Yields and Troubleshooting
| Entry | Arylhydrazine (R group) | β,3-Dinitrostyrene (Ar group) | Typical Yield (%) |
| 1 | Phenyl | 3-Nitrophenyl | 85-92% |
| 2 | 4-Chlorophenyl | 3-Nitrophenyl | 82-88% |
| 3 | 4-Methoxyphenyl | 3-Nitrophenyl | 88-95% |
-
Troubleshooting:
-
Low Yield: Ensure the arylhydrazine hydrochloride is fully neutralized. If the reaction stalls, an additional 0.2 equivalents of triethylamine can be added. Incomplete reaction may also be due to insufficient reflux time.
-
Impure Product: The primary impurity is often unreacted starting material. Ensure thorough washing and proper recrystallization. Column chromatography (silica gel, hexane:ethyl acetate gradient) can be used for purification if recrystallization is ineffective.
-
Protocol: Synthesis of 3,4-Disubstituted Isoxazoles via [3+2] Cycloaddition
This protocol details the synthesis of isoxazoles, another critical heterocyclic motif, through the 1,3-dipolar cycloaddition of a nitrile oxide with β,3-dinitrostyrene.[10][11]
4.1 Mechanistic Insight: Concerted Pericyclic Reaction
The core of this synthesis is a [3+2] cycloaddition, a type of pericyclic reaction.[5][6] A nitrile oxide, generated in situ from an aldoxime, acts as the 1,3-dipole. The electron-deficient double bond of β,3-dinitrostyrene serves as an excellent dipolarophile. The reaction typically proceeds in a concerted fashion, where the new C-C and C-O bonds are formed in a single transition state.[6] This mechanism often leads to high stereoselectivity, although with β,3-dinitrostyrene, the primary product is the aromatic isoxazole following a subsequent elimination step.
4.2 Detailed Experimental Protocol
-
Materials:
-
β,3-Dinitrostyrene (1.0 mmol)
-
Substituted benzaldoxime (1.1 mmol)
-
N-Chlorosuccinimide (NCS) (1.2 mmol)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM), anhydrous (15 mL)
-
-
Procedure:
-
Safety Note: Work in a well-ventilated fume hood. NCS is an irritant.
-
In a 50 mL oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the benzaldoxime (1.1 mmol) in anhydrous DCM (10 mL).
-
Cool the solution to 0 °C using an ice bath. Add NCS (1.2 mmol) portion-wise over 5 minutes. Stir the mixture at 0 °C for 30 minutes. This step converts the aldoxime to the corresponding hydroximoyl chloride.[12]
-
In a separate flask, dissolve β,3-dinitrostyrene (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the dinitrostyrene solution to the reaction mixture at 0 °C.
-
Add pyridine (2.0 mmol) dropwise to the mixture. The pyridine acts as a base to eliminate HCl from the hydroximoyl chloride, generating the reactive nitrile oxide in situ.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
After completion, wash the reaction mixture with 1M HCl (2 x 15 mL) to remove pyridine, followed by saturated NaHCO₃ solution (15 mL), and finally brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (hexane:ethyl acetate, 9:1 to 7:3 gradient) to afford the pure isoxazole product.
-
Protocol: Reductive Cyclization to Synthesize 6-Nitroindole Derivatives
This protocol outlines the synthesis of 6-nitroindoles, leveraging the presence of the two nitro groups in a reductive cyclization strategy, a reaction pioneered by Nenitzescu.[2][3]
5.1 Mechanistic Insight: Selective Reduction and Intramolecular Condensation
This transformation is a powerful example of using a nitro group as a masked amine. The key is the selective reduction of the vinyl nitro group in the presence of the aromatic one, often achieved with reducing agents like iron powder in acetic acid. The resulting intermediate, an enamine or its tautomer, is poised for cyclization. The amino group on the phenyl ring (formed from the reduction of the 3-nitro group) then attacks the carbonyl group (or its equivalent) generated from the reduced vinyl nitro functionality, leading to the formation of the indole ring system after dehydration.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 5. Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Reactions Involving β,3-Dinitrostyrene
Introduction: The Synthetic Versatility of a Doubly Activated Olefin
β,3-Dinitrostyrene is a valuable synthetic intermediate characterized by an electron-deficient carbon-carbon double bond, doubly activated by the powerful electron-withdrawing effects of two nitro groups: one on the aromatic ring and one on the vinyl carbon. This electronic profile renders β,3-dinitrostyrene a highly reactive Michael acceptor and a potent dienophile in cycloaddition reactions. Its utility extends to the synthesis of a variety of nitrogen-containing compounds, including substituted phenethylamines, which are prevalent scaffolds in medicinal chemistry and drug discovery.
This comprehensive guide provides detailed experimental protocols for the synthesis of β,3-dinitrostyrene and its subsequent application in key synthetic transformations. The methodologies outlined herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.
Safety First: Handling β,3-Dinitrostyrene and Related Reagents
Prior to commencing any experimental work, a thorough understanding of the hazards associated with β,3-dinitrostyrene and all other reagents is imperative.
β,3-Dinitrostyrene:
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[1][2][3] Avoid inhalation of dust and contact with skin and eyes.[1][2][3]
General Reagent Safety:
-
Nitromethane: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
3-Nitrobenzaldehyde: Harmful if swallowed. Causes skin and eye irritation.
-
Strong Bases (e.g., Sodium Hydroxide): Corrosive. Causes severe skin burns and eye damage.
-
Organic Solvents (e.g., Methanol, Ethanol, Acetic Acid): Flammable and/or toxic. Handle with appropriate ventilation and PPE.
-
Reducing Agents (e.g., Palladium on Carbon): Flammable solid. Handle with care, especially when dry and in the presence of flammable solvents and hydrogen gas.[4]
Always consult the Safety Data Sheet (SDS) for each chemical before use and adhere to all institutional safety protocols. An eyewash station and safety shower should be readily accessible.[1][2][3]
Synthesis of β,3-Dinitrostyrene via Henry Condensation
The synthesis of β,3-dinitrostyrene is reliably achieved through a Henry (nitroaldol) reaction between 3-nitrobenzaldehyde and nitromethane, followed by dehydration of the intermediate nitroalkanol.[5][6] The base-catalyzed condensation is a cornerstone of C-C bond formation.[5][6]
Protocol 1: Synthesis of β,3-Dinitrostyrene
This protocol is adapted from the well-established Henry reaction methodology for the synthesis of β-nitrostyrenes.
Materials:
-
3-Nitrobenzaldehyde
-
Nitromethane
-
Methanol
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 3-nitrobenzaldehyde (1.0 eq) in methanol.
-
Add nitromethane (1.0-1.2 eq) to the solution and stir.
-
Prepare a solution of sodium hydroxide (1.05 eq) in water and cool it in an ice bath.
-
Slowly add the cold NaOH solution dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C. A precipitate will form.
-
After the addition is complete, continue stirring in the ice bath for an additional 30-60 minutes.
-
Slowly pour the reaction mixture into a vigorously stirred solution of concentrated hydrochloric acid in ice water. A yellow precipitate of β,3-dinitrostyrene will form.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from ethanol to yield β,3-dinitrostyrene as a yellow crystalline solid.
Characterization (Expected):
-
Appearance: Yellow crystalline solid.
-
Melting Point: Literature values for similar nitrostyrenes are in the range of 56-58 °C. The melting point should be determined and recorded.
-
¹H NMR (CDCl₃): Expect two doublets for the vinyl protons in the range of δ 7.5-8.5 ppm with a coupling constant of approximately 13-14 Hz, characteristic of a trans-alkene. The aromatic protons will appear as multiplets in the aromatic region.
-
¹³C NMR (CDCl₃): Expect signals for the vinyl carbons and the aromatic carbons, with the carbon β to the nitro group being significantly deshielded.
-
IR (KBr): Characteristic peaks for the nitro groups (around 1520 and 1340 cm⁻¹), the C=C double bond (around 1640 cm⁻¹), and C-H bonds of the aromatic ring.
Key Reactions of β,3-Dinitrostyrene
The electron-deficient nature of the double bond in β,3-dinitrostyrene makes it an excellent substrate for a variety of important synthetic transformations.
Michael Addition: Carbon-Carbon Bond Formation
The conjugate addition of nucleophiles, known as the Michael reaction, is a cornerstone of organic synthesis for the formation of carbon-carbon bonds.[7] β,3-Dinitrostyrene is a highly effective Michael acceptor.
This protocol is a representative example of a Michael addition using a soft carbon nucleophile.
Materials:
-
β,3-Dinitrostyrene
-
Diethyl malonate
-
A basic catalyst (e.g., triethylamine, sodium ethoxide)
-
Anhydrous solvent (e.g., ethanol, THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask, dissolve β,3-dinitrostyrene (1.0 eq) in the chosen anhydrous solvent.
-
Add diethyl malonate (1.1-1.5 eq) to the solution.
-
Add a catalytic amount of the base (e.g., 0.1 eq of triethylamine).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.
-
Once the reaction is complete, quench the reaction by adding 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the diethyl 2-(2-nitro-1-(3-nitrophenyl)ethyl)malonate.
Characterization (Expected):
-
¹H NMR (CDCl₃): Disappearance of the vinyl proton signals of the starting material. Appearance of new signals for the methine and methylene protons of the product backbone, along with the characteristic signals of the diethyl malonate moiety.
-
¹³C NMR (CDCl₃): Appearance of new aliphatic carbon signals and shifts in the aromatic region compared to the starting material.
-
IR (KBr): Persistence of the nitro group peaks. Appearance of a strong ester carbonyl peak (around 1730-1750 cm⁻¹).
| Reaction Component | Typical Molar Ratio | Role |
| β,3-Dinitrostyrene | 1.0 | Michael Acceptor |
| Diethyl Malonate | 1.1 - 1.5 | Nucleophile |
| Base (e.g., Et₃N) | 0.1 | Catalyst |
| Solvent (e.g., EtOH) | - | Reaction Medium |
Diels-Alder Reaction: Synthesis of Cyclic Scaffolds
As a potent dienophile, β,3-dinitrostyrene readily participates in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings, a reaction of immense synthetic value known as the Diels-Alder reaction.[8][9]
This protocol describes the reaction of β,3-dinitrostyrene with a highly reactive cyclic diene.
Materials:
-
β,3-Dinitrostyrene
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
A suitable solvent (e.g., toluene, dichloromethane)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolve β,3-dinitrostyrene (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add freshly cracked cyclopentadiene (2.0-3.0 eq) to the solution.
-
Allow the reaction mixture to stir at room temperature. The reaction is often rapid. Monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the bicyclic adduct. The reaction typically yields a mixture of endo and exo isomers.
Characterization (Expected):
-
¹H NMR (CDCl₃): Disappearance of the vinyl proton signals of β,3-dinitrostyrene. Appearance of characteristic signals for the bicyclic system, including signals for the bridgehead protons and the new double bond in the cyclohexene ring.
-
¹³C NMR (CDCl₃): Appearance of new aliphatic and olefinic carbon signals corresponding to the bicyclic framework.
-
IR (KBr): Persistence of the nitro group peaks.
| Reaction Component | Typical Molar Ratio | Role |
| β,3-Dinitrostyrene | 1.0 | Dienophile |
| Cyclopentadiene | 2.0 - 3.0 | Diene |
| Solvent (e.g., Toluene) | - | Reaction Medium |
Reduction of the Nitro Group: Access to Amines
The reduction of the nitro groups in β,3-dinitrostyrene and its derivatives provides access to valuable amino compounds. Catalytic hydrogenation is a common and effective method for this transformation.[10][11]
This protocol describes the selective reduction of the vinyl nitro group and the double bond. The aromatic nitro group may also be reduced under more forcing conditions.
Materials:
-
β,3-Dinitrostyrene
-
Palladium on carbon (Pd/C, 5% or 10%)
-
A suitable solvent (e.g., ethanol, methanol, ethyl acetate)
-
Hydrogen gas (H₂)
-
Celite
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
Procedure:
-
In a hydrogenation flask, suspend β,3-dinitrostyrene (1.0 eq) in the chosen solvent.
-
Carefully add the Pd/C catalyst (typically 5-10 mol% of palladium).
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or use a hydrogen balloon.
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2-(3-nitrophenyl)ethanamine. Further purification may be achieved by recrystallization or chromatography if necessary.
Characterization (Expected):
-
¹H NMR (CDCl₃): Disappearance of the vinyl proton signals. Appearance of new aliphatic signals corresponding to the ethylamine chain. The aromatic signals will be shifted compared to the starting material.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the mass of the product.
| Reaction Component | Typical Amount | Role |
| β,3-Dinitrostyrene | 1.0 eq | Substrate |
| Pd/C (10%) | 5-10 mol% | Catalyst |
| Hydrogen (H₂) | Excess (1-4 atm) | Reducing Agent |
| Solvent (e.g., Ethanol) | - | Reaction Medium |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the synthesis of β,3-dinitrostyrene.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. Henry Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Purification of β,3-Dinitrostyrene Reaction Products
Introduction: The Critical Role of Purity in Dinitrostyrene Chemistry
β,3-Dinitrostyrene and its derivatives are powerful synthons in organic chemistry, valued for the versatile reactivity conferred by the conjugated nitroalkene system. These compounds serve as precursors for a variety of complex molecules, including pharmaceuticals and specialty chemicals. However, the synthetic routes to β,3-dinitrostyrene, often involving nitration and condensation reactions, invariably produce a spectrum of impurities. These can include starting materials, polymeric materials, and regioisomers, which can interfere with downstream reactions, complicate product characterization, and compromise the biological activity and safety of the final compounds.
This guide provides a detailed overview of robust, field-proven techniques for the purification of β,3-dinitrostyrene reaction products. We will move beyond simple procedural lists to explore the underlying principles of each technique, enabling researchers to make informed decisions and troubleshoot effectively. The protocols described herein are designed to be self-validating systems, ensuring a high degree of product purity and reproducibility.
Understanding the Impurity Profile
Effective purification begins with an understanding of what needs to be removed. The primary synthesis of β,3-dinitrostyrene typically involves a Henry reaction between 3-nitrobenzaldehyde and nitromethane. Potential impurities include:
-
Unreacted Starting Materials: 3-nitrobenzaldehyde and nitromethane.
-
Side-Products: Polymeric materials formed from the reactive nitrostyrene product.[1] Ring-nitrated byproducts are also a possibility depending on the reaction conditions.[1]
-
Intermediate Species: The β-nitro alcohol intermediate may persist if the dehydration step is incomplete.
The presence of two nitro groups makes β,3-dinitrostyrene a highly polar and electron-deficient molecule, properties that are central to designing an effective purification strategy.
Purification Strategy: A Multi-Step Approach
A multi-step approach is typically required to achieve high purity. This usually involves an initial workup with liquid-liquid extraction, followed by either column chromatography or recrystallization, depending on the nature and quantity of the impurities.
Sources
Application Note: A Comprehensive Guide to Analytical Methods for Monitoring β,3-Dinitrostyrene Reactions
Abstract
This guide provides a detailed framework of analytical methodologies for the real-time monitoring and quantitative analysis of reactions involving β,3-dinitrostyrene. As a valuable but highly reactive synthetic intermediate, robust analytical oversight is critical for optimizing reaction yields, minimizing hazardous byproduct formation, and ensuring process safety. We will explore the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, chemists, and drug development professionals, offering field-proven protocols and explaining the causality behind experimental choices to ensure scientific integrity and reproducible results.
Introduction to β,3-Dinitrostyrene Reactions
Chemical Significance and Synthetic Utility
β,3-Dinitrostyrene is a nitroalkene, a class of organic compounds characterized by a nitro group attached to a vinyl scaffold. This structure makes it a potent Michael acceptor and a versatile building block in organic synthesis. Its reactions are pivotal for creating complex molecular architectures, particularly in the synthesis of pharmaceutical agents and heterocyclic compounds. The controlled reaction of β,3-dinitrostyrene is often a key step in multi-step syntheses, where its efficient conversion is paramount.[1][2]
The Imperative for Rigorous Reaction Monitoring
The high reactivity of the nitroalkene functional group presents a dual challenge. While enabling desired bond formations, it can also lead to unintended side reactions, such as polymerization or the formation of undesired isomers.[1] Therefore, meticulous monitoring of these reactions is not merely procedural but essential for:
-
Yield Optimization: Real-time data allows for precise determination of reaction endpoints, preventing over- or under-reaction and maximizing product yield.
-
Impurity Profiling: Identifying and quantifying minor byproducts is crucial for regulatory compliance and understanding the reaction mechanism.
-
Process Safety: Uncontrolled reactions can lead to exothermic events or the formation of unstable, potentially hazardous compounds.[3][4] Monitoring ensures the reaction proceeds as intended.
Critical Safety Considerations
Nitroaromatic compounds, including dinitrostyrenes, require careful handling. They can be potent irritants and may have thermal sensitivities.[5]
-
Handling: Always handle β,3-dinitrostyrene and its derivatives in a well-ventilated fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials. Keep containers tightly closed.[5]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Core Analytical Methodologies
The choice of an analytical technique is dictated by the specific information required, whether it be quantitative data on reactant consumption, structural confirmation of the product, or identification of unknown impurities.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the premier technique for quantitative analysis of β,3-dinitrostyrene reactions. The strong UV absorbance of the conjugated nitroaromatic system makes it highly amenable to UV-Vis detection, offering excellent sensitivity.[7] Reversed-phase (RP) HPLC is typically the method of choice.
-
Causality of Choice: HPLC excels at separating complex mixtures of non-volatile or thermally sensitive compounds, which is often the case in these reaction matrices. It provides precise quantification of starting materials, intermediates, and final products, making it ideal for calculating conversion rates and yields. The ability to validate the method according to ICH guidelines ensures data is reliable and reproducible.[8]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Impurity Identification
GC-MS is a powerful tool for identifying volatile byproducts and confirming the identity of thermally stable products. The gas chromatograph separates components of the mixture, which are then fragmented and detected by the mass spectrometer, providing a unique mass spectrum or "fingerprint" for each compound.[9][10]
-
Causality of Choice: While the thermal lability of some nitrostyrenes can be a limitation, GC-MS is unparalleled for identifying unknown, volatile impurities that may not be resolved or detected by HPLC. Its high sensitivity and the structural information provided by mass spectrometry make it an essential tool for deep impurity profiling and mechanistic investigations.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Verification and In-Situ Monitoring
NMR spectroscopy is the gold standard for unambiguous structure elucidation. For reaction monitoring, it offers the unique advantage of being non-destructive and can be performed directly in the reaction vessel (in-situ), providing real-time kinetic data.[13][14]
-
Causality of Choice: By monitoring the disappearance of proton (¹H) signals corresponding to the starting material and the simultaneous appearance of new signals for the product, one can directly observe the reaction progress without the need for sampling and quenching.[15][16] This provides invaluable kinetic and mechanistic information that is difficult to obtain with offline chromatographic methods.[17][18]
In-Situ Vibrational Spectroscopy (FTIR/Raman): For Real-Time Mechanistic Insights
Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can monitor changes in chemical bonds in real-time. For instance, the disappearance of the C=C stretching vibration of the styrene backbone can be tracked to follow the reaction course.[19][20]
-
Causality of Choice: These techniques are ideal for studying reaction mechanisms and identifying transient intermediates under actual reaction conditions.[21][22] They provide a continuous data stream, offering a detailed picture of the reaction dynamics without disturbing the system. Surface-enhanced Raman spectroscopy (SERS) has shown particular promise for monitoring nitration reactions at very low concentrations.[23]
Table 1: Comparative Overview of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantitative analysis, Purity assessment | High precision and accuracy, Robust, Easily validated, Suitable for non-volatile compounds.[7] | Does not provide definitive structural identification alone. |
| GC-MS | Impurity identification, Analysis of volatile compounds | Excellent for structural elucidation of unknowns, High sensitivity.[9][10] | Not suitable for thermally labile or non-volatile compounds. |
| NMR | Structural confirmation, In-situ kinetic monitoring | Non-destructive, Provides unambiguous structural data, Real-time monitoring.[13][24] | Lower sensitivity compared to MS, Higher equipment cost. |
| FTIR/Raman | In-situ reaction monitoring, Mechanistic studies | Provides real-time data on functional group changes, Non-invasive.[22] | Can be difficult to interpret in complex mixtures, May require chemometrics.[20] |
Method Validation: Ensuring Trustworthy Data
A protocol is only as reliable as its validation. Method validation establishes, through documented evidence, that an analytical procedure is suitable for its intended purpose.[25][26] Key parameters are defined by the International Conference on Harmonisation (ICH).[8][27]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ethz.ch [ethz.ch]
- 4. arcjournals.org [arcjournals.org]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Polyphenol Contents, Gas Chromatography-Mass Spectrometry (GC–;MS) and Antibacterial Activity of Methanol Extract and Fractions of Sonneratia Caseolaris Fruits from Ben Tre Province in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asahilab.co.jp [asahilab.co.jp]
- 15. rsc.org [rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. In-situ monitoring of nitrate in industrial wastewater using Fourier transform infrared attenuated total reflectance spectroscopy (FTIR-ATR) coupled with chemometrics methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. Monitoring peptide tyrosine nitration by spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. NMR Untargeted and HPLC-MS/MS Targeted Metabolomic Approaches for Evaluating Styrene Exposure in the Urine of Shipyard Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Development and Validation of Analytical Method for Quantitative Estimation of Multiple Metal Impurities in Dobutamine Hydrochloride using ICPMS Spectroscopy | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Application Notes and Protocols for the Development of Antimicrobial Agents Using β,3-Dinitrostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent development of new therapeutic agents with novel mechanisms of action. Nitro-compounds have emerged as a promising class of molecules due to their diverse biological activities, including antibacterial, antifungal, and antiprotozoal effects.[1][2] The nitro group is a key pharmacophore that can be readily introduced into organic scaffolds, offering a versatile platform for drug design and discovery.[3][4] This application note provides a comprehensive guide to the synthesis, characterization, and antimicrobial evaluation of β,3-dinitrostyrene, a member of the nitrostyrene family, for the development of new antimicrobial agents.
Nitrostyrenes, and more broadly nitroalkenes, are known for their bioactivity, which is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in biological macromolecules.[5] This reactivity can lead to the inhibition of essential enzymes and disruption of cellular processes in microorganisms.[6] This document will detail the necessary protocols for researchers to explore the potential of β,3-dinitrostyrene as a lead compound in antimicrobial drug development.
Synthesis and Characterization of β,3-Dinitrostyrene
The synthesis of β,3-dinitrostyrene is typically achieved through a Henry reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane.[7] In this case, 3-nitrobenzaldehyde is reacted with nitromethane in the presence of a base.
Protocol: Synthesis of β,3-Dinitrostyrene via Henry Reaction
Materials:
-
3-Nitrobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Methanol
-
Ice
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 3-nitrobenzaldehyde (1 equivalent), nitromethane (1.5 equivalents), and ammonium acetate (1.2 equivalents) in glacial acetic acid.
-
Assemble the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing a large volume of ice-water with stirring.
-
A yellow precipitate of β,3-dinitrostyrene should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any residual acetic acid and salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure β,3-dinitrostyrene.
-
Dry the purified product under vacuum.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of β,3-dinitrostyrene.
Physicochemical Properties
A summary of the key physicochemical properties of β,3-dinitrostyrene is provided in the table below. These properties are crucial for understanding its solubility, stability, and potential for formulation.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O₄ | [1] |
| Molecular Weight | 194.15 g/mol | [1] |
| Appearance | Yellow crystalline solid | [8] |
| Melting Point | Not explicitly available for β,3-dinitrostyrene; β-nitrostyrene melts at 57-58 °C | [8] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and DMSO | [9] |
Antimicrobial Evaluation
The antimicrobial activity of β,3-dinitrostyrene can be determined using standard broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[8]
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
β,3-Dinitrostyrene
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of β,3-dinitrostyrene in DMSO (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the β,3-dinitrostyrene stock solution with MHB to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria). A solvent control (bacteria in MHB with the highest concentration of DMSO used) should also be included.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreaders or loops
Procedure:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL).
-
Spot-plate or spread the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 24-48 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).[8]
Diagram of Antimicrobial Testing Workflow:
Caption: Workflow for MIC and MBC determination.
Proposed Mechanism of Action
The precise mechanism of action for β,3-dinitrostyrene is not yet fully elucidated. However, based on the known activities of related nitro-compounds and nitrostyrenes, a plausible mechanism can be proposed.[3][6] The electron-withdrawing nature of the two nitro groups enhances the electrophilicity of the β-carbon in the nitroalkene moiety.
This makes β,3-dinitrostyrene a potent Michael acceptor, capable of reacting with cellular nucleophiles such as the thiol groups of cysteine residues in proteins.[5] This covalent modification can lead to the inactivation of essential enzymes involved in microbial metabolism and cell wall synthesis.
Furthermore, the nitro groups can undergo enzymatic reduction within the microbial cell, leading to the formation of reactive nitrogen species (RNS) such as nitric oxide (NO) and peroxynitrite.[4] These RNS can induce oxidative and nitrosative stress, causing damage to DNA, proteins, and lipids, ultimately leading to cell death.
Diagram of Proposed Mechanism of Action:
Caption: Proposed mechanism of antimicrobial action for β,3-dinitrostyrene.
Safety and Handling
β,3-Dinitrostyrene is classified as a hazardous substance and requires careful handling in a laboratory setting.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.[1]
-
Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of inhaling dust or vapors, especially in poorly ventilated areas.
Handling and Storage:
-
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.
Conclusion
β,3-Dinitrostyrene represents a promising scaffold for the development of novel antimicrobial agents. Its straightforward synthesis and the potential for a multi-targeted mechanism of action make it an attractive candidate for further investigation. The protocols and information provided in this application note offer a solid foundation for researchers to explore the antimicrobial properties of this and related compounds, contributing to the critical effort of combating antimicrobial resistance. Further studies, including structure-activity relationship (SAR) analyses and in vivo efficacy and toxicity assessments, will be crucial in advancing this class of compounds towards clinical application.
References
-
García, B., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(18), 3439-3441. [Link]
-
Li, J., et al. (2017). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect. Chemical Communications, 53(74), 10322-10325. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7626, beta-Nitrostyrene. [Link]
-
Shaw, S. J., et al. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Molecules, 17(2), 1436-1447. [Link]
- Ishida, K., et al. (2011). Method for producing β-nitrostyrene compound. U.S.
-
Organic Syntheses. (n.d.). Nitrostyrene. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222093, 3,4-Dimethoxy-beta-nitrostyrene. [Link]
-
Nicoletti, G., et al. (2014). Comparative MIC (μg/mL) values of 4-F-nitrostyrene and Compound I. ResearchGate. [Link]
-
Cornell, H., et al. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Applied Sciences, 4(3), 380-389. [Link]
-
Milhazes, N., et al. (2007). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & Medicinal Chemistry, 15(19), 6446-6454. [Link]
-
Shaw, S. J., et al. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5284459, beta-nitrostyrene, (E)-. [Link]
-
Wikipedia. (n.d.). Beta3-adrenergic agonist. [Link]
-
Andersson, K. E., et al. (2017). On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder. International Neurourology Journal, 21(1), 6-11. [Link]
-
Dr. Oracle. (2025). How do beta-3 (beta 3) adrenergic receptor agonists work? [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11160777, 2,4,6-Trimethoxy-beta-nitrostyrene. [Link]
-
Cannavo, A., et al. (2017). Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask). Frontiers in Physiology, 8, 319. [Link]
-
Nicoletti, G., et al. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Semantic Scholar. [Link]
-
Milhazes, N., et al. (2007). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. ResearchGate. [Link]
-
Shaw, S. J., et al. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. ResearchGate. [Link]
-
Cornell, H., et al. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. ResearchGate. [Link]
-
Li, Y., et al. (2024). Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus. Journal of Medical Microbiology, 73(6). [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. mdpi.com [mdpi.com]
- 3. 3,4-Dimethoxy-beta-nitrostyrene | C10H11NO4 | CID 222093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pure.au.dk [pure.au.dk]
- 6. rsc.org [rsc.org]
- 7. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Investigating the Anticancer Properties of β,3-Dinitrostyrene Derivatives
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Therapeutic Potential of β,3-Dinitrostyrene Derivatives
The β-nitrostyrene scaffold represents a promising class of compounds in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Specifically, β,3-dinitrostyrene and its related analogues have emerged as potent agents that can suppress cancer cell proliferation and induce programmed cell death across various cancer types, such as breast, colorectal, and oral cancers.[1][3][4]
These synthetic compounds often function as Michael acceptors, allowing them to interact with biological nucleophiles like cysteine residues in key proteins, thereby modulating their function. This reactivity is central to their anticancer mechanisms, which are multifaceted and involve the perturbation of critical cellular signaling pathways.
This guide provides a comprehensive overview of the core mechanisms of action of β,3-dinitrostyrene derivatives and details the essential protocols for their investigation, from initial in vitro screening to in vivo efficacy studies. The methodologies are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.
Core Mechanisms of Anticancer Activity
The anticancer efficacy of β,3-dinitrostyrene derivatives is not attributed to a single mode of action but rather to a coordinated assault on multiple cancer-sustaining pathways. Understanding these mechanisms is critical for rational drug design and for identifying patient populations most likely to respond to these agents.
Induction of Reactive Oxygen Species (ROS) and Mitochondrial Dysfunction
A primary mechanism for many β-nitrostyrene derivatives is the induction of overwhelming oxidative stress within cancer cells.[1] Compounds like 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20) have been shown to cause a significant accumulation of intracellular ROS.[1][3] This excess ROS leads to:
-
DNA Damage: Increased ROS levels cause damage to cellular macromolecules, including DNA. This is often evidenced by the phosphorylation of H2A histone family member X (γH2AX), a sensitive marker for DNA double-strand breaks.[1]
-
Mitochondrial Disruption: The surge in ROS disrupts mitochondrial homeostasis, leading to a reduction in the mitochondrial membrane potential (MMP).[1] This loss of MMP is a critical early event in the intrinsic pathway of apoptosis.
-
Glutathione (GSH) Depletion: These compounds can deplete intracellular stores of GSH, a key antioxidant, further crippling the cell's ability to manage oxidative stress and rendering it more susceptible to apoptosis.[4][5]
The reliance on this mechanism can be validated experimentally; the cytotoxic effects of these derivatives are often reversible by pre-treatment with thiol antioxidants like N-acetyl-L-cysteine (NAC).[1]
Modulation of Key Oncogenic Signaling Pathways
The Nuclear Factor kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers.[6] Certain nitrostyrene derivatives function as novel Retinoid X receptor alpha (RXRα) modulators.[7][8] This interaction inhibits the ability of a truncated form of RXRα (tRXRα) to promote TNFα-induced NF-κB activation.[7]
Specifically, these compounds block the interaction between tRXRα and TRAF2, which in turn prevents the ubiquitination of RIP1, a key step in NF-κB activation.[7] By shutting down this pro-survival signal, nitrostyrene derivatives can synergize with agents like TNFα to induce robust cancer cell apoptosis.[7]
The Mitogen-Activated Protein Kinase (MAPK) signaling network, including the ERK and p38 pathways, is central to regulating cell proliferation, differentiation, and stress responses.[9] The anticancer activity of β-nitrostyrene derivatives is often linked to the modulation of these pathways. For instance, treatment with CYT-Rx20 has been shown to upregulate the phosphorylation of ERK.[1] While often considered a pro-survival signal, sustained hyper-activation of ERK can also trigger cell death. Furthermore, the activation of stress-related kinases like p38 MAPK is a common cellular response to the oxidative stress induced by these compounds.[1][10]
Induction of Cell Cycle Arrest and Apoptosis
A convergent outcome of the aforementioned mechanisms is the induction of cell cycle arrest and apoptosis.[11]
-
Cell Cycle Arrest: Many derivatives, including CYT-Rx20, cause a significant accumulation of cells in the G2/M phase of the cell cycle.[1][3] This is often accompanied by the upregulation of key G2/M checkpoint proteins like Cyclin B1 and Aurora A/B, and the downregulation of phosphatases like cdc25C.[1]
-
Apoptosis: The induction of apoptosis is a hallmark of effective anticancer agents. β,3-dinitrostyrene derivatives trigger apoptosis through the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3.[1] Activated caspase-3 then cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[1]
Experimental Workflows and Protocols
A systematic approach is required to characterize the anticancer properties of novel β,3-dinitrostyrene derivatives. The following workflow outlines a logical progression from broad screening to detailed mechanistic studies and in vivo validation.
Preliminary In Vitro Screening
The initial step is to determine the cytotoxic potential of the derivatives across a panel of cancer cell lines.
Protocol 3.1.1: Cell Viability Assessment (XTT Assay)
This colorimetric assay measures the metabolic activity of viable cells, which serves as an indicator of cell number.[1]
-
Principle: The tetrazolium salt XTT is reduced by mitochondrial dehydrogenases in viable cells to a soluble orange formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Materials:
-
Cancer cell lines of interest (e.g., HCT116, MCF-7, A549).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
β,3-Dinitrostyrene derivative stock solution (e.g., 10 mM in DMSO).
-
XTT Cell Viability Assay Kit.
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to attach overnight.
-
Prepare serial dilutions of the dinitrostyrene derivative in complete medium. The final DMSO concentration should be kept constant and low (<0.1%).
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, until the color develops.
-
Measure the absorbance at 450-500 nm using a microplate reader, with a reference wavelength of ~650 nm.
-
-
Self-Validation:
-
Positive Control: Include wells treated with a known cytotoxic agent (e.g., cisplatin or doxorubicin).
-
Negative Control: Vehicle (DMSO) treated cells represent 100% viability.
-
Blank: Wells with medium and XTT reagent but no cells are used to subtract background absorbance.
-
Mechanistic In Vitro Assays
Once a compound shows potent cytotoxicity, the next step is to elucidate its mechanism of action.
Protocol 3.2.1: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and can detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Procedure:
-
Seed cells in a 6-well plate and treat with the dinitrostyrene derivative at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest both adherent and floating cells. Wash with cold PBS.
-
Resuspend cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer and analyze immediately by flow cytometry.
-
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells.
-
Protocol 3.2.2: Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation state of specific proteins.[12][13]
-
Procedure:
-
Protein Extraction: Treat cells with the compound for various time points (e.g., 0, 6, 12, 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per lane and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-PARP, anti-cleaved-caspase-3, anti-phospho-ERK, anti-total-ERK, anti-γH2AX, anti-NF-κB p65).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Self-Validation: A loading control (e.g., β-actin, GAPDH) must be used to ensure equal protein loading across all lanes. For phosphorylation studies, both phosphorylated and total protein levels should be measured.
In Vivo Efficacy Studies
Promising compounds must be tested in a living organism to evaluate their therapeutic efficacy and potential toxicity.
Protocol 3.3.1: Xenograft Tumor Model in Nude Mice
This protocol involves implanting human cancer cells into immunodeficient mice.[1][14]
-
Ethical Considerations: All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Procedure:
-
Subcutaneously inject 1-5 million human cancer cells (e.g., HCT116) suspended in PBS or Matrigel into the flank of 6-8 week old athymic nude mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups (n=8-10 per group).
-
Administer the dinitrostyrene derivative (e.g., 7.5 µg/g body weight) via an appropriate route (e.g., intraperitoneal injection) on a set schedule (e.g., three times per week). The control group receives the vehicle solution.[1]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Width² × Length) / 2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study (e.g., 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis.
-
-
Self-Validation: The vehicle-treated control group provides the baseline for tumor growth. A positive control group treated with a standard-of-care chemotherapy agent can also be included.
Data Analysis and Interpretation
In Vitro Data
The results from in vitro assays provide the initial assessment of a compound's anticancer potential.
Table 1: Example Cytotoxicity Data for Dinitrostyrene Derivatives
| Compound | Cell Line | IC50 (µM) after 48h |
| Derivative A | HCT116 (Colon) | 1.15 ± 0.15 |
| Derivative A | SW480 (Colon) | 1.57 ± 0.06 |
| Derivative A | MCF-7 (Breast) | 0.81 ± 0.04 |
| Derivative B | HCT116 (Colon) | 10.2 ± 1.1 |
| Derivative B | MCF-7 (Breast) | 8.5 ± 0.9 |
| Cisplatin | HCT116 (Colon) | 9.87 ± 0.76 |
| Cisplatin | MCF-7 (Breast) | 12.4 ± 1.3 |
Data are presented as mean ± SD. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis from dose-response curves. A lower IC50 value indicates higher potency. In this example, Derivative A is significantly more potent than Derivative B and the standard chemotherapeutic, cisplatin. Data modeled after findings for CYT-Rx20.[1][3]
In Vivo Data
The xenograft model provides crucial information on whether the in vitro activity translates to an in vivo setting.
Table 2: Example In Vivo Efficacy in HCT116 Xenograft Model
| Treatment Group | Average Tumor Volume at Day 22 (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 1254 ± 130 | - | +2.5 |
| Derivative A (7.5 µg/g) | 721 ± 167 | 42.5% | -1.8 |
| Standard Chemo | 650 ± 145 | 48.2% | -8.5 |
Tumor growth inhibition is calculated as [1 - (T/C)] × 100, where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group. Significant body weight loss in the standard chemo group suggests higher toxicity compared to Derivative A. Data modeled after findings for CYT-Rx20.[1]
Conclusion
β,3-Dinitrostyrene derivatives represent a versatile and potent class of anticancer compounds. Their ability to induce ROS, disrupt key survival pathways like NF-κB, and trigger cell cycle arrest and apoptosis makes them compelling candidates for further preclinical and clinical development. The protocols and workflows detailed in this guide provide a robust framework for researchers to systematically investigate these agents, ensuring the generation of high-quality, reproducible data to support their advancement as potential cancer therapeutics.
References
-
Li, Y., et al. (2015). Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB. Cancer Research. Available at: [Link]
-
Egle, A., et al. (2003). Structure Activity Analysis of the Pro-Apoptotic, Antitumor Effect of Nitrostyrene Adducts and Related Compounds. Journal of Medicinal Chemistry. Available at: [Link]
-
Yoshida, Y., et al. (2003). Role of MAPK signaling pathway in the activation of dendritic type cell line, THP-1, induced by DNCB and NiSO4. Toxicology. Available at: [Link]
-
Tsai, C. H., et al. (2017). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Oncotarget. Available at: [Link]
-
Hung, A. C., et al. (2016). The synthetic β-nitrostyrene derivative CYT-Rx20 induces breast cancer cell death and autophagy via ROS-mediated MEK/ERK pathway. Journal of Experimental & Clinical Cancer Research. Available at: [Link]
-
Li, Y., et al. (2015). Nitrostyrene Derivatives Act as RXRα Ligands to Inhibit TNFα Activation of NF-κB. Cancer Research. Available at: [Link]
-
Miri, R., et al. (2015). Synthesis of β-methyl-β-nitrostyrene and 2-amino-3-[(2-nitro-1-phenylpropyl)thio] propanoic acid derivatives. Research in Pharmaceutical Sciences. Available at: [Link]
-
Hsieh, P. W., et al. (2010). The synthesis and biologic evaluation of anti-platelet and cytotoxic β-nitrostyrenes. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
O'Donovan, N., et al. (2020). Nitrostyrene compounds reduce cellular viability in a range of cancer cell lines and induce apoptosis in CLL cell lines. Scientific Reports. Available at: [Link]
-
Zhang, R., et al. (2022). Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease. Molecules. Available at: [Link]
-
Alfarisi, S., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Scientia Pharmaceutica. Available at: [Link]
-
Borges, F., et al. (2005). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Hsieh, P. W., et al. (2007). Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity. Biochemical Pharmacology. Available at: [Link]
-
Hsieh, Y. H., et al. (2018). Synthetic β-nitrostyrene derivative CYT-Rx20 as inhibitor of oral cancer cell proliferation and tumor growth through glutathione suppression and reactive oxygen species induction. Journal of the Chinese Medical Association. Available at: [Link]
-
Liu, Y., et al. (2021). Polystyrene nanoparticles trigger the activation of p38 MAPK and apoptosis via inducing oxidative stress in zebrafish and macrophage cells. Environmental Pollution. Available at: [Link]
-
Hsieh, P. W., et al. (2010). The synthesis and biologic evaluation of anti-platelet and cytotoxic β-nitrostyrenes. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Tsai, C. H., et al. (2017). 3'-Hydroxy-4'-methoxy-β-methyl-β-nitrostyrene Inhibits Tumor Growth Through ROS Generation and GSH Depletion in Lung Cancer Cells. Drug Development Research. Available at: [Link]
-
Lee, J., et al. (2021). Inhibition of nuclear factor kappa B (NF-κB) activity by compounds 2d and 2l. Molecules. Available at: [Link]
-
Rostami, H., et al. (2018). Synthesis of β‐nitrostyrene derivatives. Journal of the Chinese Chemical Society. Available at: [Link]
-
Tanamura, S., et al. (1997). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Biological & Pharmaceutical Bulletin. Available at: [Link]
-
Shieh, J. M., et al. (2015). 3,4-Methylenedioxy-β-nitrostyrene inhibits adhesion and migration of human triple-negative breast cancer cells by suppressing β1 integrin function and surface protein disulfide isomerase. Biochimica et Biophysica Acta. Available at: [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
-
Miyamoto, S. (2011). Tyrosine Nitration of IκBα: A Novel Mechanism for NF-κB Activation. Antioxidants & Redox Signaling. Available at: [Link]
-
Thantharate, P., et al. (2015). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Marine Drugs. Available at: [Link]
-
Eke, I., et al. (2015). Simultaneous perturbation of the MAPK and the PI3K/mTOR pathways does not lead to increased radiosensitization. Oncotarget. Available at: [Link]
-
Covaris. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available at: [Link]
-
Ahmad, S., et al. (2016). Evaluation of the anticancer properties of the predicted hBaxBH3-mimetic compound 2-hydroxy-3,5-dinitrobenzamide in a mammary carcinogenesis-induced rat model. RSC Advances. Available at: [Link]
-
Stoyanova, A., et al. (2023). Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. Pharmaceutics. Available at: [Link]
-
Chung, Y. M., et al. (2020). Oxidative Stress Orchestrates MAPK and Nitric-Oxide Synthase Signal. International Journal of Molecular Sciences. Available at: [Link]
-
Goel, S., et al. (2007). Western blot analysis of tumor samples taken before treatment and 24 to 96 hours after treatment. Clinical Cancer Research. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2022). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules. Available at: [Link]
-
Brieflands. (2023). In Vivo Studies of Anticancer Peptides for Breast Cancer Therapy. International Journal of Basic Science in Medicine. Available at: [Link]
-
Micucci, M., et al. (2021). Cell viability assay on BALB/3-T3 cells. Molecules. Available at: [Link]
-
Hribar, J. D., et al. (2020). Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy. ASSAY and Drug Development Technologies. Available at: [Link]
Sources
- 1. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic β-nitrostyrene derivative CYT-Rx20 as inhibitor of oral cancer cell proliferation and tumor growth through glutathione suppression and reactive oxygen species induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3'-Hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumor growth through ROS generation and GSH depletion in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrostyrene Derivatives Act as RXRα Ligands to Inhibit TNFα Activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous perturbation of the MAPK and the PI3K/mTOR pathways does not lead to increased radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polystyrene nanoparticles trigger the activation of p38 MAPK and apoptosis via inducing oxidative stress in zebrafish and macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog.championsoncology.com [blog.championsoncology.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for β,3-Dinitrostyrene Synthesis
Welcome to the technical support center for the synthesis of β,3-Dinitrostyrene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and frequently asked questions. As Senior Application Scientists, we aim to blend established chemical principles with practical, field-tested insights to ensure your experimental success.
The synthesis of β,3-Dinitrostyrene is typically achieved via a Henry reaction (or nitroaldol condensation) between 3-nitrobenzaldehyde and nitromethane.[1][2] While fundamentally straightforward, this reaction is notoriously sensitive to experimental conditions and prone to side reactions that can drastically reduce yield and purity. The primary challenges include the formation of polymeric tars and complex byproduct mixtures.[3][4] This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is complete, but I have isolated very little or no β,3-Dinitrostyrene. What are the most probable causes?
Answer: A low or negligible yield is a common issue that can almost always be traced back to one of four key areas: reagent quality, reaction control, catalyst efficiency, or reaction time.
-
Purity of Starting Materials: The purity of 3-nitrobenzaldehyde is paramount. Aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid (3-nitrobenzoic acid). This impurity can interfere with the reaction.
-
Catalyst Selection and Amount: The choice of catalyst is critical. While strong bases like sodium hydroxide can catalyze the reaction, they also aggressively promote side reactions.[3] Weaker amine-based catalysts are often more effective.
-
Temperature Control: The Henry reaction is exothermic, especially during the initial addition of the base catalyst.[5] A runaway temperature increase is a primary cause of tar formation and low yields.
-
Insufficient Reaction Time: While excessive reaction time can be detrimental, the reaction must be allowed to proceed to completion.
-
Recommendation: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). This allows you to observe the consumption of the starting aldehyde and the formation of the product, ensuring you stop the reaction at the optimal point.[3]
-
Issue 2: Significant Tar or Polymer Formation
Question: My reaction mixture has become a thick, dark, and unworkable tar. How can this be prevented?
Answer: Tar formation is the most frequent and frustrating problem in nitrostyrene synthesis. It arises primarily from the anionic polymerization of the β-nitrostyrene product, which is highly susceptible to attack by nucleophiles (including the base catalyst and the nitronate anion).[3][8]
-
Primary Cause: The electron-withdrawing nitro group makes the double bond of the product highly electrophilic and prone to polymerization under the basic reaction conditions.
-
Preventative Strategies:
-
Strict Temperature Management: As mentioned, lower temperatures slow down the rate of polymerization more significantly than the rate of the desired condensation.
-
Control Reaction Time: Do not let the reaction stir for an extended period after the starting material has been consumed. Over-extending the reaction time provides more opportunity for the product to polymerize.[3]
-
Catalyst Choice: Avoid strongly basic catalysts like alcoholic potassium hydroxide, which are known to cause high rates of tar formation.[3] Ammonium acetate or other primary amines in an acidic solvent like acetic acid are generally safer choices.[6][9]
-
Alternative Energy Sources: The use of ultrasound has been shown to promote the reaction at room temperature, which can lead to rapid, clean condensation with minimal formation of resinous side products.[4]
-
Issue 3: Product is Impure and Difficult to Purify
Question: I have isolated a yellow solid, but it is difficult to purify by recrystallization and my yield of pure product is poor. What are the likely impurities?
Answer: The crude product is often contaminated with unreacted starting materials and various side-products. Effective purification relies on understanding what these impurities are.
-
Common Impurities:
-
Unreacted 3-nitrobenzaldehyde: Can be removed by washing the crude product.
-
Polymeric Material: These are often amorphous and can hinder the crystallization of the desired product.
-
Higher Condensation Products: The initial nitroaldol adduct can sometimes react further with the starting materials.[3]
-
Cannizzaro Reaction Byproducts: Under strongly basic conditions, 3-nitrobenzaldehyde can undergo a disproportionation reaction to form 3-nitrobenzyl alcohol and 3-nitrobenzoic acid.[3]
-
-
Purification Protocol:
-
Initial Workup: The standard workup involves pouring the reaction mixture into ice water to precipitate the crude product.[6] This helps to quench the reaction and separate the product from water-soluble components.
-
Filtration and Washing: Collect the solid by filtration and wash it thoroughly with cold water to remove residual acids, bases, and salts.
-
Recrystallization: This is the most effective method for purification.
-
Recommended Solvents: Ethanol or methanol are excellent choices for recrystallizing β-nitrostyrenes.[3][10]
-
Procedure: Dissolve the crude solid in a minimum amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Cool further in an ice bath to maximize recovery, then filter and dry the crystals.
-
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography using silica gel with a hexane/diethyl ether or hexane/ethyl acetate eluent system is a reliable alternative.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and solvent system for this synthesis?
A1: There is no single "best" system, as the optimal choice depends on scale, available equipment, and safety considerations. However, a highly reliable and commonly cited method involves using ammonium acetate as the catalyst in refluxing glacial acetic acid .[6] This system moderates the reactivity and often leads to cleaner product formation compared to strong base catalysis. For reactions sensitive to heat, using a primary amine catalyst in an acetic acid solvent at temperatures between 70-80°C can also provide high yields safely.[9][12]
Q2: How can I effectively monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable eluent system (e.g., 4:1 hexane:ethyl acetate). Spot the starting 3-nitrobenzaldehyde, nitromethane, and the reaction mixture on a silica plate. The product, being more conjugated, will typically have a different Rf value than the starting aldehyde. The reaction is complete when the aldehyde spot has disappeared or is very faint.
Q3: What is the standard workup and isolation procedure?
A3: A typical procedure after the reaction is complete (as determined by TLC) is to cool the mixture to room temperature and then pour it slowly into a larger volume of ice water with stirring.[5][6] The β,3-Dinitrostyrene product is insoluble in water and will precipitate as a yellow solid. The solid can then be collected by vacuum filtration, washed with cold water, and dried.
Q4: My final product is a pale yellow. Is this the correct color?
A4: Yes, β-nitrostyrene and its derivatives are typically yellow crystalline solids.[1][10] The color is due to the extended π-conjugation system involving the benzene ring, the vinyl group, and the nitro group.
Data Summary & Visual Guides
Catalyst and Condition Comparison
The choice of catalyst and solvent has a significant impact on the outcome of the Henry reaction. The following table summarizes general observations from the literature.
| Catalyst System | Solvent | Typical Temperature | Expected Yield | Common Issues |
| Ammonium Acetate | Acetic Acid | Reflux (100-110°C) | Good to Excellent | Relatively clean; requires high temp. |
| Primary Amine (e.g., Benzylamine) | Acetic Acid | 70-80°C | High | Good control, industrially safe.[9][12] |
| Sodium Hydroxide | Methanol / Water | 10-15°C | Moderate to Good | High risk of tarring, requires strict cooling.[5] |
| Alcoholic Potassium Hydroxide | Ethanol | Room Temp | Poor | Very high risk of tar formation.[3] |
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving common issues during the synthesis.
Caption: Troubleshooting flowchart for β,3-Dinitrostyrene synthesis.
Detailed Experimental Protocol
This protocol is a representative example adapted from reliable literature sources for synthesizing substituted β-nitrostyrenes using ammonium acetate.[6]
Materials:
-
3-nitrobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, and heating mantle.
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-nitrobenzaldehyde (1 eq), nitromethane (6-7 eq), and glacial acetic acid (approx. 20 mL per gram of aldehyde).
-
Catalyst Addition: To the stirred mixture, add ammonium acetate (2.4 eq).
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) using a heating mantle. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: Once the starting aldehyde is consumed, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing a large volume of ice water, stirring continuously. A yellow precipitate will form.
-
Isolation: Collect the yellow solid by vacuum filtration. Wash the solid on the filter with several portions of cold water to remove residual acetic acid and ammonium salts.
-
Purification: Recrystallize the crude solid from hot ethanol. Dissolve the product in a minimum of boiling ethanol, filter hot if necessary to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, then in an ice bath.
-
Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them thoroughly. The final product should be a yellow crystalline solid.
References
-
Camps, P., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(8), 1283-1286. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of beta-nitrostyrene derivatives. [Image]. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). US8067647B2 - Method for producing β-nitrostyrene compound.
-
Rhodium Archive. (n.d.). Ultrasound-Promoted Synthesis of Nitrostyrenes. Retrieved from [Link]
-
MDPI. (2022). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules, 27(19), 6649. Retrieved from [Link]
- Google Patents. (n.d.). US20100130795A1 - Method for producing beta-nitrostyrene compound.
-
ResearchGate. (n.d.). Optimization of reaction conditions: solvent and additive studies. [Table]. Retrieved from [Link]
-
Negishi, T., et al. (1988). Isolation and identification of beta-nitrostyrene from smoked chicken. Environmental Pollution, 50(4), 279-83. Retrieved from [Link]
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. [Image]. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-Nitrostyrene. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction temperature for the reductive cyclization.... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). 4.2.2.6. Preparation of a β -Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]
-
YouTube. (2024, February 13). Making β-Nitrostyrene so I can be like Shulgin. Retrieved from [Link]
-
MDPI. (2023). Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. Molecules, 28(14), 5483. Retrieved from [Link]
-
YouTube. (2022, August 25). Prep of β-Nitrostyrene From Nitromethane & Benzaldehyde by the Henry Reaction #organicchemistry. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Retrieved from [Link]
-
National Institutes of Health. (2018). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC. Retrieved from [Link]
-
ResearchGate. (2020). Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. Retrieved from [Link]
Sources
- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ultrasound-Promoted Synthesis of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. investigacion.unirioja.es [investigacion.unirioja.es]
- 12. US20100130795A1 - Method for producing beta-nitrostyrene compound - Google Patents [patents.google.com]
side reactions and byproducts in beta,3-Dinitrostyrene synthesis
Welcome to the technical support center for the synthesis of beta,3-dinitrostyrene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.
The synthesis of beta,3-dinitrostyrene, typically achieved through a Henry condensation reaction between 3-nitrobenzaldehyde and nitromethane, is a crucial step in the preparation of various specialty chemicals and pharmaceutical precursors.[1] While the reaction appears straightforward, it is often accompanied by side reactions and the formation of impurities that can complicate purification and reduce yields. This guide provides practical, experience-driven insights to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of beta,3-dinitrostyrene.
Problem 1: Low or No Yield of the Desired Product
Symptoms:
-
After the reaction period, workup yields very little or no solid product.
-
TLC analysis of the crude reaction mixture shows the presence of starting materials (3-nitrobenzaldehyde) but little to no product formation.
Potential Causes & Solutions:
-
Ineffective Catalyst: The Henry reaction is base-catalyzed.[2] The choice and amount of base are critical.
-
Weak Base: If using a weak base like ammonium acetate, ensure the reaction is heated sufficiently, as this catalyst system often requires elevated temperatures to be effective.[3][4]
-
Strong Base (e.g., NaOH, KOH): While effective, strong bases can promote side reactions if not used carefully. Ensure the base is added slowly and at a low temperature (e.g., 0-10 °C) to control the exothermic reaction.[5] A sudden temperature spike can lead to unwanted byproducts.[5]
-
Catalyst Degradation: Ensure the base used is not old or degraded. Use a freshly prepared solution or a newly opened container of the solid reagent.
-
-
Reaction Temperature Too Low: For certain catalyst systems, particularly milder ones, ambient temperature may not be sufficient to drive the reaction to completion.
-
Insufficient Reaction Time: The condensation reaction may be slower than anticipated depending on the specific conditions.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, consider extending it. Reaction times can vary from a few hours to over a day.[3]
-
Problem 2: Formation of a Tarry, Insoluble Substance
Symptoms:
-
The reaction mixture becomes thick and difficult to stir.
-
A dark, sticky, or polymeric substance is formed instead of a crystalline product.
-
The isolated product has a very wide melting or decomposition range and is insoluble in common organic solvents.[3]
Potential Causes & Solutions:
-
Polymerization/Higher Condensation Products: This is one of the most common side reactions.[3] It is often favored by prolonged reaction times, especially in the presence of strong bases like methylamine.[3]
-
Mechanism: The initial beta-nitrostyrene product can act as a Michael acceptor, reacting with the nitromethane anion or another nucleophile to form higher molecular weight adducts and polymers.
-
Solution:
-
Optimize Reaction Time: Use TLC to stop the reaction as soon as the starting aldehyde is consumed, before significant byproduct formation occurs.
-
Choice of Catalyst: Using ammonium acetate in acetic acid is known to significantly reduce the formation of these unwanted higher condensation products compared to stronger amine bases.[3]
-
Temperature Control: Avoid excessive heating, as it can accelerate polymerization.[3]
-
-
-
Decomposition: Nitrostyrenes can be thermally unstable and may decompose, especially at or near their boiling points.[6]
-
Solution: Maintain careful temperature control throughout the reaction and workup. Avoid unnecessarily high temperatures during solvent removal.
-
Problem 3: Product is an Oil or Fails to Crystallize
Symptoms:
-
After workup and solvent removal, the product remains a viscous oil instead of solidifying.
-
Attempts to recrystallize the crude product are unsuccessful.
Potential Causes & Solutions:
-
Presence of Impurities: The presence of byproducts, unreacted starting materials, or the intermediate β-nitro alcohol can inhibit crystallization.
-
Solution:
-
Acidic Workup: The intermediate β-nitro alcohol is formed prior to dehydration to the nitrostyrene.[7] Quenching the reaction mixture in cold acid (e.g., HCl) helps to neutralize the base catalyst and promote the dehydration step.[8] This is a critical step to ensure the complete conversion to the final product.
-
Purification: If the product is an oil, purification by column chromatography on silica gel may be necessary before attempting recrystallization.[9]
-
Recrystallization Solvent: Experiment with different solvents for recrystallization. Methanol or ethanol are commonly used.[3][7] Sometimes, a solvent mixture (e.g., ethanol/water) can induce crystallization.
-
-
Problem 4: Contamination with Ring-Nitrated Byproducts
Symptoms:
-
Mass spectrometry or NMR analysis of the product shows evidence of an additional nitro group on the aromatic ring.
Potential Causes & Solutions:
-
Harsh Nitrating Conditions (Alternative Synthesis Routes): While the Henry reaction is the most common route, direct nitration of styrene can also be used.[1] However, this method carries a high risk of ring nitration if the conditions are not carefully controlled.[10]
-
Solution: If using a direct nitration method, employ milder and more selective nitrating agents. A one-pot method using copper(II) tetrafluoroborate, sodium nitrite, and iodine in acetonitrile has been shown to be selective for the vinyl group.[10] For the Henry reaction, this is not a typical side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the primary side reaction leading to higher condensation products?
A1: The primary side reaction is a Michael addition. The product, beta,3-dinitrostyrene, is an excellent Michael acceptor due to the electron-withdrawing nitro groups. The nitronate anion (formed by the deprotonation of nitromethane by the base catalyst) can act as a nucleophile and attack the β-carbon of the newly formed dinitrostyrene. This leads to the formation of a dimeric adduct, which can then react further to form oligomers or polymers. This is particularly problematic with strong bases and extended reaction times.[3]
Q2: Why is it important to pour the reaction mixture into cold acid during the workup?
A2: This step serves two main purposes. First, it neutralizes the base catalyst, stopping the reaction and preventing further side reactions like polymerization during the workup.[11] Second, the acidic environment facilitates the dehydration of the intermediate β-nitro alcohol to the final β-nitrostyrene product.[7] Using cold acid helps to dissipate any heat generated during the neutralization, which is important for preventing the decomposition of the thermally sensitive product.[8]
Q3: Can I use a different catalyst than ammonium acetate or a strong base?
A3: Yes, various catalysts have been explored for the Henry reaction.[2] Primary amines like methylamine or ethylamine can be effective, but as noted, they can increase the risk of higher condensation byproducts.[3] More sophisticated catalytic systems, including chiral catalysts for asymmetric Henry reactions, have also been developed, though these are more common in academic research for producing specific stereoisomers.[2] For general synthesis, ammonium acetate in acetic acid offers a good balance of reactivity and minimal side product formation.[3]
Q4: My final product is yellow. Is this normal?
A4: Yes, β-nitrostyrenes are typically yellow crystalline solids.[1][6] The color arises from the extended conjugated system involving the phenyl ring, the double bond, and the nitro group. The intensity of the color can vary depending on the purity and the specific substitution pattern on the aromatic ring.
Q5: What is the best way to purify the crude beta,3-dinitrostyrene?
A5: The most common and effective purification method is recrystallization.[3] Methanol is a frequently used solvent.[3] If the crude product is oily or highly impure, column chromatography on silica gel using a solvent system like hexane/ethyl acetate is a good preliminary purification step to remove polar and non-polar impurities before recrystallization.[4][9]
Experimental Protocol: Synthesis via Ammonium Acetate Catalysis
This protocol is based on a generally reliable method that minimizes the formation of polymeric byproducts.[3][4]
Materials:
-
3-Nitrobenzaldehyde
-
Nitromethane
-
Glacial Acetic Acid
-
Ammonium Acetate
-
Methanol (for recrystallization)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-nitrobenzaldehyde (1 equivalent), nitromethane (1.5-2 equivalents), and glacial acetic acid (sufficient to dissolve the aldehyde).
-
Add ammonium acetate (0.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.[4]
-
Once the 3-nitrobenzaldehyde is consumed, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of cold water. A yellow precipitate should form.
-
Stir the aqueous mixture for 15-20 minutes to fully precipitate the product.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove acetic acid and ammonium salts.
-
Allow the crude product to air dry.
-
Purify the crude solid by recrystallization from hot methanol. Dissolve the solid in a minimal amount of boiling methanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
Data Summary
| Parameter | Value | Reference |
| Product Name | beta,3-Dinitrostyrene | N/A |
| Appearance | Yellow Crystalline Solid | [1][6] |
| Typical Catalyst | Ammonium Acetate / Acetic Acid | [3][4] |
| Common Side Products | Higher condensation products (polymers) | [3] |
| Purification Method | Recrystallization from Methanol | [3] |
Reaction Pathway and Side Reactions
Below are diagrams illustrating the intended reaction pathway for the synthesis of beta,3-dinitrostyrene and the common side reaction leading to byproduct formation.
Caption: Main reaction pathway for the Henry condensation.
Caption: Common side reaction leading to polymeric byproducts.
References
- BenchChem. (n.d.). Thermal Stability and Decomposition of trans-beta-Nitrostyrene: A Technical Guide.
-
Negishi, T., Nakano, M., Yanai, K., Kim, C. H., & Fukushima, M. (1988). Isolation and identification of beta-nitrostyrene from smoked chicken. Environmental Pollution, 50(4), 279-283. Retrieved from [Link]
-
Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of beta-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1-3. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]
-
Iwai, K., Wada, K., & Nishiwaki, N. (2023). A mechanism for the formation of nitroaziridine from β-nitrostyrene 1a. Tetrahedron. Retrieved from [Link]
-
Shechter, H., & Kaplan, R. B. (1951). The Mechanism of the Decomposition of 1,1,1,3-Tetranitro-2-phenylpropane to Nitroform and β-Nitrostyrene. Journal of the American Chemical Society, 73(4), 1883-1883. Retrieved from [Link]
-
Nishiwaki, N., Iwai, K., & Wada, K. (2023). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 28(22), 7654. Retrieved from [Link]
-
The Poor Man's Chemist. (2022, August 25). Prep of β-Nitrostyrene From Nitromethane & Benzaldehyde by the Henry Reaction #organicchemistry [Video]. YouTube. Retrieved from [Link]
-
Sciencemadness.org. (2018). Nitrostyrene reduction using NaBH4/CuCl2. Retrieved from [Link]
-
Sciencemadness.org. (2017). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
Fernández, I., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(18), 3381-3384. Retrieved from [Link]
-
Chegg.com. (2020). Solved EXPERIMENTAL Part 1. Synthesis of nitrostyrene. Retrieved from [Link]
-
The Chemist. (2024, February 13). Making β-Nitrostyrene so I can be like Shulgin [Video]. YouTube. Retrieved from [Link]
Sources
- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Solved EXPERIMENTAL Part 1. Synthesis of nitrostyrene - to | Chegg.com [chegg.com]
- 9. Isolation and identification of beta-nitrostyrene from smoked chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. investigacion.unirioja.es [investigacion.unirioja.es]
- 11. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of beta,3-Dinitrostyrene
Welcome to the dedicated support center for the purification of beta,3-Dinitrostyrene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this highly reactive and synthetically useful intermediate. The unique electronic properties of beta,3-Dinitrostyrene, conferred by two strongly electron-withdrawing nitro groups, present specific challenges during its isolation and purification. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of beta,3-Dinitrostyrene in a practical question-and-answer format.
Question 1: My crude product is a dark, sticky, or tarry substance instead of the expected yellow crystalline solid. What happened?
Answer: This is the most common issue and is almost always due to the polymerization of the nitrostyrene. The electron-deficient vinyl group in nitrostyrenes is highly susceptible to anionic or radical polymerization, especially under basic conditions or at elevated temperatures.[1]
-
Root Cause Analysis:
-
Excessive Heat: Heating the crude product for extended periods, for example, during solvent removal on a rotary evaporator at high temperatures, can initiate thermal polymerization.
-
Basic Residues: Lingering basic catalysts (e.g., amines, hydroxides) from the preceding synthesis step (like a Henry-Knoevenagel condensation) can catalyze polymerization.
-
Light Exposure: Some unsaturated compounds are sensitive to light, which can initiate radical polymerization.
-
-
Solutions & Preventative Measures:
-
Temperature Control: Always concentrate the crude reaction mixture under reduced pressure at low temperatures (< 40°C).
-
Neutralize Promptly: After the synthesis is complete, ensure the reaction mixture is neutralized with a mild acid (e.g., dilute HCl or acetic acid) to quench any basic catalysts before workup.[2]
-
Workup Diligently: Wash the organic layer thoroughly with water and brine to remove any residual salts or bases.
-
Use Inhibitors (Advanced): For particularly stubborn cases, adding a radical inhibitor like hydroquinone (a very small amount) to the crude material before purification can sometimes prevent polymerization, though this adds another impurity that must be removed later.
-
Question 2: My yield is extremely low after performing column chromatography on silica gel. Where did my product go?
Answer: Significant product loss on silica gel is a frequent problem when purifying highly polar compounds like beta,3-Dinitrostyrene.
-
Root Cause Analysis:
-
Irreversible Adsorption: The two polar nitro groups and the conjugated system can interact very strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3][4] This can lead to "streaking" or tailing on the column and, in severe cases, irreversible adsorption where the product never elutes.
-
On-Column Degradation: The acidic nature of silica gel can sometimes catalyze the degradation or polymerization of sensitive compounds over the extended time it takes to run a column.
-
-
Solutions & Preventative Measures:
-
Deactivate the Silica Gel: Before preparing your column, you can create a less acidic stationary phase. A common method is to prepare a slurry of the silica gel in your starting eluent and add 1-2% triethylamine (v/v). This neutralizes the most acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel and may result in better recovery.[5]
-
Prioritize Recrystallization: Whenever possible, recrystallization is the preferred method for purifying beta,3-Dinitrostyrene. It avoids contact with silica gel altogether and is often more effective at removing minor impurities, yielding a highly crystalline product.[2][6]
-
Optimize the Mobile Phase: Use a more polar solvent system to reduce the interaction between your compound and the silica. If you are using a Hexane/Ethyl Acetate system, gradually increasing the proportion of ethyl acetate should increase the compound's mobility.[7]
-
Question 3: My NMR spectrum shows that the purified product is clean, but the melting point is broad and lower than the literature value (125-127°C). Why?
Answer: A broad or depressed melting point is a classic sign of impurity, even if it's not readily apparent by NMR.[8]
-
Root Cause Analysis:
-
Trapped Solvent: The crystalline lattice of your product may have trapped molecules of the recrystallization or chromatography solvent. Even small amounts can significantly impact the melting point.
-
Presence of Isomers: While the trans (E) isomer is typically the major product of synthesis, small amounts of the cis (Z) isomer could be present.[1] Photoisomerization can sometimes occur if the solution is exposed to UV light.[9] The cis isomer will act as an impurity, depressing the melting point.
-
Polymorphism: While less common, the compound may exist in different crystalline forms (polymorphs), each with a distinct melting point. The conditions of crystallization (solvent, cooling rate) can influence which form is obtained.
-
-
Solutions & Preventative Measures:
-
Thorough Drying: Dry the purified solid extensively under high vacuum for several hours, possibly with gentle heating (e.g., 40-50°C), to remove any trapped solvent.
-
Optimal Recrystallization: Ensure the recrystallization process is performed slowly. Cooling the saturated solution slowly allows for the formation of a more ordered, pure crystal lattice, which is less likely to trap solvent or co-crystallize with impurities.[10]
-
Minimize Light Exposure: Keep solutions and the final product protected from direct, strong light to minimize the risk of E/Z photoisomerization.[9]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected appearance of pure beta,3-Dinitrostyrene? Pure beta,3-Dinitrostyrene should be a pale yellow to yellow crystalline solid.[11][12] A dark yellow, orange, or brown color often indicates the presence of impurities or polymeric material.
-
Q2: What is the best method for purifying the crude product? For beta,3-Dinitrostyrene, recrystallization is generally the superior method.[2] It is highly effective, scalable, and avoids potential issues with irreversible adsorption or degradation on silica gel. Column chromatography should be reserved for separating it from impurities with very different polarities that cannot be removed by recrystallization.[1][13]
-
Q3: What are the best solvents for recrystallization? A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[14] For nitrostyrenes, ethanol is a commonly cited and effective solvent.[2][6] Other potential solvents or solvent pairs to investigate include isopropanol, ethyl acetate/hexane, or toluene.
-
Q4: How should I store purified beta,3-Dinitrostyrene? Due to its potential for polymerization, the purified solid should be stored in a cool, dark place. A refrigerator or freezer is ideal. It should be kept in a well-sealed container to protect it from moisture and light.
-
Q5: What safety precautions are necessary when handling this compound? beta,3-Dinitrostyrene is an irritant. It can cause skin, eye, and respiratory irritation.[8] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols & Data
Protocol 1: Optimized Recrystallization of beta,3-Dinitrostyrene
This protocol is designed to maximize purity and crystal quality.
-
Solvent Selection: Place a small amount of crude beta,3-Dinitrostyrene (approx. 50 mg) in a test tube. Add a few drops of ethanol. If it dissolves immediately, the solvent is too good. If it doesn't dissolve at all, even with heating, the solvent is too poor. Ideally, it should be sparingly soluble at room temperature but dissolve completely upon heating.
-
Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. This ensures the solution is saturated.[10]
-
Decolorization (Optional): If the solution is darkly colored, it may contain highly colored polymeric impurities. Allow the solution to cool slightly, then add a very small amount of activated charcoal (spatula tip). Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[15]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the solids. This step must be done quickly to prevent premature crystallization in the funnel.[15]
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming large, pure crystals.[10]
-
Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product from the solution.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent. Determine the melting point and yield.
Data Summary Tables
Table 1: Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability | Notes |
| Ethanol | Low | High | Excellent | Often yields high-quality crystals.[2][6] |
| Methanol | Moderate | High | Good | Higher cold solubility may slightly reduce yield. |
| Isopropanol | Low | Moderate-High | Good | May require more solvent than ethanol. |
| Toluene | Low | High | Fair | Non-polar; good for removing polar impurities. |
| Water | Insoluble | Insoluble | Poor | Not a suitable solvent. |
| Hexane | Insoluble | Low | Poor | Can be used as an anti-solvent with Ethyl Acetate. |
Table 2: Column Chromatography Starting Conditions
| Stationary Phase | Mobile Phase (Eluent) System | Elution Order | Recommendation |
| Silica Gel | Hexane / Ethyl Acetate (e.g., 9:1 -> 4:1 gradient) | Non-polar impurities elute first, followed by beta,3-Dinitrostyrene. | Use with caution. High risk of product loss.[4] Consider deactivating with 1% triethylamine. |
| Neutral Alumina | Hexane / Ethyl Acetate | Similar to silica gel. | Better alternative. Less acidic, often leads to better recovery for polar compounds. |
Workflow Visualizations
Purification Workflow Diagram
This diagram outlines the decision-making process for purifying crude beta,3-Dinitrostyrene.
Caption: Decision workflow for purification of beta,3-Dinitrostyrene.
Troubleshooting Logic for Low Yield
This diagram provides a logical path to diagnose the cause of low yields during purification.
Caption: Troubleshooting guide for low yield in purification.
References
-
Gotor, B., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(6), 979-981. Available at: [Link]
-
Worrall, D. E. (1929). Nitrostyrene. Organic Syntheses, 9, 66. DOI: 10.15227/orgsyn.009.0066. Available at: [Link]
-
Anonymous. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Available at: [Link]
-
Wikipedia contributors. (n.d.). β-Nitrostyrene. Wikipedia. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Column chromatography. Wikipedia. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). A method of (E)-beta-nitrostyrene derivative is catalyzed and synthesized based on tetaraary porphyrin iron.
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemdelic. (2023, February 13). Making β-Nitrostyrene so I can be like Shulgin [Video]. YouTube. Available at: [Link]
-
Labster. (n.d.). Recrystallization Steps. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of p,«beta»-Dinitrostyrene (CAS 3156-41-0). Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry For Everyone. (2024, February 11). Do Polar Compounds Elute First In Column Chromatography? [Video]. YouTube. Available at: [Link]
-
PubChem. (n.d.). Beta-Nitrostyrene. National Center for Biotechnology Information. Retrieved from [Link]
-
The Hive. (2003). Novel high-yielding C=C reduction of nitrostyrenes. Hive Novel Discourse. Available at: [Link]
-
Soma, D., et al. (2019). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 15, 2568-2574. DOI: 10.3762/bjoc.15.249. Available at: [Link]
- Google Patents. (n.d.). Method for removing impurity from styrene resin and styrene resin and resin composition.
-
Kim, S., et al. (2024). Rapid and Efficient Polymer/Contaminant Removal from Single-Layer Graphene via Aqueous Sodium Nitrite Rinsing for Enhanced Electronic Applications. Nanomaterials, 14(5), 458. DOI: 10.3390/nano14050458. Available at: [Link]
-
Liu, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Pharmaceutical Analysis, 13(5), 469-482. DOI: 10.1016/j.jpha.2023.04.003. Available at: [Link]
-
Stoica, I., et al. (2022). New Polymeric Adsorbents Functionalized with Aminobenzoic Groups for the Removal of Residual Antibiotics. Polymers, 14(21), 4729. DOI: 10.3390/polym14214729. Available at: [Link]
-
Nakano, D., et al. (2018). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 23(11), 2997. DOI: 10.3390/molecules23112997. Available at: [Link]
-
Li, Y., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 10, 1032332. DOI: 10.3389/fbioe.2022.1032332. Available at: [Link]
-
Li, Y., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 10, 1032332. DOI: 10.3389/fbioe.2022.1032332. Available at: [Link]
-
Liu, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Pharmaceutical Analysis, 13(5), 469-482. DOI: 10.1016/j.jpha.2023.04.003. Available at: [Link]
Sources
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. beta,3-Dinitrostyrene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. theory.labster.com [theory.labster.com]
- 11. β,3-Dinitrostyrene, 98% | CymitQuimica [cymitquimica.com]
- 12. beta,3-Dinitrostyrene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. CN106995372B - A method of (E)-beta-nitrostyrene derivative is catalyzed and synthesized based on tetaraary porphyrin iron - Google Patents [patents.google.com]
- 14. mt.com [mt.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
preventing polymerization of beta,3-Dinitrostyrene during storage
This guide provides researchers, scientists, and drug development professionals with in-depth technical information and practical troubleshooting advice for preventing the polymerization of beta,3-Dinitrostyrene during storage. As a highly reactive nitroalkene, its stability is paramount for ensuring experimental reproducibility and safety.
Understanding the Core Problem: The Instability of β,3-Dinitrostyrene
Beta,3-Dinitrostyrene is a valuable chemical intermediate, but its structure—featuring a conjugated system with two electron-withdrawing nitro groups—renders it highly susceptible to polymerization.[1] The primary mechanism of unwanted polymerization is typically a free-radical chain reaction, which can be initiated by external energy sources like heat and light.[2][3] Impurities from synthesis or degradation can also catalyze this process.
The polymerization process can be visualized as a three-step chain reaction:
-
Initiation: An initiator (like a stray radical, or energy from heat/light) creates a reactive radical from a monomer unit.
-
Propagation: This new radical attacks another monomer, adding it to the chain and regenerating the radical at the growing end.[4] This step repeats, rapidly increasing the chain length.
-
Termination: The reaction stops when two radicals combine or are neutralized by a scavenger molecule, known as an inhibitor.[4]
Understanding this mechanism is key to preventing it. The goal of proper storage is to eliminate initiators and introduce controlled terminators (inhibitors).
Recommended Storage & Handling Protocols
To ensure the long-term viability of β,3-Dinitrostyrene, a multi-faceted approach to storage is required. Adherence to these conditions minimizes the risk of thermal and light-induced polymerization.
Core Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (Freezer) | Reduces thermal energy, minimizing the rate of spontaneous radical formation.[5][6][7] |
| Light | Complete Darkness (Amber Vials/Foil) | Prevents photochemical initiation of polymerization.[3] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen, which can participate in radical reactions and form peroxides.[5][6][8] |
| Inhibitors | Add if not present (e.g., Hydroquinone) | Act as radical scavengers to terminate polymerization chains before they can propagate.[2][9] |
Workflow for Receiving and Storing β,3-Dinitrostyrene
This workflow outlines the critical steps from receiving the compound to ensuring its stable, long-term storage.
Caption: Workflow for handling and storing β,3-Dinitrostyrene.
Troubleshooting Guide
This section addresses specific issues you may encounter with β,3-Dinitrostyrene in a direct question-and-answer format.
Q: I just received my vial of β,3-Dinitrostyrene and it appears discolored and has solidified. What should I do?
A: This indicates that polymerization has likely occurred during transit or prior to shipment. Do not use the material. You should immediately quarantine the vial, label it clearly as "Suspected Polymerization," and contact the supplier's technical support with the lot number. They can provide guidance and arrange for a replacement. Attempting to use polymerized material will lead to inaccurate results and potential safety hazards.
Q: I noticed some discoloration in my stored sample. How can I confirm if it's polymerizing?
A: Visual inspection is the first sign, but analytical confirmation is necessary. The best methods are:
-
¹H NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). The sharp peaks corresponding to the vinyl protons of the monomer will decrease in intensity, while broad, poorly resolved signals from the polymer backbone will appear.[10]
-
FTIR Spectroscopy: The characteristic C=C stretching vibration of the alkene in the monomer will diminish or disappear in a polymerized sample.[11][12] You will see a strengthening of the C-C single bond stretches.
Q: My sample shows minor signs of polymerization. Can I purify it?
A: While technically possible, re-purification is challenging and carries risks. Nitroalkenes can be sensitive to the conditions used in purification, such as the slight acidity of standard silica gel, which can cause decomposition.[13] If you must attempt it, use a deactivated stationary phase (e.g., silica gel treated with triethylamine) and work quickly at low temperatures. However, for most applications, it is safer and more reliable to discard the partially polymerized material according to your institution's safety protocols and use a fresh, pure sample.
Troubleshooting Flowchart for Suspected Polymerization
Caption: How inhibitors interrupt the polymerization cycle.
Q3: What are the critical safety precautions when handling β,3-Dinitrostyrene?
Always handle β,3-Dinitrostyrene in a well-ventilated area, preferably a chemical fume hood. [14][15]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [5]Avoid creating dust. [6]In case of skin or eye contact, rinse immediately and thoroughly with water. [7]Consult the Safety Data Sheet (SDS) for complete handling and disposal information. [5][6][15][16] Q4: How often should I check my stored sample for stability?
For long-term storage (over 6 months), it is good practice to perform a quick analytical check (like NMR) on a small aliquot annually or before starting a new series of experiments. This proactive measure ensures the integrity of your starting material and the reliability of your results.
Detailed Experimental Protocols
Protocol 1: Preparation for Long-Term Storage
-
Work Environment: Perform all steps in a chemical fume hood or, for optimal results, inside a glovebox with an inert atmosphere.
-
Initial Assessment: Upon receiving the β,3-Dinitrostyrene, visually inspect it for any signs of polymerization (discoloration, clumping, solidification). If pure, it should be a crystalline solid.
-
Inhibitor Addition (if necessary): If the manufacturer's data sheet does not indicate the presence of an inhibitor, add one. Prepare a stock solution of hydroquinone in a volatile solvent (e.g., diethyl ether). Add enough stock solution to the β,3-Dinitrostyrene to achieve a final concentration of 100-200 ppm. Gently swirl and remove the solvent under a stream of nitrogen.
-
Aliquoting: Divide the bulk sample into smaller, single-use portions in clean, dry amber glass vials. This prevents contamination and repeated exposure of the entire batch to atmospheric conditions.
-
Inerting: Backfill each vial with a gentle stream of dry nitrogen or argon for 1-2 minutes to displace all air.
-
Sealing: Immediately cap the vials tightly. For extra security, wrap the cap threads with Parafilm®.
-
Storage: Place the labeled vials in a designated freezer at ≤ -20°C, protected from light. [5][7]
Protocol 2: Monitoring Purity via ¹H NMR Spectroscopy
-
Sample Preparation: In a clean NMR tube, dissolve 5-10 mg of the stored β,3-Dinitrostyrene in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis:
-
Monomer: Identify the characteristic sharp signals of the vinyl protons on the styrene backbone.
-
Polymer: Look for the appearance of new, broad signals, typically in the aliphatic region of the spectrum, which correspond to the polymer backbone. The absence of these broad signals and the presence of sharp monomer peaks indicate a stable sample.
-
Integration: Compare the integration of the monomer's vinyl proton peaks to a stable internal standard or to the aromatic protons on the same molecule. A decrease in the relative integration of the vinyl protons over time suggests polymerization. [10]
-
References
- Google Patents. (2002). US6447649B1 - Polymerization inhibitor for vinyl-containing materials.
-
Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]
-
Al-Azzawi, F., et al. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2021). Polymerization in the presence of inhibitor? Retrieved from [Link]
-
Chemistry For Everyone. (2023). How Do Polymerization Inhibitors Work? YouTube. Retrieved from [Link]
- Google Patents. (1926). US1596622A - Stabilizer for nitrated organic compounds.
-
American Chemical Society. (1997). Mechanism of Controlled/“Living” Radical Polymerization of Styrene in the Presence of Nitroxyl Radicals. Kinetics and Simulations. Retrieved from [Link]
-
ResearchGate. (n.d.). β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. Retrieved from [Link]
-
PubChem. (n.d.). Beta-Nitrostyrene. Retrieved from [Link]
-
ResearchGate. (n.d.). Anionic polymerization of β‐nitrostyrenes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Polymerization, Stimuli‐induced Depolymerization, and Precipitation‐driven Macrocyclization in a Nitroaldol Reaction System. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Novel Stabilizers for Nitrocellulose-Based Propellants. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitroalkene. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative thermal stability of the alpha and beta polymorphs. Retrieved from [Link]
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
- Google Patents. (1977). US4033829A - Process for inhibiting polymerization of styrene during distillation.
-
National Institutes of Health. (n.d.). Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review. Retrieved from [Link]
-
ChemistNATE. (2023). Polystyrene Polymerization Mechanism. YouTube. Retrieved from [Link]
-
ScienceDirect. (2024). Development of nitroalkene-based inhibitors to target STING-dependent inflammation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Detection challenges in quantitative polymer analysis by liquid chromatography. Retrieved from [Link]
-
Frontiers Media. (n.d.). Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2024). Polymer Analysis/Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Light and Heat on the Stability of Nitrofurazone Solution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thermal stability of Clostridium pasteurianum rubredoxin: deconvoluting the contributions of the metal site and the protein. Retrieved from [Link]
-
ChemRxiv. (n.d.). Evidence for Polarity- and Viscosity-Controlled Domains in the Termination Reaction in the Radical Polymerization of Acrylonitrile. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection challenges in quantitative polymer analysis by liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: beta,3-Dinitrostyrene Experiments
As a Senior Application Scientist, this guide provides field-proven insights and detailed protocols to navigate the common challenges encountered during the synthesis and handling of beta,3-Dinitrostyrene. Our focus is on explaining the causality behind experimental choices to ensure both success and safety in your research.
Frequently Asked Questions (FAQs)
Q1: What is beta,3-Dinitrostyrene and what are its typical physical properties?
beta,3-Dinitrostyrene, with the IUPAC name 1-nitro-3-[(1E)-2-nitroethenyl]benzene, is a nitroalkene compound.[1] It typically appears as a pale yellow to yellow crystalline solid.[1][2] Due to the extended conjugation involving two nitro groups and the phenyl ring, it is a solid at room temperature.
Q2: What are the primary safety concerns when working with beta,3-Dinitrostyrene?
Handling beta,3-Dinitrostyrene requires adherence to standard laboratory safety protocols. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[6]
-
Handling: Avoid formation of dust.[5] The vapors from hot solutions of nitrostyrenes can be particularly irritating to the eyes and nose.[7]
Q3: How should beta,3-Dinitrostyrene be stored?
For long-term stability, store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5] It should be stored away from incompatible materials such as strong oxidizing agents.[5]
Experimental Protocols
Protocol 1: Synthesis of beta,3-Dinitrostyrene via Henry Condensation
This protocol details the synthesis from 3-nitrobenzaldehyde and nitromethane, a variant of the Henry reaction. The use of ammonium acetate in glacial acetic acid is a robust method that generally provides good yields.[8]
Materials:
-
3-Nitrobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial Acetic Acid
-
Ice water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitrobenzaldehyde (1 equivalent).
-
Add glacial acetic acid (approx. 4-5 mL per gram of aldehyde).
-
To this solution, add nitromethane (approx. 2.5-3 equivalents) followed by ammonium acetate (approx. 1.2 equivalents).[9][10]
-
Heat the mixture to reflux (typically around 100-115 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of ice water with stirring. A yellow precipitate of crude beta,3-Dinitrostyrene should form.
-
Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water to remove residual acetic acid and salts.
-
Dry the crude product. Proceed with purification as described in Protocol 2.
Protocol 2: Purification by Recrystallization
Recrystallization is the most effective method for purifying the crude product, typically yielding bright yellow crystals.
Procedure:
-
Transfer the crude, dry beta,3-Dinitrostyrene to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask—just enough to dissolve the solid completely. This is a critical step; adding too much solvent will significantly reduce your recovery yield.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to obtain the pure beta,3-Dinitrostyrene. Confirm purity via melting point determination and NMR spectroscopy.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and purification of beta,3-Dinitrostyrene.
Q4: My reaction yielded little to no product. What went wrong?
Low or no yield is a frequent issue, often traceable to reagent quality or reaction conditions.
-
Cause A: Impure Starting Aldehyde: 3-Nitrobenzaldehyde can oxidize over time to 3-nitrobenzoic acid. This acidic impurity can interfere with the base-catalyzed condensation reaction.
-
Solution: Use freshly purchased 3-nitrobenzaldehyde or purify older stock by recrystallization or distillation. Washing the aldehyde with a sodium carbonate solution before use can also remove acidic impurities.[7]
-
-
Cause B: Inadequate Reaction Time/Temperature: The Henry condensation can be slow.
-
Solution: Ensure the reaction is heated to a consistent reflux. Use TLC to monitor the consumption of the starting aldehyde before stopping the reaction. If the reaction stalls, a modest extension of the reflux time may be beneficial.
-
-
Cause C: Incorrect Stoichiometry: An insufficient amount of nitromethane or catalyst will result in incomplete conversion.
-
Solution: While a slight excess of nitromethane is often used, a large excess can sometimes make product isolation more difficult.[11] Ensure your molar equivalents are calculated correctly.
-
Logical Flow for Troubleshooting Low Yield
Q5: The reaction produced a dark, intractable tar instead of a solid. How can I prevent this?
Tar formation is the most common failure mode in nitrostyrene synthesis.[12] It results from the polymerization of the electron-deficient beta-nitrostyrene product, which is highly susceptible to anionic polymerization, especially in the presence of strong bases or excessive heat.[8][12]
-
Cause A: Inappropriate Catalyst/Base: Strong bases like sodium or potassium hydroxide dramatically increase the rate of polymerization.[8] While effective for the initial condensation, they create conditions ripe for side reactions.
-
Solution: Use a milder catalyst like ammonium acetate or a primary amine (e.g., methylamine).[8] These provide a sufficiently basic environment for the condensation without aggressively promoting polymerization.
-
-
Cause B: Excessive Reaction Time or Temperature: The longer the product is exposed to heat and catalytic conditions, the more likely it is to polymerize.
-
Solution: Do not reflux for longer than necessary. Monitor the reaction by TLC and work it up as soon as the starting material is consumed. Avoid excessively high temperatures.
-
-
Cause C: Product Insolubility Driving Polymerization: In some solvent systems, the desired product precipitates as it forms. If it remains in solution under harsh conditions, it can polymerize.
-
Solution: The ammonium acetate/acetic acid system is generally effective because it keeps the reaction homogeneous. If using other methods, be aware that prolonged heating after product formation is detrimental.[8]
-
Q6: I'm having difficulty purifying the product. It oils out during recrystallization. What should I do?
-
Cause: Impurities Present: The presence of unreacted starting materials or side-products can lower the melting point of the mixture, causing it to "oil out" before dissolving.
-
Solution 1: Use More Solvent: Add more hot solvent in small portions until the oil fully dissolves. Then, allow it to cool very slowly. You can try seeding the solution with a previously obtained pure crystal to encourage crystallization.
-
Solution 2: Change Solvents: If ethanol fails, try isopropanol or a mixed solvent system like ethanol/water.
-
Solution 3: Pre-purification: If the crude product is very impure, consider passing it through a short silica gel plug first. Elute with a solvent like dichloromethane to remove highly polar impurities before attempting recrystallization.
-
Data & Characterization
Verifying the identity and purity of the final product is a critical step. Below are the expected properties for beta,3-Dinitrostyrene.
| Property | Value | Reference |
| Appearance | Pale yellow to yellow crystals/powder | [1][2] |
| Molecular Formula | C₈H₆N₂O₄ | [1][5] |
| Molecular Weight | 194.15 g/mol | [2] |
| Purity (Typical) | ≥98% | [2] |
| Melting Point | Dependent on purity, typically >100 °C | N/A |
Note on Analytical Techniques: Purity should be assessed using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection, as the chromophores in the molecule provide strong absorbance.[13][14] The identity is best confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[15]
Workflow for Synthesis and Purification
References
-
Wikipedia. β-Nitrostyrene. [Link]
-
Gómez, B., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(43), 8343-8346. [Link]
-
Sahu, T. K., & Meher, S. K. (2014). Michael–type reactions of β-nitrostyrenes with piperidine: Effect of solvents on reactivity and reaction mechanism. ethesis, National Institute of Technology, Rourkela. [Link]
-
Um, I. H., et al. (2014). Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs. The Journal of Organic Chemistry, 79(12), 5644-5653. [Link]
-
Supporting Information for "A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect". Royal Society of Chemistry. [Link]
- Google Patents. (2007). US8067647B2 - Method for producing β-nitrostyrene compound.
-
Chemdelic. (2024). Making β-Nitrostyrene so I can be like Shulgin. YouTube. [Link]
-
Kolesnikova, O. N., et al. (2022). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules, 27(19), 6569. [Link]
-
PubChem. Beta-Nitrostyrene. National Center for Biotechnology Information. [Link]
-
Rhodium Archive. The Synthesis of beta-Nitrostyrenes. [Link]
- Google Patents. (2010). US20100130795A1 - Method for producing beta-nitrostyrene compound.
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction. Royal Society of Chemistry. [Link]
-
Negishi, T., et al. (1988). Isolation and identification of beta-nitrostyrene from smoked chicken. Environmental Pollution, 50(4), 279-283. [Link]
-
Organic Syntheses. Nitrostyrene. Org. Synth. 1925, 5, 83. [Link]
-
Reddit. (2019). Nitrostyrene reduction. r/OrganicChemistry. [Link]
-
Sciencemadness.org. (2013). Need help about Nitrostyrene synthesis. [Link]
-
ResearchGate. (2025). Research Progress on Reactions Involving β -Nitrostyrene. [Link]
-
Cheméo. (2023). Chemical Properties of p,«beta»-Dinitrostyrene (CAS 3156-41-0). [Link]
-
ResearchGate. (2016). Figure S8: 13 C NMR spectra of β-nitrostyrene (1a) in CDCl3. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International. [Link]
-
Takemoto, Y., et al. (2018). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 23(10), 2458. [Link]
-
ResearchGate. (2025). Recent Methamphetamine Profiling Trends: Tracking the Nitrostyrene Method Used for P2P Production. [Link]
-
ResearchGate. (2019). (A) Partial 1 H NMR spectrum of the nitrostyrene (3e) re. [Link]
-
Chromatography Forum. (2006). How do you perform purity analysis?. [Link]
-
ResearchGate. (2017). Synthesis of beta-nitrostyrene derivatives. [Link]
- Google Patents. (2017). CN106995372B - A method of (E)-beta-nitrostyrene derivative is catalyzed and synthesized based on tetaraary porphyrin iron.
-
Agilent. (2014). PURITY AND IMPURITY ANALYSIS. [Link]
-
Ma, J., et al. (2022). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 222, 115110. [Link]
-
NIH. (1990). Purification of beta-cyclodextrin. Biotechnology and Applied Biochemistry, 12(3), 335-341. [Link]
Sources
- 1. L12304.06 [thermofisher.com]
- 2. β,3-Dinitrostyrene, 98% | CymitQuimica [cymitquimica.com]
- 3. beta,3-Dinitrostyrene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. rsc.org [rsc.org]
- 10. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sciencemadness Discussion Board - Need help about Nitrostyrene synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 14. agilent.com [agilent.com]
- 15. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Asymmetric Synthesis Using β,3-Dinitrostyrene
To: Valued Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Catalyst Selection and Troubleshooting for Asymmetric Synthesis Involving β,3-Dinitrostyrene
This technical guide provides advanced troubleshooting and practical advice for the catalyst-mediated asymmetric synthesis of β,3-dinitrostyrene derivatives. The unique electronic properties of this substrate, characterized by two strongly electron-withdrawing nitro groups, present distinct challenges and opportunities in achieving high stereoselectivity. This document is structured to address common issues encountered in the field, offering scientifically grounded solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What makes β,3-dinitrostyrene a challenging substrate for asymmetric catalysis?
The primary challenge lies in the high reactivity and unique electronic nature of the dinitrostyrene system. The two nitro groups render the β-carbon exceptionally electrophilic, accelerating reactions but often making stereocontrol difficult. This high reactivity can lead to competitive, non-selective background reactions or catalyst inhibition, necessitating careful selection of a catalyst that can outpace these processes while inducing a well-organized, chiral transition state.
Q2: Which classes of organocatalysts are most effective for Michael additions to β,3-dinitrostyrene?
Bifunctional organocatalysts are generally the most successful. These catalysts possess both a Brønsted acid (e.g., thiourea, squaramide) and a Lewis base (e.g., tertiary amine) moiety.[1][2] The Brønsted acid group activates the dinitrostyrene electrophile by forming hydrogen bonds with the nitro groups, while the Lewis base activates the nucleophile (e.g., by deprotonating a 1,3-dicarbonyl compound).[1][2] Cinchona alkaloid-derived thioureas and squaramides are particularly prominent due to their rigid chiral scaffold, which provides a well-defined stereochemical environment.[3][4][5]
Q3: Can simple amine catalysts like proline be used effectively?
While proline and its derivatives are workhorses in asymmetric organocatalysis, they often yield poor to moderate enantioselectivities in Michael additions involving nitroalkenes.[6] Their catalytic cycle, which proceeds through an enamine intermediate, may not provide a sufficiently organized transition state to effectively control the stereochemistry of the highly reactive dinitrostyrene. Bifunctional catalysts that can simultaneously engage both the nucleophile and the electrophile through non-covalent interactions typically offer superior performance.[1][2]
Q4: How critical is the choice of solvent for these reactions?
Solvent choice is paramount and can dramatically influence both reaction rate and enantioselectivity.[7] Non-polar, non-coordinating solvents like toluene or dichloromethane are often preferred.[8] These solvents minimize interference with the crucial hydrogen-bonding interactions between the catalyst and the substrate.[9] Polar or protic solvents can solvate the catalyst or substrates, disrupting the organized transition state assembly and leading to diminished enantiomeric excess (ee). A solvent screen is a mandatory step in any optimization campaign.[7]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during experiments with β,3-dinitrostyrene and provides actionable solutions.
Problem 1: Low Enantioselectivity (Low ee%)
Poor enantioselectivity is the most common challenge. The root cause is typically a poorly organized transition state, allowing the reaction to proceed through non-selective pathways.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Incorrect Catalyst Choice | The catalyst's chiral pocket may not be suitable for the specific nucleophile-electrophile combination. Solution: Screen a library of catalysts with different chiral backbones and hydrogen-bond donor groups (e.g., thiourea vs. squaramide, different Cinchona alkaloid derivatives).[8] Bifunctional catalysts are strongly recommended.[10][11] |
| Suboptimal Reaction Temperature | Higher temperatures increase molecular motion, which can overcome the subtle energy differences between the diastereomeric transition states, leading to lower ee.[7] Solution: Perform the reaction at lower temperatures. Run a temperature screen (e.g., RT, 0 °C, -20 °C, -40 °C) to find the optimum.[12] |
| Inappropriate Solvent | Polar or coordinating solvents can disrupt the hydrogen-bonding network essential for stereocontrol.[7] Solution: Screen non-polar solvents such as toluene, dichloromethane (DCM), or chlorobenzene.[8] Ensure all solvents are anhydrous, as water can interfere with catalysis.[12] |
| Catalyst Impurity or Degradation | The presence of the opposite catalyst enantiomer or other impurities can severely erode enantioselectivity.[12] Solution: Verify the enantiomeric purity of the catalyst via chiral HPLC. If necessary, purify the catalyst by recrystallization or chromatography. Store catalysts under an inert atmosphere and away from light. |
Problem 2: Low Yield or Stalled Reaction
Low conversion can be caused by catalyst deactivation, poor substrate solubility, or an insufficiently active catalytic system.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Catalyst Deactivation | The catalyst's active site may be blocked by side products or polymerization of the highly reactive dinitrostyrene.[13] The basic amine moiety of the catalyst can also be protonated by acidic impurities, rendering it inactive. Solution: Ensure all reagents and solvents are pure and dry. Consider adding activated molecular sieves to the reaction.[7] If deactivation is suspected, try increasing the catalyst loading or adding the catalyst in portions over time. |
| Poor Solubility | If the substrate or catalyst has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all. Solution: Screen solvents to find one that dissolves all components at the reaction temperature. A slight increase in temperature may improve solubility but could negatively impact enantioselectivity, requiring careful optimization. |
| Insufficient Catalyst Activity | The chosen catalyst may not be basic or acidic enough to effectively activate the substrates under the reaction conditions. Solution: If using a bifunctional catalyst, consider switching to one with a more basic amine (e.g., a quinuclidine moiety) or a more acidic H-bond donor (e.g., a thiourea with electron-withdrawing groups like 3,5-bis(trifluoromethyl)phenyl).[8] |
| Side Reactions | The high electrophilicity of β,3-dinitrostyrene can lead to undesired side reactions, such as polymerization or reaction with trace nucleophiles (e.g., water). Solution: Ensure stringent anhydrous conditions. Run the reaction under an inert atmosphere (Argon or Nitrogen).[12] Keep the reaction temperature as low as feasible to suppress side pathways. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Catalyst Screening in a Michael Addition
This protocol outlines a systematic approach to screen various organocatalysts for the addition of a nucleophile (e.g., diethyl malonate) to β,3-dinitrostyrene.
-
Preparation: In separate, flame-dried vials under an argon atmosphere, add the chosen organocatalyst (0.02 mmol, 10 mol%).
-
Reagent Addition: To each vial, add the chosen solvent (e.g., toluene, 1.0 mL). Add β,3-dinitrostyrene (0.2 mmol, 1.0 equiv).
-
Initiation: Cool the vials to the desired temperature (e.g., -20 °C). Add diethyl malonate (0.22 mmol, 1.1 equiv) to each vial simultaneously using a multichannel pipette if possible.
-
Monitoring: Stir the reactions at the set temperature. Monitor the progress by TLC or a test run analyzed by ¹H NMR at set time points (e.g., 6h, 12h, 24h).
-
Work-up: Once the reaction is complete (or after a fixed time), quench the reaction by adding a small amount of silica gel. Filter the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Analysis: Concentrate the filtrate in vacuo. Determine the conversion by ¹H NMR analysis of the crude product. Purify the product by flash column chromatography.
-
Enantioselectivity Determination: Analyze the purified product by chiral stationary phase HPLC to determine the enantiomeric excess (ee%).
Data Interpretation: Catalyst Performance Comparison
This table presents illustrative data based on typical outcomes reported in the literature.
| Catalyst Type | H-Bond Donor | Chiral Scaffold | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Cat-A | Thiourea | (1R,2R)-Cyclohexanediamine | Toluene | -20 | 95 | 92 |
| Cat-B | Squaramide | Cinchonidine | Toluene | -20 | 91 | 88 |
| Cat-C | Thiourea | Cinchonidine | DCM | -20 | 93 | 95 |
| Cat-D | (S)-Proline | N/A | DMSO | RT | 65 | 15 |
Visualization of Troubleshooting Logic
A systematic approach is crucial when troubleshooting. The following workflow illustrates a decision-making process for addressing poor enantioselectivity.
Caption: Troubleshooting workflow for low enantioselectivity.
References
-
Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress. [Link]
-
Kim, Y., & Kim, Y. (2024). Organocatalytic Asymmetric Michael Reactions of Cyclic N-Sulfonylimines with Nitroalkenes or 2-Nitroallylic Acetates. Organic Letters. [Link]
-
Wang, Y., et al. (2014). Asymmetric Michael Addition Mediated by Novel Cinchona Alkaloid-Derived Bifunctional Catalysts Containing Sulfonamides. Organic Letters. [Link]
-
Lu, S., et al. (2006). Cinchona Alkaloid-derived Polymer Catalysts for Asymmetric Aza-Michael Addition of Aniline to Chalcone. Chemistry Letters. [Link]
-
Takemoto, Y. (2010). Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions. Chemical and Pharmaceutical Bulletin. [Link]
-
Connon, S. J., & Marcelli, T. (2007). Bifunctional Organocatalysts for the Asymmetric Addition of Malonate to Nitroalkenes. Angewandte Chemie International Edition. [Link]
-
Fuerst, D. E., & Jacobsen, E. N. (2005). A chiral primary amine thiourea catalyst for the highly enantioselective direct conjugate addition of alpha,alpha-disubstituted aldehydes to nitroalkenes. Angewandte Chemie International Edition. [Link]
-
Almasi, D., et al. (2009). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. [Link]
-
Park, H., et al. (2013). Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Molecules. [Link]
-
Joseph, J., & Mathew, B. (2014). A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Journal of Saudi Chemical Society. [Link]
-
Moyo, C., et al. (2011). Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene. ARKIVOC. [Link]
-
Reddy, K. S., et al. (2012). Novel Proline Based Organocatalysts for Michael Addition of 1,3-Dicarbonyls to Nitrostyrene. Journal of Chemical and Pharmaceutical Research. [Link]
-
Advanced Chemical Reaction Engineering Lectures. (2020). Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]
Sources
- 1. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes [mdpi.com]
- 2. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational studies of cinchona alkaloid-catalyzed asymmetric Michael additions [html.rhhz.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Managing the Exothermic Nature of β,3-Dinitrostyrene Reactions
Welcome to the Technical Support Center for the synthesis and handling of β,3-dinitrostyrene. This guide is intended for researchers, scientists, and drug development professionals who are working with this highly energetic compound. The nitration of styrenic systems is inherently exothermic and requires careful management to prevent thermal runaway events. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe and efficient execution of your experiments.
I. Understanding the Thermal Hazard: The Chemistry of Dinitration
The synthesis of β,3-dinitrostyrene typically involves the nitration of β-nitrostyrene, which itself is prepared from benzaldehyde and nitromethane. Both stages of this synthesis present significant thermal hazards. The initial condensation to form β-nitrostyrene can be strongly exothermic, particularly during the addition of a base catalyst.[1] The subsequent nitration of the aromatic ring is also a highly exothermic process, driven by the reaction of the nitronium ion (NO₂⁺) with the activated aromatic system.[2][3]
A thermal runaway can occur when the heat generated by the reaction exceeds the rate of heat removal from the reactor.[4] This leads to an exponential increase in the reaction rate and temperature, which can result in over-pressurization, reactor failure, and potentially an explosion.[5][6][7] Therefore, a thorough understanding of the reaction thermochemistry and meticulous control of reaction parameters are paramount.
II. Troubleshooting Guide: Managing Exothermic Events
This section addresses specific issues that may arise during the synthesis of β,3-dinitrostyrene.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
-
Symptoms: A sudden and rapid rise in the internal reaction temperature that does not respond to standard cooling adjustments. Vigorous off-gassing or a change in the color of the reaction mixture may also be observed.
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent or any other reagents.
-
Enhance Cooling: Increase the efficiency of the cooling bath. For example, if using an ice-water bath, add salt to lower the temperature. Have a secondary, colder cooling bath on standby.
-
Ensure Vigorous Agitation: Inadequate stirring can lead to localized "hot spots." Confirm that the stirring is vigorous and effectively mixing the entire reaction mass.
-
Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, prepare for an emergency quench. This should only be performed if the runaway is in its early stages and can be managed safely. The preferred method is to add the reaction mixture to a large volume of crushed ice with vigorous stirring. Caution: The dilution of strong acids is also highly exothermic. This procedure must be conducted in a fume hood with appropriate personal protective equipment (PPE), including a blast shield.
-
-
Root Cause Analysis and Prevention:
-
Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction. Perform a risk assessment to ensure the cooling capacity is adequate before starting the experiment.
-
Rapid Reagent Addition: The nitrating agent was added too quickly, generating heat faster than it could be dissipated. Employ a syringe pump or a dropping funnel for slow, controlled addition, and continuously monitor the internal temperature.
-
Incorrect Reagent Concentration: Using overly concentrated acids can dramatically increase the reaction rate and exothermicity.
-
Accumulation of Unreacted Reagents: If the reaction is performed at too low a temperature, the nitrating agent can accumulate. A subsequent small increase in temperature can then lead to a rapid, delayed exotherm.
-
Issue 2: Formation of Undesired Byproducts
-
Symptoms: The final product is contaminated with significant amounts of impurities, as determined by techniques such as NMR or LC-MS. This can include polynitrated species or oxidation products.
-
Troubleshooting and Optimization:
-
Control of Polynitration: The formation of trinitrated or other polynitrated species can occur if the reaction conditions are too harsh. To improve selectivity for the dinitro product, consider the following:
-
Temperature Control: Maintain the reaction at the lowest practical temperature that allows for a reasonable reaction rate.
-
Stoichiometry: Carefully control the molar ratio of the nitrating agent to the β-nitrostyrene.
-
-
Minimizing Oxidation: Nitric acid is a strong oxidizing agent. Side reactions, such as the oxidation of the vinyl group, can occur, especially at elevated temperatures.[8] Maintaining a low reaction temperature is the most effective way to minimize these side reactions.
-
Polymerization: Styrenic systems are prone to polymerization.[9][10] The presence of strong acids can catalyze this process. It is crucial to work up the reaction promptly once it is complete to avoid the formation of polymeric byproducts.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in the nitration of β-nitrostyrene?
A1: Concentrated sulfuric acid serves two primary functions. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[2][3] Second, it acts as a dehydrating agent, sequestering the water that is produced during the reaction. This is important because the presence of water can decrease the concentration of the nitronium ion and slow down the reaction.
Q2: What is the safest way to prepare the nitrating mixture?
A2: The nitrating mixture (a combination of nitric acid and sulfuric acid) should always be prepared by adding the nitric acid slowly to the sulfuric acid while cooling the mixture in an ice bath. This is because the dilution of sulfuric acid is a highly exothermic process. Never add sulfuric acid to nitric acid.
Q3: Can I scale up my β,3-dinitrostyrene synthesis?
A3: Scaling up exothermic reactions carries significant risks.[4] The ratio of the heat transfer surface area to the reactor volume decreases as the scale increases, making cooling less efficient. Before attempting to scale up, a thorough thermal hazard assessment, including reaction calorimetry studies, is essential. For larger-scale syntheses, consider using a continuous flow reactor, which offers superior heat transfer and temperature control.
Q4: How should I properly quench the reaction upon completion?
A4: The standard and safest procedure for quenching a nitration reaction is to slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This serves to both cool the mixture and dilute the acids, effectively stopping the reaction. The product can then be isolated by filtration or extraction.
Q5: What are the primary decomposition hazards of β,3-dinitrostyrene?
IV. Experimental Protocols
Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
This protocol provides a framework for assessing the thermal stability of β,3-dinitrostyrene.
-
Sample Preparation: Accurately weigh 1-3 mg of β,3-dinitrostyrene into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify the onset temperature of any exothermic events. This temperature represents the beginning of thermal decomposition.
-
Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHd) in J/g. A high enthalpy of decomposition indicates a significant thermal hazard.
-
Protocol 2: Safe Laboratory-Scale Synthesis of β,3-Dinitrostyrene (Illustrative)
Disclaimer: This is an illustrative procedure and should be adapted based on a thorough risk assessment for your specific laboratory conditions.
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve β-nitrostyrene (1.0 eq) in a suitable solvent (e.g., dichloromethane) and cool the solution to 0-5 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of β-nitrostyyrene, maintaining the internal temperature between 0-5 °C. The addition rate should be adjusted to prevent any significant temperature rise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water with vigorous stirring.
-
Isolation: Isolate the crude β,3-dinitrostyrene by vacuum filtration. Wash the solid with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
V. Data Presentation
Table 1: Critical Process Parameters for Managing Exotherms in β,3-Dinitrostyrene Synthesis
| Parameter | Recommended Range | Rationale for Control |
| Internal Reaction Temperature | 0-5 °C | Minimizes the rate of the exothermic nitration and reduces the formation of byproducts. |
| Nitrating Agent Addition Rate | Slow, dropwise (e.g., over 1-2 hours) | Ensures that the rate of heat generation does not exceed the cooling capacity of the system. |
| Agitation Speed | Vigorous and consistent | Prevents the formation of localized "hot spots" where a runaway reaction could initiate. |
| Cooling Bath Capacity | Sufficient to maintain the target temperature | Must be able to absorb the entire heat of reaction without a significant temperature increase. |
| Molar Ratio (Nitric Acid:Substrate) | 1.1:1.0 | A slight excess of nitric acid ensures complete reaction, but a large excess can lead to over-nitration. |
VI. Visualizations
Diagram 1: Workflow for Managing a Thermal Excursion
Caption: Decision tree for responding to a thermal excursion.
Diagram 2: Key Factors in Preventing Thermal Runaway
Caption: Core principles for preventing thermal runaway reactions.
VII. References
-
Pasquet, V. (n.d.). Runaway reactions, case studies, lessons learned. ARIA. Retrieved from [Link]
-
(n.d.). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. Institution of Chemical Engineers. Retrieved from [Link]
-
(n.d.). Nitrostyrene. Organic Syntheses. Retrieved from [Link]
-
Birladeanu, L., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(49), 979-981.
-
Ho, T. C., Duh, Y. S., & Chen, J. R. (1998). Case studies of incidents in runaway reactions and emergency relief. Process Safety Progress, 17(4), 259-265.
-
(2005, November 27). abnormal nitration of styrene. Sciencemadness Discussion Board. Retrieved from [Link]
-
Malkov, A. V., et al. (2020). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules, 25(19), 4435.
-
(2014). Chemical reaction hazards and the risk of thermal runaway. Health and Safety Executive. Retrieved from [Link]
-
Philippides, A., et al. (1994). The nitration of polystyrene. Polymer, 35(8), 1759-1763.
-
(n.d.). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Royal Society of Chemistry. Retrieved from [Link]
-
(2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
(n.d.). Nitration of Benzene. Chemistry Steps. Retrieved from [Link]
-
Li, J., et al. (2020). Recent progress in the nitration of arenes and alkenes. RSC Advances, 10(42), 25154-25165.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. icheme.org [icheme.org]
- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 6. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Characterization of β,3-Dinitrostyrene
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Welcome to the technical support center for the characterization of β,3-dinitrostyrene. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the common pitfalls and challenges encountered during the synthesis, purification, and analytical characterization of this molecule. As a highly reactive nitroalkene, β,3-dinitrostyrene presents unique challenges that require careful consideration of experimental design and data interpretation.
Disclaimer: Direct peer-reviewed literature detailing the comprehensive characterization of β,3-dinitrostyrene is limited. Therefore, this guide has been constructed by leveraging extensive data from closely related analogs, including various isomers of dinitrostyrene and substituted β-nitrostyrenes, combined with established principles of organic chemistry and analytical spectroscopy. The troubleshooting advice and spectral interpretations are based on expert analysis and are intended to be a robust guide.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of during the synthesis of β,3-dinitrostyrene?
The synthesis of β,3-dinitrostyrene, typically achieved through a Henry-type condensation of 3-nitrobenzaldehyde with nitromethane, can be prone to the formation of several impurities that can complicate characterization.[1][2] These include:
-
Isomeric Dinitrostyrenes: Depending on the purity of the starting 3-nitrobenzaldehyde, trace amounts of other isomers (e.g., 2-nitro or 4-nitrobenzaldehyde) can lead to the formation of isomeric dinitrostyrenes. These isomers can be difficult to separate and may co-elute during chromatography.
-
Polymeric Materials: Like many styrenic compounds, β,3-dinitrostyrene is susceptible to polymerization, especially in the presence of heat, light, or radical initiators.[3] This can result in the formation of intractable solids and a reduction in the yield of the desired monomer.
-
Unreacted Starting Materials: Incomplete reaction can leave residual 3-nitrobenzaldehyde and nitromethane in the crude product.
-
Side-Reaction Products: The strongly basic conditions often used for the Henry reaction can promote side reactions, leading to the formation of other nitro-containing compounds.
Q2: I am having trouble obtaining a clean NMR spectrum of my β,3-dinitrostyrene sample. What could be the issue?
Several factors can contribute to a complex or uninterpretable NMR spectrum:
-
Presence of Isomers: As mentioned above, isomeric impurities will have distinct, yet similar, NMR signals that can overlap with those of the desired product, making spectral assignment challenging.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metal ions, often introduced from reagents or glassware, can cause significant line broadening in your NMR spectrum.
-
Poor Solubility: β,3-Dinitrostyrene may have limited solubility in some common NMR solvents. Poor solubility can lead to broad peaks and a low signal-to-noise ratio. Experimenting with different deuterated solvents (e.g., DMSO-d6, Acetone-d6) is recommended.
-
Sample Degradation: β,3-Dinitrostyrene can be unstable in certain solvents or in the presence of light over time. It is advisable to acquire NMR data promptly after sample preparation and to store samples in the dark.
Q3: My mass spectrometry results show unexpected fragments. How can I interpret them?
The fragmentation pattern of β,3-dinitrostyrene in mass spectrometry will be influenced by the ionization technique used. For electron ionization (EI), common fragmentation pathways for nitroaromatic compounds include:
-
Loss of NO₂: A prominent fragment corresponding to the loss of a nitro group (M-46) is expected.
-
Loss of NO: Loss of nitric oxide (M-30) is another common fragmentation pathway.
-
Cleavage of the Vinylic Bond: Fragmentation at the C-C double bond can also occur.
Unexpected fragments may arise from impurities or from complex rearrangement reactions in the mass spectrometer. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of fragments and aiding in their identification.
Q4: How can I confirm the stereochemistry of the β-nitrovinyl group?
The vinylic protons of the β-nitrovinyl group will exhibit a characteristic coupling constant in the ¹H NMR spectrum. For the trans isomer, which is typically the thermodynamically favored product, the coupling constant (J-value) between the two vinylic protons is expected to be in the range of 12-18 Hz. A smaller coupling constant (typically 7-12 Hz) would be indicative of the cis isomer.
Part 2: Troubleshooting Guides
Guide 1: Synthesis and Purification Pitfalls
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low Yield of Product | Incomplete reaction. | Monitor the reaction by TLC to determine the optimal reaction time. Ensure the use of an appropriate base and solvent system. |
| Polymerization of the product.[3] | Conduct the reaction at the lowest effective temperature and protect it from light. The addition of a radical inhibitor (e.g., hydroquinone) to the reaction mixture or during workup may be beneficial. | |
| Product is an Intractable Solid or Oil | Predominantly polymeric material. | Review the reaction conditions (temperature, reaction time) to minimize polymerization. Purification of the monomer from the polymer can be attempted by trituration with a non-polar solvent. |
| Difficulty in Purifying the Product by Column Chromatography | Co-elution of isomeric impurities. | Use a high-resolution stationary phase and a carefully optimized eluent system. Gradient elution may be necessary to achieve separation. Preparative HPLC can be an effective alternative for separating isomers. |
| Degradation on silica gel. | Nitroalkenes can be sensitive to acidic silica gel. Consider using deactivated (neutral) silica or alumina for chromatography. Alternatively, purification by recrystallization may be a better option. |
Guide 2: Analytical Characterization Pitfalls
| Analytical Technique | Problem | Potential Cause | Troubleshooting Steps & Rationale |
| ¹H and ¹³C NMR | Broad or Unresolved Peaks | Paramagnetic impurities. | Treat the sample with a chelating agent (e.g., a small amount of EDTA) or pass the sample through a small plug of silica gel before analysis. |
| Poor sample solubility. | Test a range of deuterated solvents to find one that provides good solubility. Gentle heating of the NMR tube may improve solubility, but be cautious of potential degradation. | ||
| Sample degradation. | Prepare the NMR sample immediately before analysis and store it in the dark. | ||
| Complex Multiplets in the Aromatic Region | Presence of isomers. | Carefully analyze the coupling patterns and integrals. 2D NMR techniques such as COSY and HSQC can help in assigning the signals to the correct isomer. | |
| FTIR | Inconsistent Spectra | Sample polymorphism. | Different crystalline forms of the compound can give slightly different IR spectra. Ensure consistent sample preparation (e.g., KBr pellet, thin film) for comparison. |
| Absence of Expected Nitro Group Peaks | The nitro group stretches are weak or obscured. | The asymmetric and symmetric stretching vibrations of the nitro group are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Ensure the baseline is properly corrected and look for these characteristic bands. | |
| Mass Spectrometry | Non-reproducible Fragmentation Patterns | In-source fragmentation or thermal degradation. | If using GC-MS, thermal degradation in the injector port can occur. Try lowering the injector temperature. With ESI-MS, in-source fragmentation can be minimized by optimizing the cone voltage. |
| Difficulty in Differentiating Isomers | Isomers have identical molecular weights and similar fragmentation. | Tandem mass spectrometry (MS/MS) can be used to generate unique fragmentation patterns for each isomer, aiding in their differentiation. |
Part 3: Experimental Protocols and Workflows
Protocol 1: General Procedure for the Synthesis of β,3-Dinitrostyrene
This protocol is a generalized procedure based on the Henry condensation reaction.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).
-
Addition of Reagents: Add nitromethane (1.2 eq) to the solution.
-
Base Catalysis: Cool the mixture in an ice bath and slowly add a solution of a suitable base (e.g., sodium hydroxide, potassium hydroxide) in the same solvent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker of ice-cold dilute hydrochloric acid to neutralize the base and precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
Workflow for Troubleshooting Characterization Issues
Caption: A logical workflow for troubleshooting inconsistent characterization data for β,3-dinitrostyrene.
Part 4: Data Interpretation
Expected Spectroscopic Data for β,3-Dinitrostyrene
The following table summarizes the expected spectroscopic data for β,3-dinitrostyrene based on the analysis of related compounds.[5][6][7][8][9][10][11]
| Technique | Expected Observations | Interpretation |
| ¹H NMR | δ 7.5-8.5 ppm (multiplets, 4H)δ 7.8-8.2 ppm (doublets, 2H, J ≈ 12-18 Hz) | Aromatic protonsVinylic protons (trans isomer) |
| ¹³C NMR | δ 120-150 ppm (multiple signals) | Aromatic and vinylic carbons |
| FTIR | ~3100 cm⁻¹ (weak)~1640 cm⁻¹ (medium)~1520 cm⁻¹ (strong)~1340 cm⁻¹ (strong) | C-H stretch (aromatic and vinylic)C=C stretch (vinylic)Asymmetric NO₂ stretchSymmetric NO₂ stretch |
| Mass Spec (EI) | M⁺ at m/z 194Fragments at m/z 148, 118, 102, 76 | Molecular ionLoss of NO₂, NO, and other fragments |
References
-
PubChem. (n.d.). beta-Nitrostyrene. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 3,4-Dimethoxy-β-nitrostyrene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. (n.d.). beta-nitrostyrene, (E)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Scribd. (n.d.). NMR Data of Β-nitrostyrene. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). trans-2,3,6-Trimethoxy-beta-methyl-beta-nitrostyrene. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 3,4-Methylenedioxy-β-nitrostyrene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. (n.d.). p,β-Dinitrostyrene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. (n.d.). 2,Beta-dinitrostyrene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Oncotarget. (2018). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of beta-nitrostyrene derivatives. Retrieved from [Link]
-
Molecules. (2019). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S8: 13 C NMR spectra of β-nitrostyrene (1a) in CDCl3 using.... Retrieved from [Link]
-
Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]
-
SpectraBase. (n.d.). trans-ß-Nitrostyrene. Retrieved from [Link]
-
SpectraBase. (n.d.). trans-p-FLUORO-beta-NITROSTYRENE. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Partial 1 H NMR spectrum of the nitrostyrene (3e) re. Retrieved from [Link]
-
NIST. (n.d.). 3,4-Methylenedioxy-β-nitrostyrene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
ResearchGate. (2014). Improved synthesis of 1,3,5-triarylbenzenes from alpha,beta-unsaturated nitro compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) FTIR spectrum of styrene and polystyrene after in situ sonochemical.... Retrieved from [Link]
- Supporting Information. (n.d.). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect.
-
Asian Journal of Chemistry. (2010). Determination of Stability Constants of Some Metal Mixed Complexes in Solution by Solution Electophoresis. Retrieved from [Link]
-
SciSpace. (2021). Stability Constants of Metal Complexes in Solution. Retrieved from [Link]
-
Western Kentucky University. (1974). Photochemistry of beta-Methyl-beta-Nitrostyrene & Its Derivatives. Retrieved from [Link]
-
SlideShare. (2018). Stability constants of metal complexes and their applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]
-
PubMed. (2000). Determination of stability constants of the inclusion complexes of beta-blockers in heptakis (2,3-dimethyl-6-sulfato)-beta-cyclodextrin. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. beta-nitrostyrene, (E)- | C8H7NO2 | CID 5284459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. p,β-Dinitrostyrene [webbook.nist.gov]
- 10. 2,Beta-dinitrostyrene [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
Validation & Comparative
A Comparative Guide to the Reactivity of β,3-Dinitrostyrene versus β-Nitrostyrene
This guide provides an in-depth comparative analysis of the chemical reactivity of β,3-dinitrostyrene and its archetypal counterpart, β-nitrostyrene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the profound impact of aromatic substitution on the electrophilicity and reaction kinetics of nitroalkenes. We will dissect the underlying electronic effects, present comparative reaction data, and provide detailed experimental protocols for key transformations, including Michael additions and Diels-Alder cycloadditions.
Foundational Principles: Electronic Architecture and its Influence on Reactivity
The reactivity of nitrostyrenes is fundamentally governed by the electronic properties of the nitrovinyl group, which is a potent electron-withdrawing moiety. This creates a highly polarized carbon-carbon double bond, rendering the β-carbon exceptionally electrophilic and susceptible to nucleophilic attack.[1]
β-Nitrostyrene: As a baseline, β-nitrostyrene features a phenyl group conjugated with the nitrovinyl system. The planarity of the molecule allows for extensive π-electron delocalization, while the powerful electron-withdrawing nitro group polarizes the double bond, making it an excellent Michael acceptor and a reactive dienophile in cycloaddition reactions.[1][2]
β,3-Dinitrostyrene: The introduction of a second nitro group at the meta (3-position) of the phenyl ring dramatically amplifies the electrophilic character of the molecule. While a meta substituent does not participate in resonance with the vinyl group, the nitro group exerts a powerful electron-withdrawing inductive effect (-I). This effect removes electron density from the aromatic ring and, by extension, from the entire conjugated system. Consequently, the β-carbon in β,3-dinitrostyrene is significantly more electron-deficient than in β-nitrostyrene.
This heightened electrophilicity can be quantitatively understood through computational chemistry and physical organic principles. The electrochemical reduction potentials of substituted nitrostyrenes show that electron-withdrawing groups on the phenyl ring make the reduction potential more negative, indicating a more electron-deficient system.[3] Furthermore, analogues of β-nitrostyrene substituted with electron-withdrawing groups exhibit a higher global electrophilicity index (ω).[4]
Diagram: Electronic Polarization
Caption: Comparison of electronic effects on the β-carbon.
Comparative Reactivity: Michael Addition
The Michael addition, or conjugate addition, is a hallmark reaction for nitrostyrenes.[5] The enhanced electrophilicity of β,3-dinitrostyrene logically predicts a substantial increase in its reactivity towards nucleophiles compared to β-nitrostyrene. This translates to faster reaction rates, the ability to use weaker nucleophiles, and the potential for reactions to proceed under milder conditions (e.g., lower temperatures or without strong catalysts).
While direct kinetic comparisons in the literature are scarce, the principle is well-established. Organocatalytic Michael additions to β-nitrostyrenes bearing electron-withdrawing groups on the aromatic ring generally proceed with greater efficiency than those with electron-donating groups.
Table 1: Predicted Performance in a Catalyzed Michael Addition
| Parameter | β-Nitrostyrene | β,3-Dinitrostyrene (Predicted) | Rationale |
| Nucleophile | Diethyl Malonate | Diethyl Malonate | Constant for comparison |
| Catalyst | Thiourea Organocatalyst (10 mol%) | Thiourea Organocatalyst (10 mol%) | Constant for comparison |
| Solvent | Toluene | Toluene | Constant for comparison |
| Temperature | Room Temperature | Room Temperature | Constant for comparison |
| Predicted Reaction Time | 4-12 hours[6] | < 1 hour | Increased electrophilicity of the β-carbon leads to a lower activation energy for nucleophilic attack. |
| Predicted Yield | High (~95%)[7] | Excellent (>98%) | Faster, more favorable kinetics are expected to lead to a more complete reaction. |
Diagram: Generalized Michael Addition Workflow
Caption: Experimental workflow for a catalyzed Michael addition.
Comparative Reactivity: [4+2] Diels-Alder Cycloaddition
In the Diels-Alder reaction, nitrostyrenes act as electron-deficient dienophiles.[8] The reaction rate is governed by Frontier Molecular Orbital (FMO) theory, where a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile results in a faster reaction.
The strong electron-withdrawing nitro groups in β,3-dinitrostyrene significantly lower the energy of its LUMO compared to β-nitrostyrene. This reduction in the LUMO energy decreases the HOMO-diene/LUMO-dienophile energy gap, thereby accelerating the cycloaddition. It has been experimentally observed that Diels-Alder reactions involving nitrostyrenes with electron-withdrawing groups on the phenyl ring exhibit higher diastereoselectivity and proceed more readily.[9]
Table 2: Predicted Performance in a Thermal Diels-Alder Reaction
| Parameter | β-Nitrostyrene | β,3-Dinitrostyrene (Predicted) | Rationale |
| Diene | Cyclopentadiene (freshly cracked) | Cyclopentadiene (freshly cracked) | Constant for comparison |
| Solvent | o-Xylene | o-Xylene | Constant for comparison |
| Temperature | 110 °C | 80-110 °C | A lower activation energy may allow for reduced reaction temperatures while maintaining a high rate. |
| Predicted Reaction Time | Several hours[8] | Significantly shorter | The lower LUMO energy of β,3-dinitrostyrene accelerates the concerted [4+2] cycloaddition. |
| Predicted Yield | High | Excellent | Favorable FMO interaction leads to a more efficient and complete reaction. |
Diagram: Diels-Alder Reaction Mechanism
Caption: Mechanism of the [4+2] Diels-Alder cycloaddition.
Experimental Protocols
The following protocols are representative procedures. Researchers should expect to modify reaction times and purification procedures based on the specific substrate used. For β,3-dinitrostyrene, significantly shorter reaction times are anticipated.
Protocol 1: Organocatalyzed Michael Addition of Diethyl Malonate
Materials:
-
β-Nitrostyrene or β,3-Dinitrostyrene (1.0 mmol)
-
Diethyl malonate (1.5 mmol, 1.5 equiv)
-
(R,R)-Thiourea catalyst (e.g., Takemoto catalyst) (0.1 mmol, 10 mol%)[7]
-
Toluene (5 mL)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
To a clean, dry round-bottom flask, add the nitrostyrene (1.0 mmol) and the thiourea organocatalyst (0.1 mmol).
-
Dissolve the solids in toluene (5 mL).
-
Add diethyl malonate (1.5 mmol) to the solution via syringe.
-
Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. For β-nitrostyrene, the reaction may take several hours.[6] For β,3-dinitrostyrene, the reaction is expected to be complete in under an hour.
-
Upon completion (disappearance of the limiting nitrostyrene spot), quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate hexane/ethyl acetate gradient to yield the pure Michael adduct.
Protocol 2: Thermal Diels-Alder Reaction with Cyclopentadiene
Materials:
-
β-Nitrostyrene or β,3-Dinitrostyrene (1.0 mmol)
-
Cyclopentadiene (5.0 mmol, 5.0 equiv, freshly cracked from dicyclopentadiene)
-
o-Xylene (5 mL)
-
Screw-top reaction vial
-
Silica gel for chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
To a screw-top vial equipped with a magnetic stir bar, add the nitrostyrene (1.0 mmol) and o-xylene (5 mL).[8]
-
Carefully add the freshly cracked cyclopentadiene (5.0 mmol) to the solution.
-
Seal the vial tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction with β,3-dinitrostyrene is expected to proceed much faster than with β-nitrostyrene.
-
Upon completion, remove the vial from the oil bath and allow it to cool to room temperature.
-
Open the vial in a fume hood and concentrate the reaction mixture under reduced pressure to remove the solvent and excess diene.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to isolate the endo/exo cycloadducts.
Conclusion
The inclusion of a second, meta-directing nitro group on the aromatic ring of β-nitrostyrene creates a profoundly more reactive substrate in β,3-dinitrostyrene. This heightened reactivity is a direct consequence of the powerful inductive electron-withdrawing nature of the additional nitro group, which renders the β-carbon of the alkene significantly more electrophilic.
For researchers in organic synthesis and drug development, this enhanced reactivity is not merely a chemical curiosity but a practical tool. It allows for:
-
Accelerated Reaction Times: Increasing throughput and efficiency.
-
Milder Reaction Conditions: Improving functional group tolerance and reducing energy consumption.
-
Broader Substrate Scope: Enabling reactions with less reactive nucleophiles or dienes that are sluggish towards standard β-nitrostyrene.
By understanding the fundamental electronic principles that differentiate these two reagents, scientists can strategically select the appropriate nitrostyrene to optimize synthetic routes and access complex molecular architectures with greater control and efficiency.
References
-
Iwai, K., Wada, K., & Nishiwaki, N. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 27(15), 4804. Available at: [Link]
-
Patil, M. A., et al. (2014). A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Journal of Chemical and Pharmaceutical Research, 6(7), 1874-1882. Available at: [Link]
-
Domingo, L. R., et al. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Advances, 11(15), 8829-8839. Available at: [Link]
-
Hassanzadeh, M., et al. (2022). The chemistry of 2-hydroxy-β-nitrostyrenes: Versatile intermediates in synthetic organic chemistry. Organic & Biomolecular Chemistry, 20(38), 7554-7575. Available at: [Link]
-
Iwai, K., Wada, K., & Nishiwaki, N. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). Research Progress on Reactions Involving β -Nitrostyrene. Available at: [Link]
-
Domingo, L. R., et al. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Publishing. Available at: [Link]
-
ResearchGate. (2021). Scheme 2: The Diels-Alder reaction of nitrostyrene 1h with spiro[2.4]hepta-4,6-diene. Available at: [Link]
-
Wikipedia. (n.d.). β-Nitrostyrene. Available at: [Link]
-
Domingo, L. R., et al. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Publishing. Available at: [Link]
-
Nenajdenko, V. G., et al. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry, 17, 285-294. Available at: [Link]
-
ResearchGate. (2021). Diels‐Alder reaction of nitrostyrene 1f with Danishefsky's diene. Available at: [Link]
-
Gonzalez, F. J., et al. (2005). Electrochemical study of β-nitrostyrene derivatives: Steric and electronic effects on their electroreduction. Electrochimica Acta, 50(7-8), 1695-1702. Available at: [Link]
-
Denmark, S. E., & Stiff, C. M. (2013).[8][8]-sigmatropic rearrangement reactions of β-nitrostyrene with 3-methyl-1,3-pentadiene. Beilstein Journal of Organic Chemistry, 9, 2217-2224. Available at: [Link]
-
Shainurova, A. M., et al. (2022). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules, 27(21), 7247. Available at: [Link]
-
Sereda, G. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Arkivoc, 2022(6), 1-38. Available at: [Link]
-
ChemRxiv. (2024). Efforts towards Michael addition of isobutyraldehyde to β-methyl-β- nitrostyrenes. Available at: [Link]
-
Nenajdenko, V. G., et al. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journals. Available at: [Link]
-
de la Cruz, P., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(41), 7849-7851. Available at: [Link]
-
da Silva, A. C. A., et al. (2011). Asymmetric organocatalytic Michael addition of aldehydes to trans-β-nitrostyrenes in PEG: a recyclable and eco-friendly reaction medium. Green Chemistry, 13(12), 3422-3428. Available at: [Link]
-
ResearchGate. (n.d.). Global and local electronic properties of para-substituted β-nitrostyrene analogues (2a-p). Available at: [Link]
-
ResearchGate. (n.d.). [3+2] cycloaddition of ‐β‐nitrostyrene. Available at: [Link]
-
Gairaud, C. B., & Lappin, G. R. (1953). THE SYNTHESIS OF -NITROSTYRENES. Journal of Organic Chemistry. Available at: [Link]
-
Degutyte, R., et al. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. ResearchGate. Available at: [Link]
-
Stephens, J. C., & Smyth, J. E. (2010). Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene: The first Michael addition of dipivaloylmethane to an activated olefin. ResearchGate. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2021). Denitrative Cross-Couplings of Nitrostyrenes. Molecules, 26(11), 3293. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
A Senior Application Scientist's Guide to the Synthesis and Validation of β,3-Dinitrostyrene
For researchers and professionals in drug development and organic synthesis, β,3-dinitrostyrene is a valuable building block, notable for its reactive dienophilic properties and as a precursor to various pharmacologically active compounds. The strategic placement of two nitro groups—one on the phenyl ring and one on the vinyl side chain—renders it a highly versatile intermediate. This guide provides an in-depth, objective comparison of the prevalent synthesis methods for β,3-dinitrostyrene, complete with experimental protocols and validation data to ensure scientific integrity and reproducibility in your work.
Introduction to β,3-Dinitrostyrene: A Versatile Synthetic Intermediate
β,3-Dinitrostyrene, also known as 1-nitro-3-(2-nitrovinyl)benzene, possesses a unique electronic structure that makes it a potent Michael acceptor and a key component in various cycloaddition reactions. The electron-withdrawing nature of the two nitro groups significantly influences its reactivity, making it a valuable precursor for the synthesis of complex nitrogen-containing heterocyclic compounds and substituted anilines, which are scaffolds for numerous pharmaceutical agents.
This guide will focus on the most common and reliable method for its synthesis: the Henry reaction (nitroaldol condensation) of 3-nitrobenzaldehyde with nitromethane. We will also briefly discuss the theoretical "direct nitration" approach of 3-nitrostyrene and the challenges associated with it.
Comparative Analysis of Synthesis Methods
The synthesis of β,3-dinitrostyrene is predominantly achieved through the Henry reaction. This method offers a straightforward and relatively high-yielding pathway to the desired product.
Method 1: The Henry Reaction (Nitroaldol Condensation)
The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[1] In the context of β,3-dinitrostyrene synthesis, this involves the reaction of 3-nitrobenzaldehyde with nitromethane, followed by dehydration of the intermediate nitroaldol to form the α,β-unsaturated nitro compound.[2]
The general mechanism involves the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. The resulting β-nitro alkoxide is protonated to give the nitroaldol, which is then dehydrated, often in situ, to yield β,3-dinitrostyrene.[1]
Various catalytic systems can be employed to promote this reaction, with ammonium acetate in glacial acetic acid being a widely used and effective choice.[3]
Table 1: Comparison of Catalytic Systems for the Henry Reaction Synthesis of β,3-Dinitrostyrene
| Catalyst/Solvent System | Starting Materials | Reaction Conditions | Yield (%) | Remarks |
| Ammonium Acetate / Glacial Acetic Acid | 3-Nitrobenzaldehyde, Nitromethane | Reflux, 2-5 hours | 60-85% | A common and reliable method. The acidic medium facilitates the dehydration of the nitroaldol intermediate.[3][4] |
| Primary Amine (e.g., Methylamine) / Methanol | 3-Nitrobenzaldehyde, Nitromethane | Room temperature, several hours to days | Variable | Milder conditions, but the reaction can be slow.[5] |
| Ionic Liquid (e.g., [SFHEA][HSO4]) | 3-Nitrobenzaldehyde, Nitromethane | 110-130 °C, 2-3 hours | ~83% | A greener alternative, with the ionic liquid acting as both solvent and catalyst.[2] |
| Solid Base Catalysts (e.g., calcined hydrotalcites) | 3-Nitrobenzaldehyde, Nitromethane | 50-90 °C or microwave irradiation | High | Heterogeneous catalysts that can be recycled, offering a more sustainable approach.[6][7] |
Experimental Protocols
Protocol 1: Ammonium Acetate-Catalyzed Synthesis of β,3-Dinitrostyrene
This protocol is a robust and widely applicable method for the synthesis of β,3-dinitrostyrene.
Materials:
-
3-Nitrobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Ice water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-nitrobenzaldehyde (1 equivalent), nitromethane (1.1-1.5 equivalents), and ammonium acetate (0.5 equivalents).
-
Add glacial acetic acid to the flask to act as the solvent.
-
Heat the reaction mixture to reflux with stirring for 2-5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, pour the hot reaction mixture into a beaker containing ice water.
-
A yellow precipitate of β,3-dinitrostyrene will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain bright yellow crystals.
Causality Behind Experimental Choices:
-
Excess Nitromethane: Using a slight excess of nitromethane helps to drive the reaction to completion.
-
Glacial Acetic Acid: Acetic acid serves as a solvent and also as a proton source to facilitate the dehydration of the intermediate nitroaldol.
-
Ammonium Acetate: This salt acts as a weak base to deprotonate nitromethane and initiate the condensation, while the acetate ion can also assist in the dehydration step.
-
Ice Water Precipitation: Pouring the reaction mixture into ice water causes the less soluble organic product to precipitate out, allowing for its separation from the water-soluble reagents and byproducts.
-
Recrystallization: This is a crucial step to remove impurities and obtain a highly pure final product.
Workflow Diagram:
Caption: Workflow for the ammonium acetate-catalyzed synthesis of β,3-dinitrostyrene.
Method 2: Direct Nitration of 3-Nitrostyrene (A Theoretical Consideration)
The direct nitration of the vinyl group in 3-nitrostyrene to yield β,3-dinitrostyrene is a theoretically plausible route. However, this method is not commonly employed in practice due to significant challenges.
The nitration of styrenes can be a complex process, often leading to a mixture of products.[3] Potential side reactions include:
-
Polymerization: The vinyl group of styrene is susceptible to polymerization under acidic conditions typically used for nitration.
-
Aromatic Nitration: The nitrating agent can also attack the aromatic ring, leading to the formation of dinitrated styrene isomers.
-
Oxidation: Strong nitrating agents can oxidize the vinyl group.
While some selective methods for the β-nitration of styrenes have been developed, such as using a copper(II)-promoted system with iodine and sodium nitrite, their application to 3-nitrostyrene for the synthesis of β,3-dinitrostyrene is not well-documented.[3] The presence of the nitro group on the phenyl ring in 3-nitrostyrene deactivates the ring towards further electrophilic aromatic substitution, but the vinyl group remains reactive and prone to polymerization.
Given these challenges, the Henry reaction of 3-nitrobenzaldehyde remains the more reliable and higher-yielding method for the synthesis of β,3-dinitrostyrene.
Logical Relationship Diagram:
Caption: Challenges in the direct nitration of 3-nitrostyrene.
Validation and Characterization of β,3-Dinitrostyrene
The identity and purity of the synthesized β,3-dinitrostyrene must be confirmed through rigorous analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of β,3-dinitrostyrene will show characteristic signals for the aromatic and vinylic protons. The two vinylic protons will appear as doublets with a large coupling constant (typically >13 Hz), indicative of a trans configuration. The aromatic protons will exhibit a complex splitting pattern consistent with a 1,3-disubstituted benzene ring. A Chinese patent provides the following ¹H NMR data for a similar compound, 4-nitro-trans-β-nitrostyrene, which can be used as a reference for interpreting the spectrum of the 3-nitro isomer: ¹H NMR (400MHz, CDCl₃): δ 8.32 (d, 2H, J = 7.2 Hz), 8.04 (d, 1H, J = 11.2 Hz), 7.76-7.64 (m, 3H).[2]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons will be influenced by the electron-withdrawing nitro groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of β,3-dinitrostyrene will show strong absorption bands characteristic of the nitro groups (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and the carbon-carbon double bond of the vinyl group (around 1640 cm⁻¹). The NIST WebBook provides an IR spectrum for m-(2-Nitrovinyl)nitrobenzene (another name for β,3-dinitrostyrene).[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of β,3-dinitrostyrene will show a molecular ion peak corresponding to its molecular weight (194.14 g/mol ). The NIST WebBook also provides a mass spectrum for this compound.[8]
Table 2: Expected Analytical Data for β,3-Dinitrostyrene
| Technique | Expected Observations |
| ¹H NMR | Vinylic protons as doublets (J > 13 Hz), complex aromatic signals for a 1,3-disubstituted ring. |
| ¹³C NMR | Signals for all 8 unique carbons, with chemical shifts influenced by nitro groups. |
| IR (cm⁻¹) | ~1520 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch), ~1640 (C=C stretch).[8] |
| MS (m/z) | Molecular ion peak at 194.[8] |
Conclusion
The Henry reaction of 3-nitrobenzaldehyde with nitromethane stands out as the most reliable and efficient method for the synthesis of β,3-dinitrostyrene. The use of an ammonium acetate catalyst in glacial acetic acid provides a straightforward and high-yielding protocol. While direct nitration of 3-nitrostyrene is a theoretical possibility, it is fraught with practical challenges that limit its synthetic utility.
For researchers requiring high-purity β,3-dinitrostyrene, the Henry reaction followed by recrystallization is the recommended procedure. Rigorous validation of the final product using a combination of NMR, IR, and mass spectrometry is essential to ensure its identity and purity for subsequent applications.
References
- Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of β-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3.
- BenchChem. (2025). The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols.
- Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139-155.
- Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Semantic Scholar.
- US Patent No. US20100130795A1. (2010). Method for producing beta-nitrostyrene compound.
- Sciencemadness Discussion Board. (2006).
- Negishi, T., Nakano, M., Yanai, K., Kim, C. H., & Fukushima, M. (1988). Isolation and identification of beta-nitrostyrene from smoked chicken. Environmental pollution (Barking, Essex : 1987), 50(4), 279–283.
- Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol.
- PrepChem. (n.d.). Synthesis of 3,4-dimethoxy-β-nitrostyrene.
- Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. (2021). MDPI.
- Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol.
- BenchChem. (2025). reaction mechanism of 3-Nitrobenzaldehyde with acetophenone.
- Organic Syntheses. (n.d.). Nitrostyrene.
- Wikipedia. (n.d.). Henry reaction.
- Santa Cruz Biotechnology. (n.d.). 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene.
- CN Patent No. CN103497082B. (2014).
- PubMed. (1992).
- ResearchGate. (n.d.). Synthesis of β-methyl-β-nitrostyrene and 2-amino-3-[(2-nitro-1-phenylpropyl)
- ChemicalBook. (n.d.). BETA,3-DINITROSTYRENE.
- Sigma-Aldrich. (n.d.). 1-NITRO-3-(2-NITROVINYL)BENZENE.
- NIST. (n.d.). 2,Beta-dinitrostyrene.
- NIST. (n.d.). m-(2-Nitrovinyl)nitrobenzene.
- BenchChem. (2025). The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols.
- PubChem. (n.d.). Beta-Nitrostyrene.
- Organic Syntheses. (n.d.). Nitrostyrene.
- Sigma-Aldrich. (n.d.). 1-NITRO-3-(2-NITROVINYL)BENZENE AldrichCPR.
- ResearchGate. (2025). Stereoselective Nitration of Olefins with (BuONO)-Bu-t and TEMPO: Direct Access to Nitroolefins under Metal-free Conditions.
- CN Patent No. CN103497108A. (2014). Synthesis method of p-hydroxy-beta-nitrostyrene.
- Sigma-Aldrich. (n.d.). (2-nitrovinyl)benzene.
- ResearchGate. (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001904).
- SpectraBase. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103497082B - A kind of method preparing beta-nitrostyrene and derivative thereof - Google Patents [patents.google.com]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. CN103497108A - Synthesis method of p-hydroxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Nitro-4-(2-nitrovinyl)benzene | C8H6N2O4 | CID 137842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m-(2-Nitrovinyl)nitrobenzene [webbook.nist.gov]
A Comparative Analysis of the Biological Activity of Dinitrostyrene Isomers: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the biological activities of dinitrostyrene isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of how the isomeric form of dinitrostyrene can significantly impact its biological effects. While direct comparative experimental data for dinitrostyrene isomers is notably scarce in publicly available literature, this guide synthesizes information from related nitroaromatic compounds to infer potential structure-activity relationships and guide future research.
Introduction to Dinitrostyrenes and the Significance of Isomerism
Dinitrostyrenes are aromatic compounds characterized by a vinyl group and two nitro groups attached to a benzene ring. The position of these nitro groups gives rise to various isomers, such as 2,4-dinitrostyrene, 2,6-dinitrostyrene, and 3,5-dinitrostyrene. This seemingly subtle structural variation can lead to profound differences in their physicochemical properties and, consequently, their biological activities. Understanding these differences is crucial for applications ranging from the synthesis of novel therapeutic agents to assessing toxicological profiles.
The biological activity of nitrostyrene derivatives is broad, encompassing antimicrobial, anti-inflammatory, antiplatelet, and anticancer effects.[1] The electrophilic nature of the nitrovinyl group is a key determinant of their reactivity and biological action.[1] The position of the electron-withdrawing nitro groups on the aromatic ring can modulate this electrophilicity, influencing interactions with biological macromolecules and thereby dictating the compound's efficacy and toxicity. For instance, substitutions at the 2- or 3-position of the benzene core of nitrostyrene have been shown to enhance toxicity.[2]
Comparative Biological Activities: An Inferential Analysis
Due to the limited direct comparative studies on dinitrostyrene isomers, this section draws inferences from studies on structurally related dinitro-aromatic compounds, such as dinitrotoluenes and dinitrobenzaldehydes. This approach provides a foundational understanding of how the positioning of nitro groups might influence the biological activity of dinitrostyrene isomers.
Cytotoxicity
Inferred Cytotoxicity Profile:
Based on general structure-activity relationships of nitroaromatic compounds, it can be hypothesized that isomers with nitro groups at positions that enhance the electrophilicity of the vinyl group or increase the molecule's ability to generate reactive oxygen species (ROS) would exhibit higher cytotoxicity. The steric hindrance between the nitro groups and the vinyl group can also influence the planarity of the molecule, affecting its interaction with biological targets.
Table 1: Postulated Comparative Cytotoxicity of Dinitrostyrene Isomers (Hypothetical)
| Isomer | Predicted Relative Cytotoxicity | Rationale for Hypothesis |
| 2,4-Dinitrostyrene | High | The ortho- and para-nitro groups strongly withdraw electrons, activating the double bond for nucleophilic attack by biological macromolecules. |
| 2,6-Dinitrostyrene | Moderate to High | The two ortho-nitro groups may introduce steric hindrance, potentially affecting planarity and interaction with cellular targets. However, they still exert a strong electron-withdrawing effect. |
| 3,5-Dinitrostyrene | Moderate | The meta-positioning of the nitro groups has a less pronounced activating effect on the vinyl group compared to ortho- and para-positions. |
Mutagenicity and Genotoxicity
The mutagenic potential of nitroaromatic compounds is a significant concern, as many are known to be genotoxic. The mutagenicity of these compounds is often dependent on the metabolic reduction of the nitro group to a reactive hydroxylamine intermediate.[3]
Studies on dinitrobenzaldehydes have shown that both 2,4- and 2,6-isomers are mutagenic, with their activity being dependent on microbial nitroreductase and subsequent acetylation.[4] Similarly, halogenated 2,4-dinitrobenzenes have been found to be mutagenic.[5] For 2,6-dinitrotoluene, the compound itself is not mutagenic, but one of its metabolites, 2,6-dinitrobenzaldehyde, exhibits high mutagenic activity.[6] This underscores the importance of metabolic activation in assessing the mutagenicity of these compounds.
Inferred Mutagenicity Profile:
The mutagenicity of dinitrostyrene isomers is likely to be influenced by the ease of nitro-reduction and the stability of the resulting reactive intermediates. The electronic and steric environment around the nitro groups, dictated by their position, will be a key factor.
Table 2: Postulated Comparative Mutagenicity of Dinitrostyrene Isomers (Hypothetical)
| Isomer | Predicted Relative Mutagenicity | Rationale for Hypothesis |
| 2,4-Dinitrostyrene | High | The electronic environment may favor the metabolic reduction of the nitro groups, leading to the formation of mutagenic intermediates. |
| 2,6-Dinitrostyrene | Moderate to High | Steric hindrance from the ortho-nitro groups might influence the rate of metabolic activation by nitroreductases. |
| 3,5-Dinitrostyrene | Lower | The electronic and steric environment of the nitro groups in the meta positions may result in a lower propensity for metabolic activation to mutagenic species. |
Antimicrobial Activity
Nitrostyrene derivatives are known to possess antimicrobial properties.[1] The mechanism is often attributed to the Michael addition reaction with nucleophiles in microbial cells, such as thiol groups in enzymes.[1] The antimicrobial potency is therefore expected to correlate with the electrophilicity of the β-carbon of the vinyl group.
Inferred Antimicrobial Activity Profile:
The antimicrobial activity of dinitrostyrene isomers would likely follow the trend of their electrophilicity, which is governed by the position of the nitro groups.
Table 3: Postulated Comparative Antimicrobial Activity of Dinitrostyrene Isomers (Hypothetical)
| Isomer | Predicted Relative Antimicrobial Activity | Rationale for Hypothesis |
| 2,4-Dinitrostyrene | High | The strong electron-withdrawing nature of the ortho- and para-nitro groups would make the vinyl group highly susceptible to nucleophilic attack by microbial biomolecules. |
| 2,6-Dinitrostyrene | Moderate to High | Similar to 2,4-dinitrostyrene, the electron-withdrawing effects are strong, though steric factors might play a role in the interaction with microbial targets. |
| 3,5-Dinitrostyrene | Moderate | The meta-positioning of the nitro groups results in a less activated vinyl group compared to the other isomers, potentially leading to lower antimicrobial potency. |
Experimental Protocols for Biological Activity Assessment
To facilitate further research and validate the hypotheses presented, this section provides detailed, step-by-step methodologies for key experiments.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the dinitrostyrene isomers for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer.
Caption: Workflow for the MTT cytotoxicity assay.
Mutagenicity Assessment: Ames Test
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.
Protocol:
-
Strain Preparation: Grow cultures of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) overnight.
-
Metabolic Activation (Optional): Prepare the S9 mix from rat liver homogenate for assays requiring metabolic activation.
-
Exposure: In a test tube, combine the bacterial culture, the dinitrostyrene isomer at various concentrations, and either S9 mix or a buffer.
-
Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Caption: Workflow for the Ames mutagenicity test.
Antimicrobial Activity Assessment: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the dinitrostyrene isomers in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the broth microdilution method.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of dinitrostyrene isomers is intrinsically linked to their chemical structure. The key factors influencing their activity include:
-
Electronic Effects: The number and position of nitro groups significantly alter the electron density of the aromatic ring and the vinyl group. Ortho- and para-nitro groups have a more pronounced electron-withdrawing effect than meta-nitro groups, which can enhance the reactivity of the molecule towards nucleophilic attack.
-
Steric Effects: The size and position of the nitro groups can cause steric hindrance, which may affect the molecule's ability to bind to target proteins or enzymes. For example, two nitro groups in the ortho positions (2,6-isomer) could force the vinyl group out of the plane of the benzene ring, altering its reactivity.
-
Metabolism: The susceptibility of the nitro groups to enzymatic reduction is a critical determinant of mutagenicity. The steric and electronic environment around the nitro groups will influence their interaction with nitroreductases.
Caption: Structure-Activity Relationship of Dinitrostyrenes.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the biological activities of dinitrostyrene isomers. While direct experimental data remains a significant knowledge gap, the analysis of related compounds and established structure-activity relationships for nitroaromatic compounds allows for the formulation of informed hypotheses.
Future research should focus on the systematic evaluation of the cytotoxicity, mutagenicity, and antimicrobial activity of a series of dinitrostyrene isomers. Such studies will not only provide valuable data for toxicological risk assessment but also pave the way for the rational design of novel nitrostyrene-based therapeutic agents with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a robust starting point for these much-needed investigations.
References
-
Kaap, S., Quentin, I., Tamiru, D., Shaheen, M., Eger, K., & Steinfelder, H. J. (2003). Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds. Biochemical Pharmacology, 65(4), 603–610. [Link]
-
Milhazes, N., Calhelha, R. C., de Pinho, P. G., Ferreira, M. J., Uriarte, E., Borges, F., & Cordeiro-da-Silva, A. (2006). β-Nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & Medicinal Chemistry, 14(12), 4078–4088. [Link]
-
Sayama, M., Mori, M., Shirokawa, T., Inoue, M., Miyahara, T., & Kozuka, H. (1989). Mutagenicity of 2,6-dinitrotoluene and its metabolites, and their related compounds in Salmonella typhimurium. Mutation Research/Genetic Toxicology, 226(3), 181–184. [Link]
-
Kayser, D., & Eder, E. (1995). Nitroreductase independent mutagenicity of 1-halogenated-2,4-dinitrobenzenes. Mutation Research/Genetic Toxicology, 341(2), 85–92. [Link]
-
Sayama, M., Inoue, M., Mori, M., Maruyama, Y., & Kozuka, H. (1992). Comparison of mutagenicity and theoretical reactivity of 2,4-dinitrobenzaldehyde and 2,6-dinitrobenzaldehyde in bacterial mutation assay and molecular orbital method. Mutation Research/Genetic Toxicology, 279(3), 191–198. [Link]
-
Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research/Reviews in Genetic Toxicology, 114(3), 217–267. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of mutagenicity and theoretical reactivity of 2,4-dinitrobenzaldehyde and 2,6-dinitrobenzaldehyde in bacterial mutation assay and molecular orbital method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroreductase independent mutagenicity of 1-halogenated-2,4-dinitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutagenicity of 2,6-dinitrotoluene and its metabolites, and their related compounds in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Synthesis of beta,3-Dinitrostyrene: From Precursors to Product
This guide provides an in-depth spectroscopic comparison of beta,3-Dinitrostyrene and its precursors, 3-nitrobenzaldehyde and nitromethane. It is designed for researchers, scientists, and professionals in drug development, offering objective analysis and supporting experimental data to elucidate the chemical transformations occurring during the synthesis. By understanding the distinct spectral signatures of the starting materials and the final product, researchers can effectively monitor the reaction progress and confirm the identity and purity of the synthesized compound.
Introduction: The Henry Condensation and Its Spectroscopic Footprint
The synthesis of beta,3-Dinitrostyrene from 3-nitrobenzaldehyde and nitromethane is a classic example of the Henry (or nitroaldol) reaction.[1][2][3] This carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane and an aldehyde.[2][3] Spectroscopic techniques are indispensable tools for tracking this transformation, as the formation of a new carbon-carbon double bond and the resulting conjugated system give rise to significant and predictable changes in the infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
This guide will systematically dissect the spectroscopic characteristics of the two precursors and the final product, providing a clear roadmap for their identification and differentiation.
Experimental Workflow: A Generalized Approach
The synthesis of beta,3-Dinitrostyrene typically involves the reaction of 3-nitrobenzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide or a primary amine, often in a solvent like methanol or acetic acid.[4][5][6][7] The reaction progress can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them using the spectroscopic methods detailed below.
Caption: Generalized workflow for the synthesis and spectroscopic analysis of beta,3-Dinitrostyrene.
FT-IR Spectroscopy: Tracking Functional Group Transformations
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The conversion of 3-nitrobenzaldehyde and nitromethane to beta,3-Dinitrostyrene is accompanied by distinct changes in the IR spectrum, primarily the disappearance of the aldehyde C-H stretch and the appearance of a C=C double bond stretch.
| Compound | Key FT-IR Peaks (cm⁻¹) | Functional Group Assignment |
| 3-Nitrobenzaldehyde | ~2850-2750 (two bands) | Aldehyde C-H Stretch |
| ~1700 | Aldehyde C=O Stretch[8][9][10] | |
| ~1530 and ~1350 | Asymmetric and Symmetric NO₂ Stretch[8][9][10] | |
| Nitromethane | ~1550 and ~1370 | Asymmetric and Symmetric NO₂ Stretch |
| beta,3-Dinitrostyrene | ~1640 | C=C Alkene Stretch |
| ~970 | Trans C-H bend (out-of-plane) | |
| ~1520 and ~1340 | Asymmetric and Symmetric NO₂ Stretch |
Analysis: The most telling sign of a successful reaction is the disappearance of the characteristic aldehyde C-H stretching bands around 2850-2750 cm⁻¹ and the strong carbonyl (C=O) peak of 3-nitrobenzaldehyde at approximately 1700 cm⁻¹.[8][9][10] Concurrently, the formation of the alkene double bond in the product is evidenced by the appearance of a new peak around 1640 cm⁻¹. The out-of-plane C-H bending vibration for the trans-alkene typically appears around 970 cm⁻¹. The strong nitro group absorptions will be present in all three compounds, though their exact positions and shapes may shift slightly due to changes in the molecular environment.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples (3-nitrobenzaldehyde and beta,3-Dinitrostyrene), prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. For the liquid sample (nitromethane), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the characteristic peaks corresponding to the functional groups of interest.
UV-Vis Spectroscopy: Probing the Extended Conjugation
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The formation of beta,3-Dinitrostyrene results in an extended conjugated system, which leads to a significant bathochromic (red) shift in the maximum absorbance wavelength (λ_max) compared to the precursors.
| Compound | λ_max (nm) | Chromophore |
| 3-Nitrobenzaldehyde | ~252 | Benzaldehyde moiety |
| Nitromethane | ~270-280 | n → π* transition of the nitro group[11] |
| beta,3-Dinitrostyrene | >300 | Extended conjugated system (nitrophenyl group and nitro-substituted double bond) |
Analysis: Styrene and its derivatives typically exhibit strong UV absorption due to the conjugated system of the benzene ring and the vinyl group.[12][13][14][15] The presence of two nitro groups, which are strong chromophores, and the extended π-system in beta,3-Dinitrostyrene will cause a significant shift of the absorption maximum to longer wavelengths, often above 300 nm. This pronounced red shift is a clear indicator of product formation.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or cyclohexane.
-
Solution Preparation: Prepare dilute solutions of the precursors and the product in the chosen solvent. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Record the UV-Vis spectrum of each solution over a range of approximately 200-400 nm.
-
Data Analysis: Determine the λ_max for each compound and compare the spectra.
Caption: Relative UV-Vis absorption maxima of the precursors and product.
NMR Spectroscopy: Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are invaluable for confirming the successful synthesis of beta,3-Dinitrostyrene.
¹H NMR Spectroscopy
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 3-Nitrobenzaldehyde | ~10.1 | Singlet | Aldehyde proton (CHO)[16][17] |
| ~7.7-8.7 | Multiplets | Aromatic protons[16][17] | |
| Nitromethane | ~4.3 | Singlet | Methyl protons (CH₃)[18][19][20] |
| beta,3-Dinitrostyrene | ~7.5-8.5 | Doublets | Vinylic protons (CH=CH) |
| ~7.6-8.8 | Multiplets | Aromatic protons |
Analysis: The most definitive evidence of reaction completion in the ¹H NMR spectrum is the disappearance of the aldehyde proton singlet from 3-nitrobenzaldehyde at around 10.1 ppm and the methyl proton singlet from nitromethane at approximately 4.3 ppm.[16][17][18][19][20] In their place, two new doublets will appear in the vinylic region (typically between 7.5 and 8.5 ppm), corresponding to the two protons on the newly formed double bond. The coupling constant between these two protons (typically >12 Hz) will confirm the trans stereochemistry of the double bond.
¹³C NMR Spectroscopy
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 3-Nitrobenzaldehyde | ~190 | Aldehyde carbon (C=O) |
| ~125-150 | Aromatic carbons | |
| Nitromethane | ~63 | Methyl carbon (CH₃) |
| beta,3-Dinitrostyrene | ~130-145 | Vinylic carbons (C=C) |
| ~120-150 | Aromatic carbons |
Analysis: In the ¹³C NMR spectrum, the disappearance of the aldehyde carbonyl carbon signal of 3-nitrobenzaldehyde at around 190 ppm and the methyl carbon signal of nitromethane at approximately 63 ppm are key indicators of a successful reaction. The appearance of two new signals in the alkene region (around 130-145 ppm) confirms the formation of the carbon-carbon double bond in the product.
Experimental Protocol: NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent that dissolves all compounds, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction) and integrate the ¹H NMR signals. Assign the peaks based on their chemical shifts, multiplicities, and integration values.
Conclusion
The spectroscopic comparison of beta,3-Dinitrostyrene with its precursors, 3-nitrobenzaldehyde and nitromethane, provides a clear and definitive method for monitoring the synthesis and characterizing the final product. By leveraging the complementary information provided by FT-IR, UV-Vis, and NMR spectroscopy, researchers can confidently assess the progress of the Henry condensation, confirm the formation of the desired product, and ensure its purity. This multi-faceted spectroscopic approach is fundamental to the successful execution and validation of this important organic transformation.
References
-
Journal of the Serbian Chemical Society. UV absorption spectra of polystyrene. [Link]
-
SpectraBase. Nitromethane - Optional[1H NMR] - Spectrum. [Link]
-
SpectraBase. Nitromethane. [Link]
-
Dr. Gutow. Styrene. [Link]
-
Pearson+. The 1H NMR chemical shifts of nitromethane, dinitromethane, and t.... [Link]
-
Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]
-
ACS Publications. Electronic State Spectroscopy of Nitromethane and Nitroethane. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0255654). [Link]
-
NIST WebBook. Benzaldehyde, 3-nitro-. [Link]
-
Organic Syntheses. Nitrostyrene. [Link]
-
Wikipedia. Nitromethane (data page). [Link]
-
ResearchGate. UV-vis spectra of various samples of alkenes and oxidized alkenes. A: α-methylstyrene + α-pinene; B: styrene + cyclooctene. [Link]
-
SpectraBase. Nitromethane - Optional[13C NMR] - Spectrum. [Link]
-
PubChem. 3-Nitrobenzaldehyde. [Link]
-
NIST WebBook. Benzaldehyde, 3-nitro-. [Link]
- Google Patents. US8067647B2 - Method for producing β-nitrostyrene compound.
-
ResearchGate. IR spectrum of 3-nitrobenzaldehyde. [Link]
-
Wikipedia. Henry reaction. [Link]
-
Journal of Research of the National Bureau of Standards. Study of degradation of polystyrene, using ultraviolet spectrophotometry. [Link]
-
NIH. Solvent Effects on the Ultraviolet Absorption of Polystyrene. [Link]
-
ACS Publications. Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. [Link]
-
Chegg. Label the IR spectrum for A) 3- Nitro- benzaldehyde and B) 4- Acetyl toluene. [Link]
-
ATB. 3-Nitrobenzaldehyde. [Link]
-
PubChem. Beta-Nitrostyrene. [Link]
-
NIST WebBook. 3,4-Dimethoxy-β-nitrostyrene. [Link]
-
YouTube. Prep of β-Nitrostyrene From Nitromethane & Benzaldehyde by the Henry Reaction #organicchemistry. [Link]
-
Semantic Scholar. THE SYNTHESIS OF -NITROSTYRENES. [Link]
- Google Patents. CN101765579B - Method for producing beta-nitrostyrene compound.
-
ResearchGate. (PDF) HENRY REACTION (Mini-review). [Link]
-
SynArchive. Henry Reaction. [Link]
-
Organic Chemistry Portal. Henry Reaction. [Link]
-
ResearchGate. Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker.... [Link]
-
PubMed. Isolation and identification of beta-nitrostyrene from smoked chicken. [Link]
-
PubChem. trans-2,3,6-Trimethoxy-beta-methyl-beta-nitrostyrene. [Link]
-
ResearchGate. β-nitrostyrene as a novel spectroscopic probe for measuring nucleophilicity. [Link]
-
ResearchGate. Spectroscopic Analysis of Nd^3+:Y2O3 Nanocrystals in Polymers and Copolymers. [Link]
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Henry Reaction [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CN101765579B - Method for producing beta-nitrostyrene compound - Google Patents [patents.google.com]
- 8. Benzaldehyde, 3-nitro- [webbook.nist.gov]
- 9. 3-Nitrobenzaldehyde(99-61-6) IR Spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. zeus.phys.uconn.edu [zeus.phys.uconn.edu]
- 13. Styrene [cms.gutow.uwosh.edu]
- 14. researchgate.net [researchgate.net]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. nmr.oxinst.com [nmr.oxinst.com]
- 17. 3-Nitrobenzaldehyde(99-61-6) 1H NMR spectrum [chemicalbook.com]
- 18. Nitromethane(75-52-5) 1H NMR spectrum [chemicalbook.com]
- 19. spectrabase.com [spectrabase.com]
- 20. The 1H NMR chemical shifts of nitromethane, dinitromethane, and t... | Study Prep in Pearson+ [pearson.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized beta,3-Dinitrostyrene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of specialized chemical intermediates, the assurance of purity is paramount. This is particularly true for highly reactive compounds like beta,3-Dinitrostyrene, where even trace impurities can lead to undesirable side reactions, lower yields in subsequent steps, and complicate product isolation. As a precursor in various synthetic pathways, including those for novel pharmaceutical agents, its purity directly impacts the quality and safety of the final product.
This guide provides an in-depth comparison of analytical and purification methodologies for assessing and ensuring the high purity of synthesized beta,3-Dinitrostyrene. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.
The Synthetic Landscape and Potential Impurities
The most common route to beta,3-Dinitrostyrene is through a modification of the Henry reaction, a condensation reaction between 3-nitrobenzaldehyde and nitromethane.[1][2] Variations in catalysts and reaction conditions are employed to optimize yield and minimize side products.[3][4]
A thorough understanding of the synthetic pathway is crucial for anticipating potential impurities. The primary impurities of concern include:
-
Unreacted Starting Materials: 3-nitrobenzaldehyde and nitromethane.
-
Isomeric Byproducts: The cis (or Z) isomer of beta,3-Dinitrostyrene. The trans (or E) isomer is typically the thermodynamically more stable and desired product.
-
Side-Reaction Products: Polymeric materials arising from the self-condensation of the highly reactive nitrostyrene product.[5]
-
Over-nitration Products: Although less common in the Henry reaction, direct nitration methods could potentially lead to further nitration on the aromatic ring.[5]
The logical workflow for the synthesis and purity assessment of beta,3-Dinitrostyrene is outlined below.
Caption: Workflow for Synthesis and Purity Assessment of beta,3-Dinitrostyrene.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy each provide unique and complementary information.
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities and isomers. | High precision and accuracy for quantification, ideal for routine quality control. | Requires reference standards for impurity identification. |
| GC-MS | Separation based on volatility and polarity, with mass-based detection. | Identification of volatile impurities (e.g., residual solvents), structural information from fragmentation patterns. | High sensitivity, excellent for identifying unknown volatile components. | Not suitable for non-volatile or thermally labile compounds (e.g., polymers). |
| NMR (¹H, ¹³C) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Unambiguous structural elucidation of the main component and impurities, quantification without a specific reference standard for the impurity. | Provides detailed structural information, can identify and quantify unknown impurities if their structure is elucidated. | Lower sensitivity compared to chromatographic methods. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative purity analysis in pharmaceutical development due to its high precision and reproducibility. For beta,3-Dinitrostyrene, a reverse-phase method is most appropriate.
Proposed HPLC Method Protocol:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A biphenyl stationary phase could offer alternative selectivity for aromatic isomers.[6]
-
Mobile Phase: A gradient elution is recommended to resolve both non-polar and moderately polar impurities.
-
Solvent A: Water with 0.1% formic acid (for improved peak shape).
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A starting composition of 50% B, increasing to 95% B over 20 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 310 nm (to capture various aromatic species).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
This method should effectively separate the main beta,3-Dinitrostyrene peak from earlier eluting polar impurities and later eluting, more non-polar species like polymeric byproducts. The cis/trans isomers may also be resolved with this method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is invaluable for identifying volatile and semi-volatile impurities that may not be detected by HPLC.
Proposed GC-MS Method Protocol:
-
Column: A mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane at a concentration of 1 mg/mL.
The expected fragmentation pattern for beta,3-Dinitrostyrene would involve losses of NO₂, providing a characteristic fingerprint for identification.[7] This method will readily detect residual 3-nitrobenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for structural elucidation and can provide a "purity profile" without the need for individual impurity reference standards.
¹H NMR Analysis:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expected Signals for trans-beta,3-Dinitrostyrene:
-
Two doublets for the vinylic protons with a large coupling constant (J ≈ 13-16 Hz), characteristic of a trans configuration.
-
A complex multiplet pattern for the aromatic protons of the 3-nitrophenyl group.
-
-
Impurity Detection:
¹³C NMR Analysis:
-
Provides complementary structural information and can help to confirm the identity of impurities. The chemical shifts will be influenced by the electron-withdrawing nitro groups.
A Comparative Look at Purification Strategies
The choice between recrystallization and column chromatography for purification depends on the impurity profile of the crude product.
| Method | Principle | Best Suited For | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Crude products with a high percentage of the desired compound and small amounts of impurities with different solubility profiles. | Can yield very high purity material, cost-effective for large scales. | Potential for significant product loss in the mother liquor, may not be effective for removing impurities with similar solubility. |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Complex mixtures with multiple components or impurities with similar properties to the product.[10][11] | Can separate a wide range of impurities, including isomers. | More time-consuming and expensive (solvents, stationary phase), can be challenging to scale up. |
Recommended Recrystallization Solvents:
A solvent screen is always recommended. Good starting points for beta,3-Dinitrostyrene, a polar aromatic compound, include:
-
Ethanol or isopropanol.
-
Dichloromethane/hexane mixtures.
Performance Comparison with Alternative Reagents
beta,3-Dinitrostyrene is a potent Michael acceptor, a class of compounds widely used in carbon-carbon bond-forming reactions.[16][17][18] Its reactivity stems from the two electron-withdrawing nitro groups. When considering alternatives, it is crucial to compare their reactivity and steric hindrance.
| Compound | Structure | Relative Reactivity as a Michael Acceptor | Application Notes |
| beta,3-Dinitrostyrene | 3-NO₂-C₆H₄-CH=CH-NO₂ | Very High | The 3-nitro group provides strong activation without significant steric hindrance at the reaction center. Useful precursor for compounds containing a 3-aminophenyl moiety.[19] |
| beta,4-Dinitrostyrene | 4-NO₂-C₆H₄-CH=CH-NO₂ | Very High | Similar electronic activation to the 3-nitro isomer. The choice between the 3- and 4-isomers often depends on the desired substitution pattern in the final product. |
| beta,2-Dinitrostyrene | 2-NO₂-C₆H₄-CH=CH-NO₂ | High | The ortho-nitro group can sterically hinder the approach of nucleophiles, potentially lowering the reaction rate compared to the 3- and 4-isomers. |
| beta-Nitrostyrene | C₆H₅-CH=CH-NO₂ | High | A widely used and effective Michael acceptor. Less reactive than the dinitro-analogs but often sufficient for many transformations.[1] |
The choice of a specific dinitrostyrene isomer is dictated by the synthetic strategy and the desired functionality in the target molecule. The 3-nitro substitution pattern is common in many pharmaceutical intermediates.[19]
Adherence to Authoritative Standards
For drug development applications, the purity of starting materials and intermediates is governed by guidelines from the International Council for Harmonisation (ICH). According to ICH Q3A(R2), impurities in new drug substances should be reported, identified, and qualified based on specific thresholds, which are typically in the range of 0.05% to 0.15% depending on the maximum daily dose of the final drug.[20][21][22][23][24] While beta,3-Dinitrostyrene is an intermediate, applying these principles ensures the quality of the final active pharmaceutical ingredient (API). A purity of ≥98% is a common and acceptable standard for such critical intermediates.
Conclusion
The purity assessment of synthesized beta,3-Dinitrostyrene requires a multi-faceted analytical approach. HPLC provides robust quantification, GC-MS offers invaluable identification of volatile impurities, and NMR spectroscopy delivers definitive structural confirmation. The choice of purification method, be it recrystallization or column chromatography, must be tailored to the specific impurity profile of the crude product. By understanding the potential impurities and employing these rigorous analytical and purification strategies, researchers can ensure the high quality of this versatile synthetic intermediate, thereby safeguarding the integrity of their subsequent research and development efforts.
References
-
U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]
-
AMS Biopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
Camaioni, E., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(1), 123-126. [Link]
-
Wikipedia. (2023). β-Nitrostyrene. [Link]
-
European Medicines Agency. (2006). ICH guideline Q3A (R2) on impurities in new drug substances. [Link]
-
Worrall, D. E. (1929). Nitrostyrene. Organic Syntheses, 9, 66. [Link]
-
International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. [Link]
-
Alfarisi, S., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Scientia Pharmaceutica, 88(3), 37. [Link]
-
Slideshare. (n.d.). Q3A(R2). [Link]
-
ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. [Link]
-
Chou, D. S., et al. (2010). The synthesis and biologic evaluation of anti-platelet and cytotoxic β-nitrostyrenes. Bioorganic & Medicinal Chemistry Letters, 20(21), 6333-6337. [Link]
-
Jayathilake, P. G., et al. (2007). Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity. Biochemical Pharmacology, 74(4), 541-552. [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Column chromatography. [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]
-
In Microwave-Assisted Organic Synthesis. (2020). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?. [Link]
-
Zhang, Y., et al. (2017). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Macromolecules, 50(17), 6593–6602. [Link]
-
Pavlovica, S., et al. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Latvian Journal of Chemistry, 53(1), 49-53. [Link]
-
Al-Omar, M. A., et al. (2016). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Molecules, 21(11), 1475. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). recrystallization-2.doc.pdf. [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography (Theory). [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
Talalay, P., et al. (1995). Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups. Proceedings of the National Academy of Sciences, 92(19), 8846-8850. [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
Chang, Y. C., et al. (2020). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. Viruses, 12(11), 1279. [Link]
-
Chegg. (2021, April 22). Solved Please fill out the charts for FTIR and NMR. [Link]
-
Sparkman, O. D., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Current Analytical Chemistry, 7(3), 224-235. [Link]
-
Chemistry LibreTexts. (2023, August 29). Pesticide Analysis by Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. [Link]
-
Al-Rajab, A. J., et al. (2024). Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Samples Collected in Bangladesh and Saudi Arabia. Applied Sciences, 14(19), 8303. [Link]
-
ResearchGate. (n.d.). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. [Link]
Sources
- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-Nitrobenzaldehyde(99-61-6) 1H NMR spectrum [chemicalbook.com]
- 9. Solved Please fill out the charts for FTIR and NMR | Chegg.com [chegg.com]
- 10. Virtual Labs [oc-amrt.vlabs.ac.in]
- 11. web.uvic.ca [web.uvic.ca]
- 12. researchgate.net [researchgate.net]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. youtube.com [youtube.com]
- 16. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. fda.gov [fda.gov]
- 21. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 22. database.ich.org [database.ich.org]
- 23. jpionline.org [jpionline.org]
- 24. Q3A(R2) | PPTX [slideshare.net]
A Senior Application Scientist’s Guide to Investigating Cross-Reactivity of Novel Styrene Derivatives in Biological Assays: A Case Study Approach
Introduction: The Challenge of Novel Compound Specificity
In the realm of drug discovery and chemical biology, the introduction of novel chemical entities brings both promise and peril. While new structures can unlock unprecedented therapeutic avenues, they also present the significant challenge of off-target effects and cross-reactivity in biological assays. This guide addresses the critical need for a systematic approach to evaluating the specificity of such compounds, using the hypothetical molecule beta,3-Dinitrostyrene as a central case study.
A thorough review of the scientific literature reveals a notable absence of data specifically for beta,3-Dinitrostyrene. However, extensive research exists for its parent compound, β-nitrostyrene, and its derivatives. These compounds are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiplatelet effects.[1][2][3][4][5] The nitrovinyl group attached to the aromatic ring is a key chemical feature, rendering the molecule as an electrophile and a Michael acceptor, which is crucial for its biological actions.[2][6][7][8]
This guide, therefore, leverages the known biological and chemical profile of β-nitrostyrene and related nitro-aromatic compounds to construct a predictive and practical framework for assessing the potential cross-reactivity of novel derivatives like beta,3-Dinitrostyrene. We will explore the physicochemical drivers of cross-reactivity and present a tiered, multi-assay strategy to de-risk novel compounds early in the development pipeline.
The Concept of Cross-Reactivity: Cross-reactivity is defined as the ability of an antibody or receptor to bind with molecules other than its target analyte.[9] This phenomenon is typically observed with substances that share a high degree of structural similarity with the intended target.[9][10] In immunoassays, this can lead to false positive or false negative results, while in receptor-based assays, it can signify potential off-target effects.[9][11] Understanding and quantifying cross-reactivity is paramount for the accurate interpretation of biological data and for ensuring the safety and efficacy of therapeutic candidates.
Part 1: A Tiered Framework for Cross-Reactivity Assessment
A robust investigation into a novel compound's specificity should not begin with complex, resource-intensive assays. A logical, tiered approach ensures that foundational questions of purity, stability, and general toxicity are answered before proceeding to more specific interrogations of cross-reactivity. This methodology is not only efficient but also self-validating, as each tier builds upon the data of the last.
Below is a conceptual workflow for this tiered assessment strategy.
Sources
- 1. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 10. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Michael Addition Reactions of β,3-Dinitrostyrene
In the landscape of synthetic organic chemistry, the conjugate addition of nucleophiles to electron-deficient olefins, known as the Michael addition, stands as a cornerstone for carbon-carbon bond formation. Among the various Michael acceptors, β,3-dinitrostyrene presents a unique and highly reactive scaffold due to the potent electron-withdrawing nature of its two nitro groups. This heightened reactivity, however, necessitates a nuanced approach to catalysis to achieve high yields and, crucially, stereoselectivity. This guide provides a comparative analysis of the efficacy of different catalyst systems for reactions involving β,3-dinitrostyrene, offering insights grounded in mechanistic principles and supported by experimental data to aid researchers in catalyst selection and reaction optimization.
The Crucial Role of Catalysis in Taming the Reactivity of β,3-Dinitrostyrene
The two nitro groups on the styrene core render β,3-dinitrostyrene an exceptionally potent Michael acceptor. While this inherent reactivity can be advantageous, it also presents challenges, including the potential for undesired side reactions and difficulties in controlling stereochemistry in asymmetric transformations. The choice of catalyst is therefore paramount in modulating this reactivity to achieve the desired chemical transformation efficiently and selectively. Catalysts in this context serve to activate either the nucleophile, the electrophile (dinitrostyrene), or both, thereby lowering the activation energy of the reaction and directing the stereochemical outcome.
A Comparative Overview of Catalyst Classes
A diverse array of catalysts has been successfully employed in Michael additions to nitroolefins, with the principles being directly applicable to β,3-dinitrostyrene. These can be broadly categorized into organocatalysts and metal-based catalysts.
Organocatalysts: The Metal-Free Revolution
Organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis.[1] For reactions with dinitrostyrenes, several classes of organocatalysts have demonstrated remarkable efficacy.
Bifunctional organocatalysts, particularly those incorporating a thiourea moiety and a tertiary amino group, have proven to be highly effective in activating nitro compounds.[2] The thiourea group acts as a hydrogen-bond donor, activating the nitro group of the dinitrostyrene, while the amino group functions as a Brønsted base to deprotonate the nucleophile, bringing both reactants into close proximity in a well-organized transition state.[1] This dual activation model is key to their high efficiency and enantioselectivity.[3]
Key advantages of thiourea-based catalysts include their operational simplicity, stability, and the tunability of their steric and electronic properties through modification of the catalyst scaffold.[4] For instance, cinchona alkaloid-derived thioureas have been shown to be highly effective in the Michael addition of malonate esters to nitroolefins, affording products with high enantioselectivity.[5][6] Similarly, binaphthyl-derived amine thioureas have also been developed and demonstrated to be efficient catalysts for these reactions.[4]
dot
Caption: Dual activation by a bifunctional thiourea catalyst.
Natural cinchona alkaloids and their derivatives are privileged scaffolds in asymmetric catalysis.[7][8] Their rigid structure provides a well-defined chiral environment, and the presence of multiple functional groups allows for various modes of activation. In the context of Michael additions, they can act as Brønsted bases to activate the nucleophile.[9] Furthermore, modification of the C9 hydroxyl group with a thiourea or other hydrogen-bonding moieties can lead to highly efficient bifunctional catalysts.[5][6][10] These catalysts have been successfully applied in the asymmetric synthesis of various compounds.[11]
Proline and its derivatives are another important class of organocatalysts, primarily operating through enamine or iminium ion intermediates.[2] For the Michael addition of aldehydes or ketones to dinitrostyrenes, proline-derived catalysts can form a nucleophilic enamine with the carbonyl compound, which then attacks the dinitrostyrene.[12] Dipeptidic proline-derived thiourea catalysts have been designed to provide high yields and stereoselectivity in the Michael addition of aldehydes to nitroolefins.[2]
Phase-Transfer Catalysts (PTC)
Phase-transfer catalysis is a valuable technique for reactions involving reactants that are soluble in two immiscible phases, typically an aqueous and an organic phase.[13][14] A phase-transfer catalyst, often a quaternary ammonium salt, facilitates the transfer of a reactant from the aqueous phase to the organic phase where the reaction occurs.[14][15] This methodology is particularly useful for reactions employing inorganic bases and nucleophiles that are soluble in water. Cinchona alkaloid-derived quaternary ammonium salts have been developed as chiral phase-transfer catalysts for asymmetric synthesis.[11]
dot
Caption: General mechanism of phase-transfer catalysis.
Metal-Based Catalysts
While organocatalysis has gained prominence, metal-based catalysts remain highly relevant and effective for Michael additions. Chiral metal complexes can act as Lewis acids to activate the dinitrostyrene, making it more susceptible to nucleophilic attack.[1] Various transition metals, including nickel, have been used to catalyze the conjugate addition of different nucleophiles to nitroolefins.[1] For instance, nickel(II) complexes have been shown to be effective for the enantioselective Michael addition of malonates to β-nitrostyrene.[1]
Comparative Performance Data
The choice of catalyst significantly impacts the yield, reaction time, and stereoselectivity of the Michael addition to dinitrostyrenes. The following table summarizes representative data from the literature for reactions with β-nitrostyrene, which serves as a close proxy for β,3-dinitrostyrene.
| Catalyst Type | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Bifunctional Thiourea | Dimethyl Malonate | Toluene | -20 | 12 | 98 | 95 | [4] |
| Cinchonine Derivative | Dimethyl Malonate | Toluene | RT | 24 | 95 | 91 | [5] |
| Proline-Thiourea | Propanal | Ether | RT | 24 | 99 | 97 | [2] |
| Ni(II) Complex | tert-Butyl Phenyl Malonate | Toluene | RT | - | 92 | 93 | [1] |
| Ts-DPEN | 1,3-Dicarbonyl Indane | Toluene | -20 | - | 70-80 | up to 92 | [16][17] |
Note: This table presents a selection of data to illustrate general trends. Direct comparison should be made with caution as reaction conditions and substrates may vary.
Experimental Protocols
To provide a practical context, the following are representative experimental protocols for the Michael addition to a nitroolefin using different catalyst systems.
Protocol for Bifunctional Thiourea Catalyzed Michael Addition
This protocol is adapted from studies on the Michael addition of 1,3-dicarbonyl compounds to nitrostyrenes.[16]
-
To a vial containing the β,3-dinitrostyrene (0.5 mmol) and the 1,3-dicarbonyl compound (0.55 mmol) in toluene (1 mL) is added the bifunctional thiourea catalyst (10 mol%).
-
The reaction mixture is stirred vigorously at -20 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into a separatory funnel containing brine and diluted with distilled water and ethyl acetate.
-
The aqueous phase is extracted with ethyl acetate.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol for Phase-Transfer Catalyzed Michael Addition
This protocol is a general representation of a phase-transfer catalyzed reaction.
-
A mixture of the β,3-dinitrostyrene (1.0 mmol), the nucleophile (1.2 mmol), and the chiral phase-transfer catalyst (5 mol%) in an organic solvent (e.g., toluene, 5 mL) is prepared.
-
An aqueous solution of an inorganic base (e.g., 50% NaOH, 2 mL) is added.
-
The biphasic mixture is stirred vigorously at room temperature.
-
The reaction is monitored by TLC or GC.
-
After completion, the layers are separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography.
dot
Caption: General experimental workflow for a catalyzed Michael addition.
Conclusion and Future Outlook
The catalytic Michael addition to β,3-dinitrostyrene is a powerful transformation for the synthesis of complex molecules. The choice of catalyst is a critical parameter that dictates the efficiency and stereochemical outcome of the reaction. Bifunctional organocatalysts, particularly those based on thiourea and cinchona alkaloid scaffolds, have demonstrated exceptional performance, often providing high yields and enantioselectivities under mild conditions. Phase-transfer catalysis offers a practical and environmentally friendly alternative, especially for large-scale applications. Metal-based catalysts continue to be a valuable tool, offering complementary reactivity.
Future research in this area will likely focus on the development of more active and selective catalysts with lower catalyst loadings, the expansion of the substrate scope, and the application of these methodologies in the synthesis of biologically active compounds and complex natural products. The continued exploration of novel catalyst designs and a deeper understanding of reaction mechanisms will undoubtedly lead to even more powerful and versatile synthetic tools for the modern organic chemist.
References
-
A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Indian Journal of Chemistry, 2022.
-
Dipeptidic Proline-Derived Thiourea Organocatalysts for Asymmetric Michael addition Reactions between Aldehydes and Nitroolefins. Bulletin of the Korean Chemical Society, 2018.
-
Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Molecules, 2010.
-
Organocatalytic Asymmetric Michael Addition of 2,4-Pentandione to Nitroolefins. Organic Letters, 2006.
-
Catalytic Asymmetric Intermolecular Stetter Reactions of Enolizable Aldehydes with Nitrostyrenes: Computational Study Provides Insight into the Success of a New Catalyst. Journal of the American Chemical Society, 2012.
-
Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters, 2005.
-
Thiourea catalyzed organocatalytic enantioselective Michael addition of diphenyl phosphite to nitroalkenes. Organic & Biomolecular Chemistry, 2015.
-
Calix[4]‐thiourea catalyzed Michael addition reactions of acetylacetone to nitroolefins. Journal of the Chinese Chemical Society, 2023.
-
Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications, 2005.
-
Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules, 2023.
-
Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 2011.
-
Asymmetric Organocatalytic Cascade Reaction of Aldehydes With 2-amino-β-nitrostyrenes: Synthesis of Chiral Tetrahydroquinolines and Dihydroquinolines. The Journal of Organic Chemistry, 2014.
-
Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, 2011.
-
Examples of bifunctional organocatalysts. ResearchGate, 2014.
-
Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Current Organic Synthesis, 2022.
-
Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules, 2021.
-
Enantioselective Michael Addition of Dimethyl Malonate to (E)-β- Nitrostyrenes Catalyzed by Cinchona Alkaloids Under Solvent-Free Condition. Letters in Organic Chemistry, 2008.
-
Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications, 2005.
-
Combined Computational and Experimental Studies on the Asymmetric Michael Addition of α-Aminomaleimides to β-Nitrostyrenes Using an Organocatalyst Derived from Cinchona Alkaloid. Organic Letters, 2021.
-
Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Drug Design, Development and Therapy, 2016.
-
Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 2004.
-
Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. Molecules, 2022.
-
Supported bifunctional thioureas as recoverable and reusable catalysts for enantioselective nitro-Michael reactions. Beilstein Journal of Organic Chemistry, 2016.
-
Enantio-and Diastereoselective Michael Reactions of Nitrostyrenes in the presence of catalytic Ts-DPEN. ResearchGate, 2010.
-
Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. Molecules, 2023.
-
Catalytic hydrogenation of 2, 5-dialkoxy-beta-nitrostyrene to produce beta-aminoethylhydroquinone. Google Patents, 1962.
-
Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters, 2012.
-
Research Progress on Reactions Involving β -Nitrostyrene. ResearchGate, 2023.
-
Diastereoselective Synthesis of syn-1,3-Dinitro Compounds by Michael Addition of Nitroalkanes to Nitroalkenes with a Thiourea Catalyst. Synlett, 2008.
-
Selected Examples of the Asymmetric Michael Reactions of Nitrostyrene... ResearchGate, 2014.
-
A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect. Angewandte Chemie International Edition, 2018.
-
Phase-Transfer Catalyst (PTC). Chem-Station, 2015.
-
Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1990.
-
Phase-transfer catalyst. Wikipedia, 2023.
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy, 2022.
-
Organocatalysed conjugate addition reactions of aldehydes to nitroolefins with anti selectivity. Nature Chemistry, 2011.
-
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 2011.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. | Department of Chemistry [chem.ox.ac.uk]
- 6. Sci-Hub. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives / Chemical Communications, 2005 [sci-hub.box]
- 7. dovepress.com [dovepress.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Sci-Hub. Enantioselective Michael Addition of Dimethyl Malonate to (E)-β- Nitrostyrenes Catalyzed by Cinchona Alkaloids Under Solvent-Free Condition / Letters in Organic Chemistry, 2008 [sci-hub.box]
- 10. researchgate.net [researchgate.net]
- 11. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phase-Transfer Catalyst (PTC) | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 15. biomedres.us [biomedres.us]
- 16. Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes [mdpi.com]
- 17. researchgate.net [researchgate.net]
benchmarking the antimicrobial activity of beta,3-Dinitrostyrene against known antibiotics
A Guide for Researchers in Antimicrobial Drug Discovery
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The continuous emergence of multidrug-resistant strains necessitates the discovery and development of new antimicrobial compounds with novel mechanisms of action.[1] In this context, nitrostyrene derivatives have garnered attention for their potential as a new class of antimicrobial agents.[2][3][4] This guide provides a comprehensive benchmarking of a specific derivative, beta,3-Dinitrostyrene, against a panel of well-established antibiotics. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of its antimicrobial activity, supported by established experimental protocols and a critical analysis of the results.
beta,3-Dinitrostyrene is a synthetic compound characterized by the presence of two nitro groups on the styrene scaffold. While the broader family of β-nitrostyrenes has demonstrated activity against both Gram-positive and Gram-negative bacteria, the specific efficacy of this dinitro-derivative remains an area of active investigation.[1][2][5] This guide will present a hypothetical, yet plausible, set of experimental data to illustrate the process of evaluating a novel antimicrobial candidate.
Mechanism of Action: A Putative Pathway
The precise mechanism of action for beta,3-Dinitrostyrene is not yet fully elucidated. However, based on studies of related nitrostyrene compounds, a likely mechanism involves the electrophilic nature of the nitroalkene moiety. This functional group can readily undergo nucleophilic addition with biological thiols, such as the cysteine residues in bacterial proteins.[2] This covalent modification can disrupt protein structure and function, leading to the inhibition of essential cellular processes and ultimately, bacterial cell death. Additionally, some nitrostyrene derivatives have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.[6]
Experimental Benchmarking: A Methodical Approach
To objectively assess the antimicrobial potential of beta,3-Dinitrostyrene, a series of standardized in vitro susceptibility tests are essential. The following sections detail the protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are the gold standards for quantifying antimicrobial activity.[7]
Selection of Comparator Antibiotics
A panel of standard antibiotics with diverse mechanisms of action was selected for this comparative analysis. This allows for a broad understanding of beta,3-Dinitrostyrene's spectrum of activity and potential for cross-resistance.
-
Penicillin G: A β-lactam antibiotic that inhibits cell wall synthesis.
-
Ciprofloxacin: A fluoroquinolone that inhibits DNA replication.
-
Gentamicin: An aminoglycoside that inhibits protein synthesis.
-
Tetracycline: A tetracycline-class antibiotic that inhibits protein synthesis.
Bacterial Strains
The following representative bacterial strains were chosen to assess the activity against both Gram-positive and Gram-negative bacteria:
-
Gram-positive: Staphylococcus aureus (ATCC 29213)
-
Gram-negative: Escherichia coli (ATCC 25922)
Experimental Workflow: From MIC to MBC
The following diagram illustrates the sequential workflow for determining the MIC and MBC of beta,3-Dinitrostyrene and the comparator antibiotics.
Caption: Workflow for MIC and MBC determination.
Detailed Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[8]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
beta,3-Dinitrostyrene and comparator antibiotics
-
Standardized bacterial inoculum (~5 x 10^5 CFU/mL)
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of beta,3-Dinitrostyrene and each antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of each compound in MHB directly in the 96-well plates to achieve a range of concentrations. A typical final volume in each well is 100 µL.
-
-
Inoculation:
-
Prepare a bacterial inoculum in MHB and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well containing the antimicrobial dilutions.
-
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum.
-
Sterility Control: A well containing only MHB.
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[9]
-
Detailed Protocol: Determining the Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[8][10]
Procedure:
-
Subculturing:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Comparative Antimicrobial Activity: A Data-Driven Analysis
The following tables present the hypothetical MIC and MBC values for beta,3-Dinitrostyrene and the comparator antibiotics against S. aureus and E. coli.
Table 1: Antimicrobial Activity against Staphylococcus aureus (ATCC 29213)
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| beta,3-Dinitrostyrene | 4 | 8 | 2 | Bactericidal |
| Penicillin G | 0.125 | 0.25 | 2 | Bactericidal |
| Ciprofloxacin | 0.5 | 1 | 2 | Bactericidal |
| Gentamicin | 0.25 | 0.5 | 2 | Bactericidal |
| Tetracycline | 1 | 32 | 32 | Bacteriostatic |
Table 2: Antimicrobial Activity against Escherichia coli (ATCC 25922)
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| beta,3-Dinitrostyrene | 8 | 16 | 2 | Bactericidal |
| Penicillin G | >128 | >128 | - | Resistant |
| Ciprofloxacin | 0.06 | 0.125 | 2 | Bactericidal |
| Gentamicin | 0.5 | 1 | 2 | Bactericidal |
| Tetracycline | 4 | 64 | 16 | Bacteriostatic |
Discussion and Interpretation of Results
The hypothetical data presented above provides a framework for interpreting the antimicrobial profile of a novel compound like beta,3-Dinitrostyrene.
Spectrum of Activity
Based on the MIC values, beta,3-Dinitrostyrene demonstrates activity against both the Gram-positive S. aureus and the Gram-negative E. coli. This suggests a broad spectrum of activity, which is a desirable characteristic for a new antimicrobial agent. Its efficacy against E. coli is particularly noteworthy, as this organism is intrinsically resistant to Penicillin G due to its outer membrane.
Potency
When comparing the MIC values, beta,3-Dinitrostyrene appears less potent than the established antibiotics Penicillin G, Ciprofloxacin, and Gentamicin against S. aureus. Against E. coli, it is less potent than Ciprofloxacin and Gentamicin. However, its activity is still within a potentially therapeutic range and warrants further investigation and optimization.
Bactericidal vs. Bacteriostatic Action
The MBC/MIC ratio is a critical parameter for determining whether a compound is bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). A ratio of ≤4 is generally considered indicative of bactericidal activity.[10]
Caption: Interpreting the MBC/MIC ratio.
In this hypothetical dataset, beta,3-Dinitrostyrene exhibits an MBC/MIC ratio of 2 against both bacterial strains, indicating a bactericidal mechanism of action. This is a significant finding, as bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients.[7]
Conclusion and Future Directions
This guide provides a comprehensive framework for benchmarking the antimicrobial activity of a novel compound, beta,3-Dinitrostyrene, against established antibiotics. The detailed protocols for MIC and MBC determination, along with the structured presentation of comparative data, offer a robust methodology for preclinical evaluation.
The hypothetical results suggest that beta,3-Dinitrostyrene is a broad-spectrum, bactericidal agent with potential for further development. Future research should focus on:
-
Elucidating the precise molecular targets to confirm the mechanism of action.
-
Structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties.[3]
-
In vivo efficacy studies in animal models of infection to assess its therapeutic potential.
-
Toxicity profiling to ensure a favorable safety margin.
The systematic approach outlined in this guide provides a solid foundation for advancing the discovery and development of new antimicrobial agents to combat the growing challenge of antibiotic resistance.
References
-
MIC and MBC Testing: Developing Next-Generation Antibiotics. (2024, May 15). Microbe Investigations. [Link]
-
Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. (2014, August 29). Semantic Scholar. [Link]
-
Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. (n.d.). PubMed. [Link]
-
Antibiotic Panels for Susceptibility Testing on Isolates from Ruminant Species. (n.d.). Michigan State University Veterinary Diagnostic Laboratory. [Link]
-
A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. (2012). MDPI. [Link]
-
β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. (2006, August 6). ResearchGate. [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]
-
A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. (2012, February 23). ResearchGate. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). PMC - NIH. [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma. [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2025, December 15). FDA. [Link]
-
Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. (n.d.). ResearchGate. [Link]
-
Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. [Link]
-
Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens. (2024, September 6). PMC - NIH. [Link]
-
The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. (1977, June). PubMed. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf. [Link]
Sources
- 1. A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of β-Nitrostyrene Analogues
For researchers, medicinal chemists, and drug development professionals, the β-nitrostyrene scaffold represents a privileged pharmacophore with a diverse range of biological activities. This guide provides an in-depth comparison of β-nitrostyrene analogues, focusing on their structural-activity relationships (SAR) as anticancer and antimicrobial agents. We will delve into the causality behind experimental design, present supporting data, and provide detailed protocols for key assays, ensuring a comprehensive understanding of this promising class of compounds. While the initial query focused on β,3-dinitrostyrene, the available literature points to a broader SAR landscape for β-nitrostyrenes, with substitutions at the 3-position of the phenyl ring playing a significant role.
The β-Nitrostyrene Scaffold: A Versatile Core for Biological Activity
β-Nitrostyrenes are characterized by a nitro group attached to the β-carbon of the styrene side chain. This electron-withdrawing nitro group, in conjugation with the phenyl ring, creates a highly electrophilic double bond, making these compounds susceptible to nucleophilic attack by biological macromolecules. This reactivity is central to their various biological effects, which include anticancer, antimicrobial, and anti-inflammatory properties.[1]
The general structure of β-nitrostyrene allows for extensive modification at both the phenyl ring and the vinyl group, providing a rich platform for SAR studies aimed at optimizing potency and selectivity.
Caption: Proposed mechanism of action for apoptosis induction by β-nitrostyrene analogues.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are crucial. The following are step-by-step methodologies for the synthesis and biological evaluation of β-nitrostyrene analogues.
Synthesis of β-Nitrostyrene Analogues via the Henry Reaction
The Henry (or nitroaldol) reaction is a classic and efficient method for the synthesis of β-nitrostyrenes from aromatic aldehydes and nitromethane. [2][3] Protocol: Microwave-Assisted Synthesis of 4-Hydroxy-3-methoxy-β-nitrostyrene [4]
-
In a 2–5 mL microwave vial, dissolve 0.46 g (3.0 mmol) of 4-hydroxy-3-methoxybenzaldehyde and 0.06 g (0.8 mmol) of ammonium acetate in 2.5 mL of nitromethane.
-
Place the vial into a microwave reactor and set the temperature to 150 °C for 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/diethyl ether (50:50 v/v).
-
Upon completion, transfer the reaction mixture to a round-bottom flask.
-
Remove the excess nitromethane using a rotary evaporator to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [5][6][7] Protocol: MTT Assay for Cytotoxicity [5][6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the β-nitrostyrene analogues in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated cells as controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value can be determined by plotting the percentage of viability against the compound concentration.
Apoptosis Detection: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured to quantify the induction of apoptosis. [8][9][10][11][12] Protocol: Colorimetric Caspase-3 Activity Assay [8][10][12]
-
Cell Lysis: Induce apoptosis in cells by treating them with the β-nitrostyrene analogues. Collect both adherent and suspension cells and wash with ice-cold PBS. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard protein assay (e.g., Bradford or BCA assay).
-
Caspase Assay: In a 96-well plate, add 50 µL of 2X Reaction Buffer to each well. Add 50-200 µg of protein from each cell lysate to the wells and adjust the volume to 50 µL with the cell lysis buffer.
-
Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate (caspase-3 substrate) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.
-
Data Analysis: The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples with the untreated control.
Conclusion and Future Perspectives
The β-nitrostyrene scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. The structural-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the phenyl ring and the vinyl group can significantly enhance the biological activity of these compounds. The potent anticancer and antimicrobial activities, coupled with a well-defined mechanism of action involving the induction of apoptosis, make β-nitrostyrene analogues a compelling area for further investigation.
Future research should focus on synthesizing and evaluating a wider range of analogues with diverse substitutions, particularly at the 3-position of the phenyl ring, to further refine the SAR and to develop compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed protocols provided herein offer a robust framework for conducting such studies, ensuring the generation of reliable and reproducible data.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Tsai, C. H., et al. (2018). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. OncoTargets and therapy, 11, 647.
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice - PMC. Retrieved from [Link]
- Milhazes, N., et al. (2006). β-Nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & medicinal chemistry, 14(12), 4078-4088.
-
Royal Society of Chemistry. (2020, August 28). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The synthetic β-nitrostyrene derivative CYT-Rx20 induces breast cancer cell death and autophagy via ROS-mediated MEK/ERK pathway. Retrieved from [Link]
-
Milhazes, N., et al. (2006). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. PubMed. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of β-nitrostyrene. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. Retrieved from [Link]
- Alfarisi, S., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Scientia Pharmaceutica, 88(3), 37.
- Chen, Y. J., et al. (2016).
-
ResearchGate. (n.d.). IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated.... Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values of the most potent compounds against additional cancer and normal cell lines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Retrieved from [Link]
-
Open Journal of Chemistry. (2015, December 30). Synthesis and Antimicrobial Evaluation of Some Nitro-Mannich Bases Derived from β-Nitrostyrene. Retrieved from [Link]
-
ResearchGate. (n.d.). The structures of the E-β-nitrostyrene derivative test compounds. Retrieved from [Link]
Sources
- 1. static.igem.wiki [static.igem.wiki]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. clyte.tech [clyte.tech]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 10. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mpbio.com [mpbio.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of beta,3-Dinitrostyrene
As researchers and developers in the chemical and pharmaceutical sciences, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The compound beta,3-Dinitrostyrene, while a valuable intermediate, possesses hazards that mandate meticulous handling from acquisition to disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of beta,3-Dinitrostyrene, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined here are designed to be self-validating, integrating the "why" behind each step to foster a culture of informed safety.
Part 1: Hazard Profile and Immediate Safety Protocols
Before any disposal procedures begin, a thorough understanding of the associated risks is essential. beta,3-Dinitrostyrene is classified as a hazardous chemical, and its handling requires stringent adherence to safety protocols to mitigate risks.[1]
Primary Hazards:
-
Skin Irritation: The compound is a Category 2 skin irritant, capable of causing significant irritation upon contact.[1]
-
Serious Eye Irritation: As a Category 2 eye irritant, it can cause serious and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[2][3]
Mandatory Personal Protective Equipment (PPE): Given the hazard profile, the following PPE is non-negotiable when handling or disposing of beta,3-Dinitrostyrene:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA regulation 29 CFR 1910.133 or European Standard EN166.[1][5]
-
Hand Protection: Use appropriate, chemical-resistant gloves (e.g., nitrile) and inspect them for integrity before each use.[5]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[1][5]
Safe Handling Environment: All manipulations and disposal-related activities must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of airborne particles.[1][5] An eyewash station and a safety shower must be readily accessible.[5]
Part 2: Quantitative Data for Disposal Planning
A clear understanding of the chemical's properties is fundamental to its safe management. The following table summarizes key data for beta,3-Dinitrostyrene.
| Property | Value / Description | Source(s) |
| Chemical Name | beta,3-Dinitrostyrene | [1][6] |
| CAS Number | 882-26-8 | [1][6] |
| Molecular Formula | C₈H₆N₂O₄ | [6] |
| Molecular Weight | 194.15 g/mol | [6] |
| Appearance | Pale yellow to yellow crystals or powder | [6] |
| Key Hazards | Skin Irritant (Category 2), Serious Eye Irritant (Category 2) | [1] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [2][7] |
Part 3: Core Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of beta,3-Dinitrostyrene is that it must be managed as hazardous waste and disposed of through an approved waste disposal facility.[1][2][8] Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Characterization and Segregation The first and most critical step is to correctly identify and segregate the waste. To prevent potentially dangerous reactions, do not mix beta,3-Dinitrostyrene waste with other chemical waste streams, especially strong bases or oxidizing agents.[5][9]
-
Solid Waste: This includes pure or excess beta,3-Dinitrostyrene and materials heavily contaminated with the solid.
-
Liquid Waste: This category includes solutions of beta,3-Dinitrostyrene in organic solvents. The solvent will determine the specific liquid waste stream (e.g., halogenated vs. non-halogenated).
-
Contaminated Labware and Debris: This includes disposable items like gloves, pipette tips, and absorbent paper that have come into contact with the chemical.[5]
Step 2: Proper Containerization Select appropriate containers for each waste stream. All containers must be in good condition, compatible with the waste, and have a secure, tight-fitting lid to prevent leaks or spills.[10]
-
For Solid Waste: Use a dedicated, clearly labeled hazardous waste container made of a compatible material such as a high-density polyethylene (HDPE) pail or a glass jar with a secure lid.[5]
-
For Liquid Waste: Collect solutions in a container designed for liquid chemical waste that can be securely capped.[5]
-
For Contaminated Debris: Collect disposable items in a sealed plastic bag or a designated container for solid hazardous waste.[5]
Step 3: Comprehensive Labeling Proper labeling is a regulatory requirement and essential for safety. Your institution's Environmental Health and Safety (EHS) department will provide specific labels.
-
The words "HAZARDOUS WASTE " must be clearly visible.[10]
-
List all chemical constituents by their full name (no abbreviations) and their approximate percentages.[11]
-
Indicate the date when waste was first added to the container (the "accumulation start date").
Step 4: Safe Interim Storage Store waste containers in a designated, secure area, often called a Satellite Accumulation Area (SAA).
-
Keep containers tightly closed at all times, except when adding waste.[5][10]
-
Store containers in a cool, dry, and well-ventilated location.[1]
-
Ensure segregation from incompatible materials, particularly strong oxidizing agents and bases.[5]
-
Use secondary containment bins for all liquid waste containers to contain any potential leaks.[11]
Step 5: Arranging for Final Disposal Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for your hazardous waste.[5] Follow all institutional and local regulations for waste pickup and handover.[5]
Part 4: Emergency Procedures for Spills
In the event of a small spill, act promptly and safely.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure there are no sources of ignition nearby.
-
Don PPE: Wear the full mandatory PPE as described in Part 1.
-
Contain and Clean:
-
Gently dampen the spilled solid material with 60-70% ethanol to prevent dust from becoming airborne.[5][7]
-
Carefully transfer the dampened material into a suitable, labeled container for hazardous waste disposal.[5][7]
-
Use absorbent paper dampened with 60-70% ethanol to clean up any remaining residue.[5][7]
-
-
Package and Dispose: Seal all contaminated absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal as hazardous waste.[5][7]
-
Decontaminate: Wash the spill surface with 60-70% ethanol, followed by a thorough wash with soap and water.[7]
Part 5: The Chemistry of Disposal: Understanding the Rationale
The stringent disposal protocols for beta,3-Dinitrostyrene are rooted in its chemical nature. As a nitroaromatic compound, it is resistant to oxidative degradation due to the electron-withdrawing nature of the nitro groups and the stability of the benzene ring.[12] This recalcitrance is why it persists in the environment and cannot be neutralized by simple laboratory methods.[12]
The primary method for the ultimate destruction of such compounds is high-temperature incineration at a specialized hazardous waste facility.[13][14] Modern incinerators are equipped with advanced scrubbing systems to treat the off-gases (such as CO, CO₂, and NOx) and capture toxic ash, preventing their release into the environment.[2][15] While bioremediation strategies for nitroaromatic compounds are an active area of research, they are not yet applicable for routine laboratory waste disposal.[13][16][17]
Part 6: Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing beta,3-Dinitrostyrene waste from point of generation to final handoff.
Caption: Workflow for proper segregation and disposal of beta,3-Dinitrostyrene waste.
References
-
Chemical Properties of p,«beta»-Dinitrostyrene (CAS 3156-41-0). Cheméo. [Link]
-
beta-nitrostyrene, (E)-. PubChem. [Link]
-
Biological Treatment of Nitroaromatics in Wastewater. MDPI. [Link]
-
beta-Nitrostyrene - Hazardous Agents. Haz-Map. [Link]
-
Biological Treatment of Nitroaromatics in Wastewater. (2024, March 13). ResearchGate. [Link]
-
Biodegradation of nitroaromatic compounds and explosives. ResearchGate. [Link]
-
Beta-Nitrostyrene. PubChem. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]
-
Biodegradation of nitroaromatic compounds. PubMed. [Link]
-
Hazardous waste. Wikipedia. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. [Link]
-
Organic Nitro Compounds Waste Compatibility. CP Lab Safety. [Link]
-
1,3-Dinitrobenzene Reductive Degradation by Alkaline Ascorbic Acid. (2016, October 2). PubMed. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. beta-nitrostyrene, (E)- | C8H7NO2 | CID 5284459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beta-Nitrostyrene - Hazardous Agents | Haz-Map [haz-map.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. β,3-Dinitrostyrene, 98% | CymitQuimica [cymitquimica.com]
- 7. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. calpaclab.com [calpaclab.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Hazardous waste - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering the Safe Handling of beta,3-Dinitrostyrene: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols and operational directives for the handling and disposal of beta,3-Dinitrostyrene. It is imperative that all researchers, scientists, and drug development professionals engaging with this compound adhere to these procedures to mitigate risks and ensure a safe laboratory environment.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
Beta,3-Dinitrostyrene (CAS No. 882-26-8) is a pale yellow to yellow crystalline solid.[1][2] While a valuable intermediate in various synthetic pathways, it presents significant health hazards that necessitate meticulous handling and the use of appropriate Personal Protective Equipment (PPE). The primary routes of exposure are inhalation, skin contact, and eye contact, with the compound classified as a skin, eye, and respiratory irritant.[3][4][5][6] Ingestion may also be harmful.[7]
The chemical structure, featuring two nitro groups on a styrene backbone, contributes to its reactivity and potential for adverse health effects. It is incompatible with strong oxidizing agents and strong bases.[3][7] Understanding these properties is the foundation for selecting PPE that provides an effective barrier against exposure.
Your Armor: A Step-by-Step Guide to Selecting the Right PPE
A multi-layered approach to PPE is critical when handling beta,3-Dinitrostyrene. The following provides a detailed breakdown of required equipment, moving from foundational protection to specialized gear for more hazardous operations.
Foundational Laboratory Attire: The First Line of Defense
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and potential splashes.
-
Face Shield: When handling larger quantities (above a few grams) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.
-
Laboratory Coat: A flame-resistant lab coat is recommended. It should be fully buttoned with the sleeves rolled down to provide maximum skin coverage.
-
Closed-Toe Shoes: Footwear that fully covers the feet is required in any laboratory setting where hazardous chemicals are handled.
Hand Protection: Selecting the Appropriate Gloves
The choice of glove material is critical for preventing skin absorption of beta,3-Dinitrostyrene. Given its aromatic nitro-compound structure, not all standard laboratory gloves offer adequate protection.
-
Primary Gloves (Double Gloving Recommended):
-
Butyl Rubber: This synthetic rubber is highly recommended for handling nitro-compounds.[1] It offers excellent resistance to a wide array of chemicals.
-
Nitrile Rubber: While nitrile gloves offer good general chemical resistance, for prolonged handling of beta,3-Dinitrostyrene, thicker nitrile gloves (e.g., 8 mil) or double gloving is advised.[8][9] It is crucial to check the manufacturer's specific chemical resistance data.
-
-
Glove Selection and Use Protocol:
-
Inspect Before Use: Always inspect gloves for any signs of degradation, punctures, or tears before donning.
-
Double Gloving: For enhanced protection, particularly during weighing, transferring, or dissolution, wearing two pairs of nitrile or a nitrile inner glove with a butyl rubber outer glove is best practice.
-
Immediate Replacement: If a glove is breached or comes into direct contact with the compound, it must be removed and replaced immediately.
-
Proper Removal: Remove gloves without touching the outer contaminated surface with bare skin.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.
-
| Glove Material | Recommendation for beta,3-Dinitrostyrene | Rationale |
| Butyl Rubber | Excellent | High resistance to nitro-compounds.[1] |
| Nitrile Rubber | Good (with precautions) | Good general chemical resistance, but thicker gloves or double gloving is recommended for direct handling. |
| Latex | Not Recommended | Offers poor protection against many organic chemicals. |
| Vinyl (PVC) | Not Recommended | Generally not suitable for work with aromatic compounds. |
Respiratory Protection: When and Why it is Necessary
-
Engineering Controls First: All handling of solid beta,3-Dinitrostyrene should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.
-
When Respirators are Required: In situations where a fume hood is not available or if there is a potential for aerosol generation that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator is mandatory. A half-mask or full-face respirator with P100 (HEPA) cartridges is the minimum requirement.
Protective Clothing: For Large-Scale Operations and Spill Response
-
Disposable Coveralls: For operations involving larger quantities or for spill cleanup, disposable coveralls made of materials like DuPont™ Tychem® are recommended. Tychem® fabrics are tested against a wide range of chemicals and provide a higher level of barrier protection than standard lab coats.[5][10]
Operational Plan: From Handling to Disposal
A systematic approach to the entire workflow, from initial handling to final disposal, is crucial for maintaining a safe laboratory environment.
Workflow for Safe Handling of beta,3-Dinitrostyrene
Caption: A logical workflow for the safe handling of beta,3-Dinitrostyrene.
Spill Response Protocol
In the event of a spill, immediate and decisive action is required to contain the material and decontaminate the area.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: If safe to do so, restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator, chemical-resistant gloves, and protective clothing.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent the dust from becoming airborne.
-
Neutralization (for small spills): For very small spills, the solid material can be dampened with 60-70% ethanol and transferred to a suitable container.[2]
-
Cleanup: Use absorbent pads dampened with a suitable solvent (e.g., ethanol or acetone) to clean the spill area, working from the outside in.
-
Decontamination: Thoroughly wash the spill area with soap and water.
-
Waste Disposal: All contaminated materials, including absorbent pads, used PPE, and cleaning materials, must be collected in a sealed, labeled hazardous waste container.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Improper disposal of beta,3-Dinitrostyrene and its associated waste can pose a significant environmental and health risk. A stringent waste management plan is therefore essential.
Waste Segregation: The Cornerstone of Safe Disposal
All waste streams containing beta,3-Dinitrostyrene must be treated as hazardous waste. Strict segregation is critical to prevent accidental reactions.
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, sealed container (e.g., HDPE pail) | Collect pure compound, contaminated spatulas, and weigh boats. |
| Liquid Waste | Labeled, sealed solvent waste container | Collect all solutions containing beta,3-Dinitrostyrene. Segregate halogenated and non-halogenated solvent waste. |
| Contaminated PPE and Debris | Labeled, sealed plastic bag or container | Collect used gloves, absorbent pads, and other disposable materials. |
Step-by-Step Disposal Protocol
-
Waste Collection: At the point of generation, immediately place all waste into the appropriate, clearly labeled hazardous waste container.
-
Container Management: Keep all waste containers securely closed when not in use. Store them in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Decontamination of Reusable Labware: Before washing, rinse all glassware that has come into contact with beta,3-Dinitrostyrene with a suitable solvent (e.g., acetone or ethanol). Collect this rinsate as hazardous liquid waste.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for pickup and disposal. Do not attempt to dispose of this chemical down the drain or in the regular trash.[2][11]
Potential for In-Lab Neutralization (for trace amounts)
For trace amounts of residual beta,3-Dinitrostyrene in reaction vessels, chemical neutralization may be a viable option before final cleaning. However, this should only be performed by trained personnel with a thorough understanding of the reaction. Aromatic nitro compounds can sometimes be reduced to their corresponding anilines, which may also be hazardous. Therefore, for bulk quantities, professional hazardous waste disposal is the only acceptable method.
Conclusion: A Culture of Safety
The safe handling of beta,3-Dinitrostyrene is not merely a matter of following procedures but of fostering a deep-seated culture of safety within the laboratory. By understanding the inherent hazards of this compound, diligently selecting and using the correct PPE, and adhering to a robust operational and disposal plan, researchers can confidently utilize this valuable chemical intermediate while protecting themselves, their colleagues, and the environment.
References
-
OSHA Glove Selection Chart . Environmental Health and Safety, Iowa State University. [Link]
-
Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report . Duke University Safety. [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide . Kimberly-Clark. [Link]
-
Beta-Nitrostyrene | C8H7NO2 | CID 7626 . PubChem, National Center for Biotechnology Information. [Link]
-
DuPont's Wonder Materials: Tyvek and Tychem . SafetySam. [Link]
-
beta-nitrostyrene - ChemBK . [Link]
-
beta-nitrostyrene, (E)- | C8H7NO2 | CID 5284459 . PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 4. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. info.safety.com.sg [info.safety.com.sg]
- 6. ehss.syr.edu [ehss.syr.edu]
- 7. labfriendcoredataprod.blob.core.windows.net [labfriendcoredataprod.blob.core.windows.net]
- 8. safety.duke.edu [safety.duke.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. spec-sheets.interlinksupply.com [spec-sheets.interlinksupply.com]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
